Cyclohex-2,5-dienecarbonyl-CoA
Description
Properties
Molecular Formula |
C28H42N7O17P3S |
|---|---|
Molecular Weight |
873.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-2,5-diene-1-carbothioate |
InChI |
InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h4-7,14-17,20-22,26,37-38H,3,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |
InChI Key |
GHVYLQATKJQWLV-TYHXJLICSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4C=CCC=C4)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4C=CCC=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Cyclohex-1,5-diene-1-carbonyl-CoA in Anaerobic Benzoate Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a subject of intense research for its applications in bioremediation and biocatalysis. Benzoate (B1203000) is a common intermediate in the anaerobic breakdown of numerous aromatic pollutants. Central to this process is the conversion of benzoate to benzoyl-CoA, which is then dearomatized to a non-aromatic cyclohexanoid ring system. This guide focuses on the pivotal intermediate, Cyclohex-1,5-diene-1-carbonyl-CoA , and its subsequent metabolic fate in two model organisms, the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris. While some literature may refer to the related isomer Cyclohex-2,5-dienecarbonyl-CoA, which has also been detected in cell extracts, Cyclohex-1,5-diene-1-carbonyl-CoA is recognized as the primary product of the key enzymatic step of dearomatization in the well-characterized pathways.[1]
This document provides an in-depth overview of the enzymatic pathways, quantitative data on enzyme kinetics, and detailed experimental methodologies to facilitate further research and development in this field.
The Core Pathway: From Benzoate to Cyclohex-1,5-diene-1-carbonyl-CoA
The initial steps of anaerobic benzoate degradation are conserved across different bacterial species. Benzoate is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA, a reaction catalyzed by benzoate-CoA ligase.[2] The dearomatization of the stable benzene (B151609) ring is the key, energy-intensive step, catalyzed by the ATP-dependent benzoyl-CoA reductase. This enzyme reduces benzoyl-CoA to Cyclohex-1,5-diene-1-carbonyl-CoA.[3]
Divergent Pathways of Cyclohex-1,5-diene-1-carbonyl-CoA Metabolism
Following its formation, the metabolic fate of Cyclohex-1,5-diene-1-carbonyl-CoA diverges in different microorganisms, primarily exemplified by the pathways in Thauera aromatica and Rhodopseudomonas palustris.
The Thauera aromatica Pathway: A Hydration and Oxidation Route
In T. aromatica, Cyclohex-1,5-diene-1-carbonyl-CoA undergoes a series of hydration and oxidation reactions.[3]
-
Hydration: Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase introduces a water molecule to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[4]
-
Dehydrogenation: 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase, an NAD+-dependent enzyme, oxidizes the hydroxyl group to a keto group, yielding 6-oxocyclohex-1-ene-1-carbonyl-CoA.[5]
-
Ring Cleavage: 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase catalyzes the hydrolytic cleavage of the cyclic ring, forming the aliphatic product 3-hydroxypimelyl-CoA.[5][6]
This aliphatic dicarboxyl-CoA then enters downstream pathways, ultimately leading to central metabolism.
The Rhodopseudomonas palustris Pathway: A Reductive Route
R. palustris employs a different strategy that involves a further reduction step.[3]
-
Reduction: The cyclohex-1,5-diene-1-carbonyl-CoA is further reduced to cyclohex-1-ene-1-carbonyl-CoA.[3]
-
Hydration: A cyclic enoyl-CoA hydratase (BadK) hydrates cyclohex-1-ene-1-carbonyl-CoA to 2-hydroxycyclohexanecarboxyl-CoA.
-
Dehydrogenation: 2-Hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) oxidizes the hydroxyl group to produce 2-ketocyclohexanecarboxyl-CoA.
-
Ring Cleavage: A hydrolase (BadI) cleaves the ring to yield pimelyl-CoA.[7]
Pimelyl-CoA is then further metabolized via β-oxidation.
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the key enzymes in the anaerobic benzoate degradation pathway.
| Enzyme | Organism | Specific Activity | Km (Substrate) | Substrate | Reference(s) |
| Benzoate-CoA ligase | Rhodopseudomonas palustris | 25 µmol/min/mg | 0.6-2 µM | Benzoate | [2] |
| Benzoate-CoA ligase | Rhodopseudomonas palustris | 25 µmol/min/mg | 2-3 µM | ATP | [2] |
| Benzoate-CoA ligase | Rhodopseudomonas palustris | 25 µmol/min/mg | 90-120 µM | Coenzyme A | [2] |
| Benzoyl-CoA reductase | Thauera aromatica | 0.55 µmol/min/mg | 15 µM | Benzoyl-CoA | |
| Benzoyl-CoA reductase | Thauera aromatica | 0.55 µmol/min/mg | 0.6 mM | ATP | |
| Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase | Geobacter metallireducens | 550 µmol/min/mg | 85 ± 30 µM | Cyclohex-1,5-diene-1-carbonyl-CoA | [8] |
| Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase | Syntrophus aciditrophicus | 350 µmol/min/mg | 30 ± 10 µM | Cyclohex-1,5-diene-1-carbonyl-CoA | [8] |
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase | Thauera aromatica | 11.8 U/mg | 60 ± 20 µM | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | [2] |
Experimental Protocols
Detailed experimental protocols are essential for the study of these enzymatic pathways. Below are summaries of methodologies for key experiments. For complete, detailed protocols, please refer to the cited literature.
Synthesis of CoA Esters
Many of the substrates for the enzymes in the anaerobic benzoate degradation pathway are not commercially available and must be synthesized. A common method is the enzymatic synthesis from the corresponding carboxylic acids and Coenzyme A using a CoA ligase.
Workflow for CoA Ester Synthesis:
For the synthesis of Cyclohex-1,5-diene-1-carbonyl-CoA , benzoyl-CoA is reduced using purified benzoyl-CoA reductase. The product can then be purified by preparative HPLC.[8] 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA can be synthesized from Cyclohex-1,5-diene-1-carbonyl-CoA using purified Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase.[8]
Enzyme Assays
1. Benzoate-CoA Ligase Assay (Coupled Spectrophotometric Assay) [9]
This assay measures the formation of AMP, which is coupled to the oxidation of NADH.
-
Principle: The AMP produced is converted to ADP by myokinase, and then to ATP by pyruvate (B1213749) kinase, which simultaneously converts phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 365 nm due to NADH oxidation is monitored.
-
Reaction Mixture:
-
100 mM Tris-HCl, pH 8.0
-
2 mM dithiothreitol
-
5 mM MgCl₂
-
1 mM ATP
-
0.4 mM Coenzyme A
-
0.4 mM NADH
-
1 mM phosphoenolpyruvate
-
Myokinase (1 U)
-
Pyruvate kinase (1 U)
-
Lactate dehydrogenase (1.5 U)
-
Cell extract or purified enzyme
-
-
Procedure:
-
Assemble the reaction mixture without the substrate (benzoate).
-
Initiate the reaction by adding benzoate (e.g., 0.5 mM).
-
Monitor the decrease in absorbance at 365 nm.
-
2. Benzoyl-CoA Reductase Assay (Spectrophotometric Assay)
This assay can be performed by monitoring the oxidation of a reduced electron donor.
-
Principle: The reduction of benzoyl-CoA is coupled to the oxidation of a low-potential electron donor like reduced methyl viologen or Ti(III) citrate. The oxidation of the electron donor can be followed spectrophotometrically.
-
Reaction Mixture (example with methyl viologen):
-
Anaerobic buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
MgATP
-
Reduced methyl viologen
-
Benzoyl-CoA
-
Purified benzoyl-CoA reductase
-
-
Procedure:
-
Perform all steps under strictly anaerobic conditions.
-
Prepare the reaction mixture in an anaerobic cuvette.
-
Initiate the reaction by adding benzoyl-CoA.
-
Monitor the oxidation of reduced methyl viologen by the increase in absorbance at a specific wavelength.
-
3. Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase Assay (Spectrophotometric Assay) [4]
-
Principle: The hydration of the conjugated diene system in Cyclohex-1,5-diene-1-carbonyl-CoA to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA leads to a decrease in absorbance at a specific wavelength (e.g., 263 nm).
-
Reaction Mixture:
-
Buffer (e.g., 100 mM MOPS/KOH, pH 7.0)
-
Cyclohex-1,5-diene-1-carbonyl-CoA
-
Cell extract or purified enzyme
-
-
Procedure:
-
Add the substrate to the buffer in a cuvette.
-
Start the reaction by adding the enzyme.
-
Monitor the decrease in absorbance.
-
4. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Assay (Spectrophotometric Assay) [5]
-
Principle: The oxidation of the hydroxyl group is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.
-
Reaction Mixture:
-
Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
NAD+
-
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA
-
Cell extract or purified enzyme
-
-
Procedure:
-
Combine the buffer, NAD+, and enzyme in a cuvette.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 340 nm.
-
5. 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase Assay (HPLC-based Assay) [5]
-
Principle: The conversion of 6-oxocyclohex-1-ene-1-carbonyl-CoA to 3-hydroxypimelyl-CoA is monitored by separating and quantifying the substrate and product using High-Performance Liquid Chromatography (HPLC).
-
Reaction Mixture:
-
Buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
6-Oxocyclohex-1-ene-1-carbonyl-CoA
-
Cell extract or purified enzyme
-
-
Procedure:
-
Incubate the reaction mixture at a specific temperature.
-
At different time points, stop the reaction (e.g., by adding acid).
-
Analyze the samples by HPLC with a suitable column (e.g., C18) and a UV detector.
-
Conclusion and Future Directions
The study of the anaerobic benzoate degradation pathway, with Cyclohex-1,5-diene-1-carbonyl-CoA as a central intermediate, has revealed fascinating and diverse biochemical strategies for dearomatization and ring cleavage. The well-characterized pathways in Thauera aromatica and Rhodopseudomonas palustris provide a solid foundation for further investigation.
For researchers and professionals in drug development, a deep understanding of these microbial metabolic pathways can offer insights into:
-
Bioremediation strategies: Engineering microorganisms with enhanced capabilities to degrade aromatic pollutants.
-
Biocatalysis: Utilizing these novel enzymes for the synthesis of valuable chemicals.
-
Drug metabolism: Understanding how xenobiotics with aromatic moieties might be metabolized by the gut microbiome under anaerobic conditions.
Future research should focus on the detailed structural and mechanistic characterization of the enzymes involved, the elucidation of the regulatory networks governing these pathways, and the exploration of the metabolic diversity in a wider range of anaerobic microorganisms. The development of robust and high-throughput assays for these enzymatic activities will be crucial for advancing these research frontiers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of Benzoate, Cyclohex-1-ene Carboxylate, and Cyclohexane Carboxylate by “Syntrophus aciditrophicus” Strain SB in Syntrophic Association with H2-Using Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cyclohex-2,5-dienecarbonyl-CoA: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the structure, properties, and metabolic significance of Cyclohex-2,5-dienecarbonyl-CoA, a key intermediate in anaerobic benzoate (B1203000) degradation.
Introduction
Cyclohex-2,5-dienecarbonyl-Coenzyme A (CoA) is a crucial metabolic intermediate in the anaerobic degradation of benzoate, a common aromatic compound in anoxic environments. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound. It is intended for researchers, scientists, and drug development professionals interested in microbial metabolism, enzymology, and the potential for targeting these pathways for novel therapeutic interventions.
Chemical Structure and Properties
This compound is an acyl-CoA thioester. It is formed by the formal condensation of the carboxyl group of cyclohexa-2,5-diene-1-carboxylic acid with the thiol group of coenzyme A.[1][2][3]
Chemical Structure
The structure of this compound consists of a cyclohex-2,5-diene ring attached to a carbonyl group, which is in turn linked to the sulfur atom of Coenzyme A.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C28H42N7O17P3S | [1] |
| Molecular Weight | 873.7 g/mol | [1] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-2,5-diene-1-carbothioate | [1] |
| Synonyms | This compound, Cyclohexa-2,5-diene-1-carbonyl-CoA, Cyclohex-2,5-diene-1-carboxyl-CoA | [1][2] |
| ChEBI ID | CHEBI:27610 | [3] |
| PubChem CID | 9543190 | [2] |
Biological Role: The Anaerobic Benzoate Degradation Pathway
This compound is a key intermediate in the anaerobic degradation of benzoate, a metabolic pathway found in various bacteria, including the denitrifying bacterium Thauera aromatica.[4][5][6] This pathway is essential for the cycling of aromatic compounds in anoxic environments.
The pathway begins with the activation of benzoate to benzoyl-CoA. Benzoyl-CoA is then reduced by the enzyme benzoyl-CoA reductase in an ATP-dependent reaction to form cyclohexa-1,5-diene-1-carbonyl-CoA.[7] In some organisms, this is then isomerized to this compound. Subsequently, dienoyl-CoA hydratase catalyzes the hydration of a double bond in the cyclohexadiene ring.[1][5]
Caption: Simplified anaerobic benzoate degradation pathway.
Experimental Protocols
Enzymatic Synthesis of this compound
Materials:
-
Benzoyl-CoA
-
Purified benzoyl-CoA reductase from a suitable organism (e.g., Thauera aromatica)
-
ATP
-
A suitable reducing agent (e.g., reduced methyl viologen or titanocene (B72419) dichloride)
-
Anaerobic chamber or glove box
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
HPLC system for purification and analysis
Procedure (General Outline):
-
Prepare all solutions under strictly anaerobic conditions.
-
In an anaerobic environment, combine the reaction buffer, ATP, and the reducing agent in a reaction vessel.
-
Add benzoyl-CoA to the mixture.
-
Initiate the reaction by adding a catalytic amount of purified benzoyl-CoA reductase.
-
Incubate the reaction at an optimal temperature for the enzyme (e.g., 30°C).
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Once the reaction is complete, purify the this compound from the reaction mixture using preparative HPLC.
Enzyme Assays
The activity of benzoyl-CoA reductase can be determined by monitoring the consumption of the substrate (benzoyl-CoA) or the formation of the product (cyclohexa-1,5-diene-1-carbonyl-CoA) over time.
Method: A continuous spectrophotometric assay can be employed by coupling the reaction to an artificial electron donor with a distinct absorbance spectrum. The assay mixture typically contains the enzyme, benzoyl-CoA, ATP, and a reduced electron donor in an anaerobic cuvette. The change in absorbance is monitored at a specific wavelength. Alternatively, a discontinuous assay can be performed where the reaction is stopped at different time points, and the products are analyzed by HPLC.[8]
The activity of dienoyl-CoA hydratase is measured by observing the conversion of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[1][5]
Method: A spectrophotometric assay can be developed by monitoring the change in absorbance at a wavelength where the substrate and product have different extinction coefficients. The assay is performed in a suitable buffer at a controlled temperature, and the reaction is initiated by the addition of the enzyme. The initial rate of the reaction is calculated from the linear portion of the absorbance change over time.[1]
References
- 1. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cyclohexa-2,5-diene-1-carbonyl-CoA | C28H42N7O17P3S | CID 9543190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CHEBI:27610 [ebi.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoate degradation via hydroxylation - Wikipedia [en.wikipedia.org]
- 7. Benzoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 8. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Significance of Cyclohex-2,5-dienecarbonyl-CoA's Isomer in Bacterial Aromatic Compound Metabolism
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The anaerobic degradation of aromatic compounds by bacteria is a critical biogeochemical process and a source of novel biocatalysts for industrial applications. A key intermediate in the metabolic pathway of benzoate (B1203000) and other aromatic molecules is Cyclohexa-1,5-diene-1-carbonyl-CoA . This technical guide provides a comprehensive overview of the discovery, metabolic context, and experimental investigation of this crucial molecule. While the isomer Cyclohex-2,5-dienecarbonyl-CoA is noted in some databases, the predominant and well-characterized intermediate in this central pathway is the 1,5-diene isomer. This document details the enzymatic reactions involving Cyclohexa-1,5-diene-1-carbonyl-CoA, presents quantitative data from key studies, and provides detailed experimental protocols for its analysis. Visualizations of the metabolic pathway and experimental workflows are included to facilitate understanding.
Introduction: The Central Role of Dienoyl-CoA Intermediates in Anaerobic Aromatic Metabolism
The anaerobic breakdown of aromatic compounds, such as benzoate, converges on the formation of a central intermediate, benzoyl-CoA.[1][2] The subsequent dearomatization of benzoyl-CoA is a key step, leading to the formation of alicyclic CoA esters. In many denitrifying, sulfate-reducing, Fe(III)-reducing, and fermenting bacteria, this dearomatization is catalyzed by the enzyme benzoyl-CoA reductase, yielding Cyclohexa-1,5-diene-1-carbonyl-CoA.[1][2] This intermediate is then further metabolized through a series of enzymatic reactions, ultimately leading to ring cleavage and the production of acetyl-CoA, which enters central metabolism.[3][4]
The focus of this guide is on the primary and well-documented intermediate, Cyclohexa-1,5-diene-1-carbonyl-CoA. The isomer, this compound, is mentioned in some biochemical databases but its role in the main benzoyl-CoA degradation pathway is not well-established in the scientific literature. It may represent a minor product of the benzoyl-CoA reductase reaction or an intermediate in an alternative, less-characterized pathway.
The Metabolic Pathway: From Benzoyl-CoA to Ring Cleavage
The anaerobic degradation of benzoate via the benzoyl-CoA pathway can be broadly divided into three stages: activation, dearomatization, and ring cleavage. Cyclohexa-1,5-diene-1-carbonyl-CoA is the product of the dearomatization step.
Key Enzymes and Reactions:
-
Benzoate-CoA ligase: Activates benzoate to benzoyl-CoA.[2]
-
Benzoyl-CoA reductase (BCR): An ATP-dependent enzyme that catalyzes the two-electron reduction of the aromatic ring of benzoyl-CoA to form Cyclohexa-1,5-diene-1-carbonyl-CoA.[1][5] This is a critical and energy-intensive step.
-
Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase: Catalyzes the hydration of Cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[6][7]
-
6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase: Oxidizes the hydroxyl group to a keto group, forming 6-oxocyclohex-1-ene-1-carbonyl-CoA.
-
6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase: Catalyzes the hydrolytic cleavage of the cyclic ring, yielding the aliphatic dicarboxylic acid, 3-hydroxypimelyl-CoA.[3]
The following diagram illustrates the central benzoyl-CoA degradation pathway leading to ring cleavage.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ENZYME - 4.2.1.100 cyclohexa-1,5-dienecarbonyl-CoA hydratase [enzyme.expasy.org]
Cyclohexadienecarbonyl-CoA Isomers in Anaerobic Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic metabolism of aromatic compounds is a critical biogeochemical process carried out by a diverse range of microorganisms. A key intermediate in the degradation of many aromatic molecules is benzoyl-CoA, which undergoes a series of enzymatic transformations. Central to this pathway is the formation of a cyclohexadienecarbonyl-CoA intermediate. This technical guide provides an in-depth analysis of Cyclohexa-1,5-diene-1-carbonyl-CoA, a well-characterized intermediate in this pathway, and addresses its relationship with its isomer, Cyclohex-2,5-dienecarbonyl-CoA. While the former is extensively documented as a crucial metabolite, the specific role and biomarker potential of the latter are not well-established in current scientific literature. This guide will focus on the established pathways and experimental data related to Cyclohexa-1,5-diene-1-carbonyl-CoA, providing a framework for understanding the potential significance of related isomers.
The Central Role of Cyclohexa-1,5-diene-1-carbonyl-CoA in the Benzoyl-CoA Pathway
Under anaerobic conditions, the chemically stable benzene (B151609) ring of benzoyl-CoA is reduced to introduce double bonds that can be subsequently hydrated and cleaved.[1] The primary product of this reduction is Cyclohexa-1,5-diene-1-carbonyl-CoA.[2][3] This reaction is a pivotal step in the complete mineralization of aromatic compounds to acetyl-CoA and CO2 in the absence of oxygen.[4]
Signaling Pathway of Benzoyl-CoA Degradation
The initial steps of the benzoyl-CoA degradation pathway, highlighting the formation and conversion of Cyclohexa-1,5-diene-1-carbonyl-CoA, are depicted below.
Quantitative Data on Key Enzymes
The enzymatic conversion of Cyclohexa-1,5-diene-1-carbonyl-CoA is a critical control point in the pathway. The kinetic parameters of Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, the enzyme responsible for its hydration, have been characterized in several anaerobic bacteria.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) |
| Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (BamRGeo) | Geobacter metallireducens | Cyclohexa-1,5-diene-1-carbonyl-CoA | 80 | 350 |
| Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (BamRSyn) | Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carbonyl-CoA | 35 | 550 |
Table 1: Kinetic parameters of Cyclohexa-1,5-diene-1-carbonyl-CoA hydratases from strictly anaerobic bacteria.[3]
The Isomer: this compound
While Cyclohexa-1,5-diene-1-carbonyl-CoA is the well-documented intermediate, its isomer, this compound, has been noted in biochemical databases. The Sabio-RK database suggests a possible isomerization reaction between the two compounds. However, dedicated enzymatic studies confirming the enzyme responsible for this conversion and the physiological relevance of this compound in anaerobic metabolism are currently lacking in the peer-reviewed literature. Therefore, its role as a specific biomarker for anaerobic metabolism remains unconfirmed.
Experimental Protocols
The study of cyclohexadienecarbonyl-CoA isomers requires specific methodologies for their synthesis, detection, and quantification.
Synthesis of Cyclohexa-1,5-diene-1-carbonyl-CoA
A common method for the enzymatic synthesis of Cyclohexa-1,5-diene-1-carbonyl-CoA involves the following steps:
-
Enzymatic Synthesis of Benzoyl-CoA: Benzoyl-CoA is synthesized from benzoate (B1203000) and Coenzyme A using benzoate-CoA ligase.
-
Reduction to Dienoyl-CoA: Benzoyl-CoA is then reduced to Cyclohexa-1,5-diene-1-carbonyl-CoA using benzoyl-CoA reductase in the presence of a suitable electron donor (e.g., Ti(III)-citrate) and ATP.[2]
Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary method for the detection and quantification of CoA esters, including cyclohexadienecarbonyl-CoA isomers.
-
Sample Preparation: Biological samples (e.g., cell extracts) are typically deproteinized, often using perchloric acid, followed by neutralization.
-
Chromatographic Separation: A C18 reverse-phase column is commonly used for separation. The mobile phase usually consists of a buffered aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol) gradient.
-
Detection: UV detection at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A, is a standard method.[2] More sensitive and specific detection can be achieved using mass spectrometry (LC-MS).
Conclusion and Future Directions
Cyclohexa-1,5-diene-1-carbonyl-CoA is a well-established and crucial intermediate in the anaerobic degradation of aromatic compounds via the benzoyl-CoA pathway. Its detection can serve as an indicator of this metabolic process. The role of its isomer, this compound, is currently not well-defined in the scientific literature, and its potential as a distinct biomarker requires further investigation. Future research should focus on:
-
Identifying and characterizing the putative isomerase that may convert Cyclohexa-1,5-diene-1-carbonyl-CoA to this compound.
-
Investigating the metabolic fate of this compound to determine if it is a productive intermediate or a side product.
-
Developing specific analytical methods to differentiate and quantify the two isomers in complex biological samples, which will be essential to elucidate their respective physiological roles and biomarker potential.
For drug development professionals, understanding the nuances of these anaerobic pathways is critical for targeting microbial processes, whether for antimicrobial development or for harnessing microbial metabolism for bioremediation and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclohexa-1,5-dienecarbonyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 3. Cyclohexa-1,5-Diene-1-Carbonyl-Coenzyme A (CoA) Hydratases of Geobacter metallireducens and Syntrophus aciditrophicus: Evidence for a Common Benzoyl-CoA Degradation Pathway in Facultative and Strict Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
The Anaerobic Transformation: A Technical Guide to the Biosynthesis of Cyclohex-2,5-dienecarbonyl-CoA from Benzoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of aromatic compounds is a critical biogeochemical process, primarily carried out by microorganisms. A central intermediate in these pathways is benzoyl-CoA. The dearomatization of benzoyl-CoA is a key, energy-intensive step, representing a significant hurdle in the metabolic cascade. This technical guide provides an in-depth exploration of the biosynthesis of cyclohex-2,5-dienecarbonyl-CoA from benzoyl-CoA, a pivotal reaction catalyzed by the enzyme Benzoyl-CoA Reductase (BCR). This process is of significant interest to researchers in bioremediation, industrial biotechnology, and drug development, as it showcases a unique enzymatic mechanism for activating a stable aromatic ring.
The Core Reaction: Benzoyl-CoA to this compound
Under anaerobic conditions, the enzymatic reduction of benzoyl-CoA to a non-aromatic this compound is the committed step in the degradation of a wide range of aromatic compounds.[1][2] This reaction is catalyzed by Benzoyl-CoA Reductase (BCR), a complex iron-sulfur enzyme.[1] The overall transformation is a two-electron reduction that requires the input of energy in the form of ATP.[1][3]
The reaction can be summarized as follows:
Benzoyl-CoA + 2e⁻ + 2H⁺ + 2 ATP → Cyclohex-1,5-diene-1-carbonyl-CoA + 2 ADP + 2 Pi.[4]
It is important to note that while the user's query mentions "this compound", the literature predominantly identifies the product as cyclohexa-1,5-diene-1-carbonyl-CoA .[2][5] This guide will proceed with the scientifically validated product.
The Key Enzyme: Benzoyl-CoA Reductase (BCR)
Benzoyl-CoA Reductase is a highly oxygen-sensitive enzyme, a characteristic that necessitates strict anaerobic conditions for its study.[1] The best-characterized BCR is from the denitrifying bacterium Thauera aromatica.
Subunit Composition and Cofactors
The BCR from Thauera aromatica is a heterotetramer with a molecular mass of approximately 170 kDa, composed of four distinct subunits: α, β, γ, and δ.[1] The enzyme contains multiple iron-sulfur clusters and may also contain a flavin or a flavin-like compound.[1] The presence of these cofactors is crucial for the electron transfer process during catalysis. Magnesium ions (Mg²⁺) are also required for the enzyme's activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for Benzoyl-CoA Reductase from Thauera aromatica.
| Enzyme Property | Value | Reference |
| Native Molecular Mass | ~170 kDa | [1] |
| Subunit Composition | αβγδ | [1] |
| Iron content | 10.8 ± 1.5 mol/mol enzyme | [1] |
| Acid-labile sulfur content | 10.5 ± 1.5 mol/mol enzyme | [1] |
| Zinc content | 0.5 mol/mol enzyme | [1] |
| Flavin-like compound | ~0.3 mol/mol enzyme | [1] |
Table 1: Physical and Cofactor Properties of Benzoyl-CoA Reductase from Thauera aromatica
| Kinetic Parameter | Value | Conditions | Reference |
| Specific Activity | 0.55 µmol min⁻¹ mg⁻¹ | With reduced methyl viologen as electron donor | [1] |
| Catalytic Number (kcat) | 1.6 s⁻¹ | [1] | |
| Apparent Km (Benzoyl-CoA) | 15 µM | 0.5 mM reduced and oxidized methyl viologen | [1] |
| Apparent Km (ATP) | 0.6 mM | 0.5 mM reduced and oxidized methyl viologen | [1] |
| ATP Hydrolysis Stoichiometry | 2-4 ATP per 2 electrons transferred | [1] | |
| Optimal pH | ~8.0 | [6] | |
| Optimal Temperature | 37-40 °C | [6] |
Table 2: Kinetic Parameters of Benzoyl-CoA Reductase from Thauera aromatica
| Substrate | Relative Activity (%) | Reference |
| Benzoyl-CoA | 100 | [1] |
| Fluorobenzoyl-CoA analogues | Reduced at a much lower rate | [1] |
| Hydroxybenzoyl-CoA analogues | Reduced at a much lower rate | [1] |
| Aminobenzoyl-CoA analogues | Reduced at a much lower rate | [1] |
| Methylbenzoyl-CoA analogues | Reduced at a much lower rate | [1] |
| Benzoate (B1203000) | Not reduced | [1] |
Table 3: Substrate Specificity of Benzoyl-CoA Reductase from Thauera aromatica
Experimental Protocols
Anaerobic Purification of Benzoyl-CoA Reductase from Thauera aromatica
This protocol is a composite based on methodologies described in the literature.[1][7] All steps must be performed under strict anaerobic conditions (e.g., in an anaerobic glove box with an N₂/H₂ atmosphere).
a. Cell Growth and Harvest:
-
Cultivate Thauera aromatica anaerobically in a mineral salt medium with benzoate as the sole carbon and energy source and nitrate (B79036) as the electron acceptor.[8]
-
Harvest cells in the late exponential phase by centrifugation.
b. Cell Lysis:
-
Resuspend the cell pellet in an anaerobic buffer (e.g., 20 mM HEPES/NaOH, pH 7.8, containing 200 mM KCl, 4 mM MgCl₂, 50 mM L-arginine, 50 mM L-glutamate, 10% (v/v) glycerol, and 2 mM dithionite).[7]
-
Lyse the cells by a suitable method such as French press or sonication.
-
Clarify the lysate by ultracentrifugation.
c. Affinity Chromatography:
-
If using a recombinant, tagged version of the enzyme (e.g., Strep-Tag), apply the cleared lysate to a Strep-Tactin affinity chromatography column pre-equilibrated with the lysis buffer.[7]
-
Wash the column with the same buffer to remove unbound proteins.
-
Elute the bound protein with the lysis buffer containing a suitable competing agent (e.g., desthiobiotin).
d. Ion-Exchange Chromatography:
-
Further purify the eluted fractions using anion-exchange chromatography (e.g., on a Q-Sepharose or Mono Q column).
-
Apply the sample to the column equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.8, with 2 mM dithionite).
-
Elute the protein with a linear gradient of increasing salt concentration (e.g., 0-1 M KCl).
-
Collect fractions and assay for BCR activity.
e. Purity and Storage:
-
Assess the purity of the final preparation by SDS-PAGE.
-
Store the purified enzyme at -80°C in an anaerobic storage buffer containing a cryoprotectant like glycerol.
Spectrophotometric Assay of Benzoyl-CoA Reductase Activity
This assay is based on the ATP-dependent oxidation of a reduced artificial electron donor, such as reduced methyl viologen or Ti(III) citrate (B86180), which is coupled to the reduction of benzoyl-CoA.[1]
a. Reaction Mixture:
-
Prepare a reaction mixture in an anaerobic cuvette containing:
b. Initiation and Measurement:
-
Initiate the reaction by adding the substrate, benzoyl-CoA (e.g., to a final concentration of 0.1 mM).
-
Monitor the oxidation of the electron donor spectrophotometrically. For reduced methyl viologen, this is typically measured by the decrease in absorbance at a wavelength around 600 nm.
-
The rate of decrease in absorbance is proportional to the enzyme activity.
c. Calculation of Activity:
-
Calculate the specific activity using the molar extinction coefficient of the electron donor.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of the electron donor per minute under the specified conditions.
Visualizations
Biosynthetic Pathway of Cyclohex-1,5-diene-1-carbonyl-CoA
Caption: Biosynthesis of Cyclohex-1,5-diene-1-carbonyl-CoA from Benzoyl-CoA.
Experimental Workflow for BCR Purification
References
- 1. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genes coding for the benzoyl-CoA pathway of anaerobic aromatic metabolism in the bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Benzoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification and characterization of benzoyl-CoA ligase from a syntrophic, benzoate-degrading, anaerobic mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Enzymatic Formation of Cyclohex-2,5-dienecarbonyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic dearomatization of aromatic rings is a critical process in the anaerobic biodegradation of a wide range of environmental pollutants and natural compounds. A key intermediate in these pathways is benzoyl-CoA, which is subsequently reduced to a non-aromatic cyclohexadienyl-CoA derivative. This technical guide provides an in-depth overview of the enzymatic formation of cyclohex-1,5-diene-1-carbonyl-CoA, an isomer of cyclohex-2,5-dienecarbonyl-CoA, a pivotal step in anaerobic aromatic metabolism. The primary enzyme responsible for this transformation is Benzoyl-CoA Reductase (BCR). This document details the properties of BCR, the upstream enzyme Benzoate-CoA Ligase, and provides experimental protocols for their study.
Core Enzymes and Pathway
The formation of cyclohexadienyl-CoA from benzoate (B1203000) involves a two-step enzymatic process:
-
Activation of Benzoate: Benzoate is first activated to its coenzyme A thioester, benzoyl-CoA. This reaction is catalyzed by Benzoate-CoA Ligase .
-
Reductive Dearomatization: The aromatic ring of benzoyl-CoA is then reduced to cyclohexa-1,5-diene-1-carbonyl-CoA by Benzoyl-CoA Reductase (BCR) .[1] This reaction is a biological equivalent of the Birch reduction and requires significant energy input in the form of ATP hydrolysis for the Class I enzymes.[2]
It is important to note that the direct enzymatic formation of "this compound" is not the primary product reported. Instead, the well-characterized product of Benzoyl-CoA Reductase is Cyclohexa-1,5-diene-1-carbonyl-CoA .[1]
Quantitative Data Summary
Benzoyl-CoA Reductase (BCR)
Benzoyl-CoA Reductase is a complex, oxygen-sensitive iron-sulfur enzyme. Two main classes have been characterized: ATP-dependent Class I BCRs found in facultative anaerobes like Thauera aromatica, and ATP-independent Class II BCRs from obligate anaerobes such as Geobacter metallireducens.
| Property | Thauera aromatica (Class I) | Thauera chlorobenzoica (MBR subclass, Class I) | Geobacter metallireducens (Class II) |
| Native Molecular Mass | ~170 kDa[2] | ~140 kDa[3] | ~185 kDa (BamBC component)[4] |
| Subunit Composition | αβγδ (BcrABCD)[2] | αβγδ (MbrNOPQ)[3] | α2β2 (BamBC)[4] |
| Subunit Molecular Masses | α: 48 kDa, β: 45 kDa, γ: 38 kDa, δ: 32 kDa[2] | Not specified | α: 73 kDa, β: 20 kDa[4] |
| Cofactors | ~11 Fe, ~11 S (likely three [4Fe-4S] clusters)[2][3] | Three [4Fe-4S] clusters[3] | 0.9 W, 15 Fe, 12.5 S per αβ unit[4] |
| Apparent Km (Benzoyl-CoA) | 15 µM[2] | Not specified | Not applicable (reverse reaction studied) |
| Apparent Km (ATP) | 0.6 mM[2] | Not specified | ATP-independent |
| Specific Activity | 0.55 µmol min-1 mg-1 (with reduced methyl viologen)[2] | 212 nmol min-1 mg-1 (with Ti(III) citrate)[3] | 68 µmol min-1 mg-1 (dienoyl-CoA oxidation)[4] |
| ATP Stoichiometry | 2-4 ATP per 2e- transferred[2] | 2.3–2.8 ATP per 2e- transferred[3] | ATP-independent |
| Optimal pH | 7.2-7.5[4] | Not specified | 6.8[4] |
Benzoate-CoA Ligase
This enzyme catalyzes the initial activation of benzoate to benzoyl-CoA, a prerequisite for the action of BCR.
| Property | Thauera aromatica | Rhodopseudomonas palustris | Anaerobic Syntrophic Culture |
| Native Molecular Mass | Not specified | 60 kDa[5] | ~420 kDa[6] |
| Subunit Composition | Not specified | Monomer[5] | Heptamer or Octamer of 58 kDa subunits[6] |
| Apparent Km (Benzoate) | 25 ± 7 µM[1] | 0.6 - 2 µM[5] | 0.04 mM[6] |
| Apparent Km (ATP) | Not specified | 2 - 3 µM[5] | 0.16 mM[6] |
| Apparent Km (CoA) | Not specified | 90 - 120 µM[5] | 0.07 mM[6] |
| Specific Activity | 16.5 µmol min-1 mg-1[1] | 25 µmol min-1 mg-1[5] | 1.05 U/mg[6] |
| Optimal pH | Not specified | Not specified | ~8.0[6] |
Experimental Protocols
Heterologous Expression and Anaerobic Purification of Class I Benzoyl-CoA Reductase
This protocol is adapted from the expression and purification of a 3-methylbenzoyl-CoA reductase from Thauera chlorobenzoica in E. coli.[3]
a) Gene Expression:
-
Clone the four genes encoding the α, β, γ, and δ subunits of the BCR into a suitable expression vector (e.g., pOT1) with a C-terminal Strep-Tag II on one of the subunits for affinity purification.
-
Transform the expression plasmid into an appropriate E. coli strain.
-
Grow the E. coli culture anaerobically in a suitable medium (e.g., LB) supplemented with an electron acceptor like fumarate.
-
Induce gene expression at a suitable cell density with an appropriate inducer (e.g., anhydrotetracycline).
-
Continue anaerobic incubation to allow for protein expression.
-
Harvest the cells by centrifugation and store the cell pellet under anaerobic conditions at -80°C.
b) Anaerobic Purification: All purification steps must be carried out under strictly anaerobic conditions inside an anaerobic chamber.
-
Resuspend the frozen cell pellet in an anaerobic buffer (e.g., 100 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 2 mM dithiothreitol).
-
Lyse the cells using a French press or sonication.
-
Clarify the lysate by ultracentrifugation.
-
Apply the supernatant to a Strep-Tactin affinity chromatography column pre-equilibrated with the lysis buffer.
-
Wash the column with several column volumes of the lysis buffer.
-
Elute the purified BCR with the lysis buffer containing a competing agent (e.g., desthiobiotin).
-
Assess the purity of the eluted fractions by SDS-PAGE.
-
Pool the pure fractions and store them under anaerobic conditions at -80°C.
Enzymatic Assay for Benzoyl-CoA Reductase
a) Spectrophotometric Assay (Continuous): [2] This assay is suitable for BCRs that can use artificial electron donors like reduced methyl viologen.
-
Prepare an anaerobic assay mixture in a sealed cuvette containing:
-
100 mM Tris-HCl buffer (pH 7.2-7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
0.5 mM methyl viologen
-
A reducing agent (e.g., 5 mM Ti(III) citrate (B86180) or sodium dithionite) to reduce the methyl viologen (indicated by a color change to blue).
-
-
Initiate the reaction by adding the purified BCR enzyme.
-
Start the measurement by adding the substrate, benzoyl-CoA (e.g., 15 µM).
-
Monitor the oxidation of reduced methyl viologen by the decrease in absorbance at a specific wavelength (e.g., 578 nm).
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of methyl viologen.
b) UPLC-based Assay (Discontinuous): [3] This assay directly measures the conversion of benzoyl-CoA to its product and is suitable for all BCRs.
-
Set up the reaction mixture in an anaerobic environment as described for the spectrophotometric assay, using a suitable electron donor (e.g., Ti(III) citrate).
-
Initiate the reaction by adding benzoyl-CoA.
-
At different time points, withdraw aliquots from the reaction mixture and stop the reaction by adding an acidic solution (e.g., HCl).
-
Analyze the samples by Ultra-Performance Liquid Chromatography (UPLC) using a C18 column.
-
Separate the substrate (benzoyl-CoA) and the product (cyclohexa-1,5-diene-1-carbonyl-CoA) using a suitable gradient of solvents (e.g., acetonitrile (B52724) and a phosphate (B84403) buffer).
-
Monitor the elution profile using a diode array detector at wavelengths characteristic for the substrate and product.
-
Quantify the amount of product formed over time to determine the enzyme activity.
Product Identification by NMR
To confirm the identity of the enzymatic product, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[1]
-
Perform a large-scale enzymatic reaction using 13C-labeled benzoate to synthesize 13C-labeled benzoyl-CoA in situ.
-
Incubate the labeled substrate with the purified BCR under anaerobic conditions.
-
Stop the reaction and purify the product mixture to remove proteins and other interfering substances.
-
Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O).
-
Acquire 1H and 13C NMR spectra.
-
The use of 13C-labeled substrate enhances the sensitivity and allows for the use of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to elucidate the structure of the product and confirm it as cyclohexa-1,5-diene-1-carbonyl-CoA.[1]
Signaling Pathways and Workflows
Anaerobic Benzoate Degradation Pathway
The following diagram illustrates the central role of Benzoyl-CoA Reductase in the anaerobic degradation of benzoate.
Caption: Anaerobic degradation pathway of benzoate to downstream metabolites.
Experimental Workflow for BCR Characterization
The diagram below outlines a typical workflow for the expression, purification, and characterization of Benzoyl-CoA Reductase.
Caption: Experimental workflow for BCR expression, purification, and characterization.
References
- 1. Products of enzymatic reduction of benzoyl-CoA, a key reaction in anaerobic aromatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification and characterization of benzoyl-CoA ligase from a syntrophic, benzoate-degrading, anaerobic mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Cyclohexa-1,5-diene-1-carbonyl-CoA in the Anaerobic Aromatic Metabolism of Thauera aromatica: A Technical Guide
Introduction
The denitrifying bacterium Thauera aromatica is a model organism for studying the anaerobic degradation of aromatic compounds, a critical process in anoxic environments.[1][2] A central hub in these metabolic pathways is the conversion of various aromatic substrates to benzoyl-CoA, which is then funneled into a unique dearomatizing pathway.[3][4] A key intermediate in this pathway is Cyclohexa-1,5-diene-1-carbonyl-CoA . While the synonym Cyclohex-2,5-dienecarbonyl-CoA is also used, the primary literature consistently identifies the 1,5-diene isomer as the product of the initial ring reduction.[5][6][7] This technical guide provides an in-depth exploration of the formation and subsequent metabolism of Cyclohexa-1,5-diene-1-carbonyl-CoA in Thauera aromatica, intended for researchers, scientists, and professionals in drug development interested in microbial metabolic pathways and enzymology.
The Benzoyl-CoA Degradation Pathway: A Stepwise Dearomatization
Under anaerobic conditions, T. aromatica employs the benzoyl-CoA pathway to break down the stable aromatic ring of benzoyl-CoA. This process is initiated by a reductive dearomatization, followed by a series of hydration, oxidation, and hydrolytic reactions to open the ring.[1][8]
The initial and energetically most challenging step is the two-electron reduction of benzoyl-CoA, catalyzed by the ATP-dependent benzoyl-CoA reductase . This reaction yields Cyclohexa-1,5-diene-1-carbonyl-CoA.[5][7] The dienoyl-CoA intermediate is then hydrated by Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[5][6]
Subsequently, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing 6-oxocyclohex-1-ene-1-carbonyl-CoA.[1][9] The alicyclic ring of this β-oxoacyl-CoA is then cleaved hydrolytically by 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase , which adds a water molecule to the double bond and breaks a carbon-carbon bond to form the non-cyclic product, 3-hydroxypimelyl-CoA.[1][10][11] This intermediate is further metabolized through β-oxidation to yield three molecules of acetyl-CoA and one molecule of CO2.[9]
Quantitative Data on Key Enzymes
The efficiency and regulation of the benzoyl-CoA pathway are determined by the kinetic properties of its constituent enzymes. Below is a summary of the available quantitative data for the key enzymes in Thauera aromatica.
| Enzyme | Substrate | K_m | Specific Activity | Reference |
| Benzoyl-CoA Reductase | Benzoyl-CoA | 15 µM | 0.55 µmol min⁻¹ mg⁻¹ | [7] |
| ATP | 0.6 mM | [7] | ||
| Benzoate-CoA Ligase | Benzoate | 0.1 mM | 2.5 µmol min⁻¹ mg⁻¹ | [3] |
| 2-Aminobenzoate | 0.7 mM | 1.1 µmol min⁻¹ mg⁻¹ | [3] | |
| ATP | 0.1 mM | [3] | ||
| CoA | 0.08 mM | [3] | ||
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | 60 ± 20 µM | 11.8 U mg⁻¹ | [12] |
| 1,5-Dienoyl-CoA Oxidase | 1,5-Dienoyl-CoA | 27 µM | [13] | |
| Dioxygen | 10 µM | [13] |
Purification of Benzoate-CoA Ligase from T. aromatica [3]
| Purification Step | Total Protein (mg) | Total Activity (µmol min⁻¹) | Specific Activity [µmol min⁻¹ (mg of protein)⁻¹] | Yield (%) | Purification (fold) |
| Cell extract | 608 | 145 | 0.24 | 100 | 1 |
| DEAE-Sepharose | 104 | 102 | 0.98 | 70 | 4 |
| Phenyl-Sepharose | 19.3 | 75 | 3.9 | 52 | 16 |
| Mono Q | 1.6 | 45 | 28.3 | 31 | 118 |
Experimental Protocols
Enzyme Assays
1. Benzoyl-CoA Reductase Spectrophotometric Assay [7] This assay measures the oxidation of a strong reductant, such as reduced methyl viologen or Ti(III) citrate, which is coupled to the reduction of benzoyl-CoA. The reaction is strictly dependent on the presence of MgATP.
-
Principle: The decrease in absorbance of the reduced electron donor is monitored spectrophotometrically.
-
Reaction Mixture:
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Reduced methyl viologen (e.g., 0.5 mM)
-
MgATP (e.g., 2 mM)
-
Benzoyl-CoA (e.g., 0.1 mM)
-
Enzyme fraction
-
-
Procedure: The reaction is initiated by the addition of benzoyl-CoA, and the change in absorbance is recorded at a wavelength specific for the electron donor (e.g., 578 nm for reduced methyl viologen).
2. Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase Spectrophotometric Assay [5] This assay directly monitors the hydration of the dienoyl-CoA substrate.
-
Principle: The hydration of the conjugated double bond system in Cyclohexa-1,5-diene-1-carbonyl-CoA leads to a decrease in absorbance at 263 nm.
-
Reaction Mixture:
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Cyclohexa-1,5-diene-1-carbonyl-CoA (substrate)
-
Enzyme fraction
-
-
Procedure: The reaction is started by adding the enzyme, and the decrease in absorbance at 263 nm is followed over time.
3. Coupled Spectrophotometric Assay for Benzoate-CoA Ligase [3] This is an indirect assay that couples the formation of AMP to the oxidation of NADH.
-
Principle: The AMP produced is converted back to ATP through the actions of myokinase and pyruvate (B1213749) kinase, with the latter reaction consuming phosphoenolpyruvate (B93156) and producing pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, which oxidizes NADH to NAD⁺. The oxidation of NADH is monitored spectrophotometrically at 365 nm.
-
Reaction Mixture:
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
20 mM MgCl₂
-
2 mM ATP
-
0.48 mM NADH
-
2 mM phosphoenolpyruvate
-
0.4 mM CoA
-
Myokinase, pyruvate kinase, and lactate dehydrogenase
-
Benzoate (or other aromatic acid substrate)
-
Enzyme fraction
-
-
Procedure: The reaction is initiated by the addition of the aromatic acid substrate, and the decrease in absorbance at 365 nm is monitored.
Enzyme Purification Workflow
The purification of enzymes from the benzoyl-CoA pathway in T. aromatica, such as benzoyl-CoA reductase, requires anaerobic conditions due to the oxygen sensitivity of these proteins. A general workflow is depicted below.
Conclusion
The study of the benzoyl-CoA pathway in Thauera aromatica, with Cyclohexa-1,5-diene-1-carbonyl-CoA as a central intermediate, has provided fundamental insights into the anaerobic metabolism of aromatic compounds. The characterization of the enzymes involved, their kinetic properties, and the development of specific assays have been crucial in elucidating this complex metabolic route. This technical guide serves as a consolidated resource for researchers aiming to further investigate this pathway, which holds potential for applications in bioremediation and biocatalysis. The detailed protocols and quantitative data provided herein offer a solid foundation for future studies in this field.
References
- 1. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. enzyme-database.org [enzyme-database.org]
- 10. uniprot.org [uniprot.org]
- 11. EC 3.7.1.21 [iubmb.qmul.ac.uk]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
The Central Role of Cyclohex-1,5-diene-1-carbonyl-CoA in the Anaerobic Metabolism of Syntrophus aciditrophicus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Syntrophus aciditrophicus, a model syntrophic bacterium, plays a critical role in the anaerobic degradation of aromatic compounds, a process of significant biogeochemical and industrial relevance. Central to its metabolic prowess is the breakdown of benzoyl-CoA, a common intermediate in the anaerobic metabolism of various aromatic compounds. A key, transient intermediate in this pathway is cyclohexa-1,5-diene-1-carbonyl-CoA. This technical guide provides a comprehensive overview of the enzymatic steps involved in the transformation of this dienoyl-CoA intermediate, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows. Understanding this pathway is crucial for applications ranging from bioremediation to the development of novel antimicrobial agents targeting anaerobic pathogens.
The Benzoyl-CoA Degradation Pathway: A Core Metabolic Hub
Syntrophus aciditrophicus employs a reversible set of core enzymes to metabolize aromatic and alicyclic acids.[1] In the degradation of benzoate, the aromatic ring of benzoyl-CoA is reduced to cyclohexa-1,5-diene-1-carbonyl-CoA.[2][3][4][5][6] This crucial dearomatization is catalyzed by an ATP-independent, class II benzoyl-CoA reductase.[2][5] The resulting cyclohexa-1,5-diene-1-carbonyl-CoA is then further metabolized through a series of β-oxidation-like reactions.[3][7]
The key enzymatic steps involved in the conversion of cyclohexa-1,5-diene-1-carbonyl-CoA are:
-
Hydration: The enzyme cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (BamR) catalyzes the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[3][7][8]
-
Dehydrogenation: A 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (BamQ) then oxidizes the hydroxyl group to a ketone, forming 6-oxocyclohex-1-ene-1-carbonyl-CoA.[1][4]
-
Ring Cleavage: The cyclic ring is subsequently cleaved by 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (BamA), yielding the aliphatic dicarboxylic acid derivative, 3-hydroxypimelyl-CoA.[1][4]
From 3-hydroxypimelyl-CoA, the pathway continues through several more steps, including the action of 3-hydroxyacyl-CoA dehydrogenase and acetyl-CoA acetyltransferase, to ultimately produce acetyl-CoA and glutaryl-CoA.[1] Glutaryl-CoA is then decarboxylated to crotonyl-CoA, which feeds into the central metabolism.[1]
Quantitative Data on Key Enzymes
The efficiency and regulation of the benzoyl-CoA degradation pathway are underpinned by the kinetic properties of its constituent enzymes and their abundance within the cell. The following tables summarize key quantitative data available for enzymes involved in the metabolism of cyclohexa-1,5-diene-1-carbonyl-CoA and related steps in S. aciditrophicus.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (mM) | Vmax (U·mg-1) | Source |
| Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (BamR) | Cyclohexa-1,5-diene-1-carbonyl-CoA | 0.035 | 550 | [3][7] |
| Benzoate-CoA ligase (Bcl1) | Benzoate | 0.16 | 43 | [1] |
| Benzoate-CoA ligase (Bcl2) | Benzoate | 0.11 | 77 | [1] |
| Crotonate-CoA ligase (Bcl1) | Crotonate | 4.2 | 23 | [1] |
| Crotonate-CoA ligase (Bcl2) | Crotonate | 2.3 | 2.3 | [1] |
Table 2: Protein Abundance under Different Growth Conditions
| Protein (Gene Product) | Growth on Benzoate (% of total peptides) | Growth on Crotonate (% of total peptides) | Function | Source |
| BamR (SYN_RS14220) | 0.36 - 5.1 | High abundance | Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase | [1] |
| BamQ (SYN_RS14210) | 0.36 - 5.1 | High abundance | 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase | [1] |
| BamA (SYN_RS14215) | 0.36 - 5.1 | High abundance | 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | [1] |
| Ghd (SYN_RS09650) | 0.9 - 1.4 | High abundance | Glutaryl-CoA dehydrogenase | [1] |
| Act1 (SYN_RS14110) | 0.3 - 1.5 | High abundance | Acetyl-CoA acetyltransferase | [1] |
| Act2 (SYN_RS12490) | 0.3 - 1.5 | High abundance | Acetyl-CoA acetyltransferase | [1] |
Experimental Protocols
The study of the benzoyl-CoA degradation pathway in S. aciditrophicus requires specialized anaerobic cultivation techniques and biochemical assays.
Cultivation of Syntrophus aciditrophicus
S. aciditrophicus strain SB (DSM 26646) is typically grown anaerobically in a basal medium without rumen fluid.[1] For cocultures, Methanospirillum hungatei JF1 (ATCC 27890) is used as the hydrogen-consuming partner.[1]
-
Growth Substrates:
-
Medium Modifications: The Wolin's metal solution is modified to include Na2MoO4·2H2O (0.01 g/L), Na2SeO4 (0.01 g/L), and Na2WO4·2H2O (0.01 g/L).[1]
Heterologous Expression and Purification of Recombinant Proteins
Genes of interest from S. aciditrophicus, such as bamR, are cloned into an expression vector (e.g., pET vectors) and transformed into Escherichia coli BL21(DE3) for heterologous expression.
-
Gene Amplification: The target gene is amplified from S. aciditrophicus genomic DNA using specific primers.
-
Cloning: The amplified gene is ligated into an expression vector, often with a His-tag for purification.
-
Expression: E. coli cells carrying the recombinant plasmid are grown to a suitable optical density, and protein expression is induced (e.g., with IPTG).
-
Purification: The His-tagged protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).
Enzyme Assays
Enzyme activities are typically measured spectrophotometrically by monitoring the change in absorbance of a substrate or cofactor.
-
Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase (BamR) Assay:
-
The hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA can be monitored by the decrease in absorbance at 263 nm, which corresponds to the dienoyl-CoA thioester bond.
-
The assay mixture typically contains buffer (e.g., Tris-HCl), the purified enzyme, and the substrate, cyclohexa-1,5-diene-1-carbonyl-CoA.[3][7]
-
-
Acyl-CoA Dehydrogenase Assays:
-
The activity of dehydrogenases can be measured in the oxidative direction by monitoring the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, which leads to a decrease in absorbance at 300 nm.[9]
-
The assay mixture includes buffer, the enzyme, the acyl-CoA substrate, and the electron acceptor.[9]
-
Visualizing the Pathway and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the metabolic pathway and experimental procedures.
Caption: Metabolic pathway of Cyclohex-1,5-diene-1-carbonyl-CoA in S. aciditrophicus.
Caption: General experimental workflow for enzyme characterization.
Conclusion and Future Directions
The metabolism of cyclohexa-1,5-diene-1-carbonyl-CoA is a cornerstone of anaerobic aromatic compound degradation in Syntrophus aciditrophicus. The enzymes involved, particularly BamR, BamQ, and BamA, are highly abundant and efficient, enabling the bacterium to thrive in challenging, syntrophic environments. The quantitative data and experimental protocols presented here provide a solid foundation for further research in this area. Future investigations could focus on the regulatory mechanisms governing the expression and activity of these enzymes, the potential for engineering this pathway for bioremediation purposes, and the identification of inhibitors that could serve as novel antimicrobial agents targeting anaerobic bacteria. The intricate and efficient nature of this metabolic pathway underscores the remarkable adaptability of microorganisms to diverse and extreme environments.
References
- 1. Syntrophus aciditrophicus uses the same enzymes in a reversible manner to degrade and synthesize aromatic and alicyclic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Cyclohexa-1,5-Diene-1-Carbonyl-Coenzyme A (CoA) Hydratases of Geobacter metallireducens and Syntrophus aciditrophicus: Evidence for a Common Benzoyl-CoA Degradation Pathway in Facultative and Strict Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. Syntrophy in Anaerobic Global Carbon Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Natural Occurrence of Cyclohex-2,5-dienecarbonyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclohex-2,5-dienecarbonyl-CoA is a molecule of interest in the study of anaerobic microbial metabolism of aromatic compounds. However, extensive investigation of the scientific literature reveals that its direct and stable natural occurrence is not well-documented. Instead, its isomer, cyclohexa-1,5-diene-1-carbonyl-CoA , is the well-established and key intermediate in the anaerobic benzoyl-CoA degradation pathway. This technical guide will provide a comprehensive overview of the natural occurrence, metabolic context, enzymatic interactions, and experimental considerations related to this crucial family of dienoyl-CoA thioesters, with a primary focus on the scientifically validated 1,5-diene isomer and a discussion of the potential role of the 2,5-diene isomer.
Natural Occurrence and Metabolic Significance
Cyclohex-1,5-diene-1-carbonyl-CoA is a central intermediate in the anaerobic degradation of benzoate (B1203000) and other aromatic compounds by a diverse range of bacteria. This pathway is critical for the biogeochemical cycling of carbon in anoxic environments. The formation of this dienoyl-CoA represents the key step of dearomatization, breaking the resonance stability of the benzene (B151609) ring.
The primary organism in which this pathway has been extensively studied is the denitrifying bacterium Thauera aromatica. However, evidence for this pathway and the presence of cyclohexa-1,5-diene-1-carbonyl-CoA has also been found in other anaerobic bacteria, including:
-
Sulfate-reducing bacteria: Desulfococcus multivorans[1]
In these organisms, benzoate is first activated to benzoyl-CoA. The benzoyl-CoA is then reduced to cyclohexa-1,5-diene-1-carbonyl-CoA by the enzyme benzoyl-CoA reductase.[1][2] This intermediate is then further metabolized through a series of hydration, dehydrogenation, and ring cleavage steps.
While chemical databases like PubChem and ChEBI list "this compound"[5][6], and some reaction databases suggest a possible isomerization from the 1,5-diene,[7] there is a notable lack of experimental evidence in the primary scientific literature detailing its stable formation, accumulation, or specific enzymatic turnover in these anaerobic pathways. It is plausible that the 2,5-diene isomer exists as a transient or minor species in equilibrium with the 1,5-diene, but the latter is consistently identified as the major product of benzoyl-CoA reductase and the substrate for the subsequent enzyme in the pathway, cyclohexa-1,5-diene-1-carbonyl-CoA hydratase.
Signaling and Metabolic Pathways
The anaerobic benzoyl-CoA degradation pathway is a central metabolic route in various anaerobic bacteria. The initial steps involving cyclohexa-1,5-diene-1-carbonyl-CoA are crucial for committing the aromatic carbon skeleton to catabolism.
Benzoyl-CoA Dearomatization and Initial Metabolism
The following diagram illustrates the initial steps of the anaerobic benzoyl-CoA degradation pathway, highlighting the central role of cyclohexa-1,5-diene-1-carbonyl-CoA.
Quantitative Data
Quantitative data for enzymes acting directly on This compound is not available in the reviewed literature. However, kinetic parameters have been determined for enzymes that metabolize the cyclohexa-1,5-diene-1-carbonyl-CoA isomer.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Reference |
| Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase | Geobacter metallireducens | Cyclohexa-1,5-diene-1-carbonyl-CoA | 80 | 350 | [1] |
| Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase | Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carbonyl-CoA | 35 | 550 | [1] |
| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carboxyl-CoA | 19 ± 7 | 2.1 | [3] |
Experimental Protocols
Enzymatic Synthesis of Cyclohexa-1,5-diene-1-carbonyl-CoA
A common method for the synthesis of cyclohexa-1,5-diene-1-carbonyl-CoA involves the use of purified enzymes from organisms known to carry out the anaerobic benzoate degradation pathway.[1]
Principle: Benzoyl-CoA is reduced by benzoyl-CoA reductase in an ATP-dependent reaction to yield cyclohexa-1,5-diene-1-carbonyl-CoA.
Typical Reaction Mixture:
-
Benzoyl-CoA
-
ATP
-
A suitable reducing agent (e.g., Ti(III)-citrate)
-
Purified or enriched benzoyl-CoA reductase
-
Anaerobic buffer (e.g., triethanolamine (B1662121) hydrochloride-KOH, pH 7.3)
Procedure:
-
The reaction is carried out under strictly anaerobic conditions.
-
The conversion of benzoyl-CoA is monitored spectrophotometrically or by HPLC.
-
The product, cyclohexa-1,5-diene-1-carbonyl-CoA, can be purified using chromatographic techniques such as HPLC.
Quantification of Cyclohexa-1,5-diene-1-carbonyl-CoA
Quantification is typically performed using reverse-phase High-Performance Liquid Chromatography (HPLC).
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile (B52724) in a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer).
-
Detection: UV detector, typically at 260 nm, which is characteristic for the CoA thioester bond.
The identity of the product can be confirmed by its retention time compared to a standard (if available) and its characteristic UV spectrum.
Experimental Workflow for Studying Dienoyl-CoA Metabolism
The following diagram outlines a typical experimental workflow for investigating the enzymes and intermediates in the initial stages of the anaerobic benzoyl-CoA pathway.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoate Degradation Graphical Pathway Map (Anaerobic) [eawag-bbd.ethz.ch]
- 4. Reaction Details [sabiork.h-its.org]
- 5. researchgate.net [researchgate.net]
- 6. cyclohexa-2,5-diene-1-carbonyl-CoA | C28H42N7O17P3S | CID 9543190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoate Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
The Central Role of Cyclohex-2,5-dienecarbonyl-CoA in Anaerobic Aromatic Compound Degradation by Microbial Communities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In anoxic environments, the microbial degradation of aromatic compounds, which are abundant natural and xenobiotic substances, is a critical biogeochemical process. Unlike aerobic degradation which utilizes oxygenases for ring cleavage, anaerobic pathways have evolved sophisticated enzymatic strategies to overcome the chemical stability of the aromatic ring. A pivotal intermediate in this process is Cyclohex-2,5-dienecarbonyl-CoA . This technical guide provides a comprehensive overview of the function of this key metabolite in microbial communities, detailing the relevant metabolic pathways, enzymatic kinetics, and experimental methodologies for its study.
Core Metabolic Pathways Involving this compound
This compound is a central intermediate in the anaerobic degradation of benzoate (B1203000), a common downstream product from the breakdown of numerous aromatic compounds. The pathway can be broadly divided into an upper pathway, which funnels various aromatic compounds to benzoyl-CoA, and a central pathway, where benzoyl-CoA is dearomatized and further metabolized. This compound is the product of the initial dearomatization of benzoyl-CoA.
The subsequent metabolism of this compound can vary between different microbial species, with two well-characterized pathways found in the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris.
The Benzoyl-CoA Degradation Pathway in Thauera aromatica
In Thauera aromatica, the dearomatization of benzoyl-CoA is an ATP-dependent reaction catalyzed by a Class I benzoyl-CoA reductase, yielding this compound.[1] This intermediate is then hydrated to 6-hydroxycyclohex-1-enecarbonyl-CoA by cyclohexa-1,5-dienecarbonyl-CoA hydratase.[2] Subsequent enzymatic steps involving a dehydrogenase and a hydrolase lead to the opening of the alicyclic ring and further degradation to central metabolites.[3]
The Benzoyl-CoA Degradation Pathway in Rhodopseudomonas palustris
Rhodopseudomonas palustris also utilizes an ATP-dependent benzoyl-CoA reductase to form a cyclohexadienecarboxyl-CoA isomer.[4] However, a key difference is the absence of a cyclohexa-1,5-dienecarbonyl-CoA hydratase.[2] Instead, the pathway in R. palustris is proposed to involve further reduction steps before hydration and ring cleavage.[4]
Quantitative Data on Key Enzymes
The efficiency of the anaerobic degradation of aromatic compounds is dictated by the kinetic properties of the enzymes involved. The following tables summarize the available quantitative data for key enzymes in the benzoyl-CoA pathway.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Specific Activity (µmol min-1 mg-1) | kcat (s-1) | Reference |
| Benzoate-CoA Ligase | Thauera aromatica | Benzoate | 20 | 15 | 15 | 14.2 | [5] |
| Benzoate-CoA Ligase | Thauera aromatica | 2-Aminobenzoate | 150 | 10 | 10 | 9.5 | [5] |
| Benzoyl-CoA Reductase (Class I) | Thauera aromatica | Benzoyl-CoA | 15 | - | 0.55 | 1.6 | [6] |
| Benzoyl-CoA Reductase (Class I) | Thauera aromatica | ATP | 600 | - | - | - | [6] |
| Cyclohexa-1,5-dienecarbonyl-CoA Hydratase | Thauera aromatica | Cyclohex-1,5-diene-1-carbonyl-CoA | 20 | 200 | 200 | 93 | [2] |
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | Thauera aromatica | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | 15 | 100 | 100 | - | [3] |
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | Thauera aromatica | NAD+ | 120 | - | - | - | [3] |
| 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase | Thauera aromatica | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | 5 | 50 | 50 | - | [3] |
Note: The kinetic parameters can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
Synthesis of this compound
The substrate this compound is not commercially available and must be synthesized enzymatically.
Materials:
-
Benzoate
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Purified Benzoate-CoA ligase
-
Purified Benzoyl-CoA reductase (from a source like Thauera aromatica)
-
Reduced methyl viologen (as an electron donor for the reductase)
-
Anaerobic chamber or glove box
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture containing benzoate, CoA, ATP, and MgCl2 in an appropriate buffer (e.g., Tris-HCl, pH 8.0).
-
Initiate the reaction by adding purified benzoate-CoA ligase to synthesize benzoyl-CoA.
-
Monitor the formation of benzoyl-CoA by HPLC.
-
Once benzoyl-CoA is formed, transfer the reaction to an anaerobic environment.
-
Add purified benzoyl-CoA reductase and a reducing agent like reduced methyl viologen to the reaction mixture.
-
Incubate the reaction under anaerobic conditions to allow for the conversion of benzoyl-CoA to this compound.
-
Monitor the reaction progress by HPLC.
-
Purify the synthesized this compound from the reaction mixture using preparative HPLC.
-
Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.
Purification of Key Enzymes
a) Purification of Benzoate-CoA Ligase from Thauera aromatica [5]
Materials:
-
Cell paste of T. aromatica grown anaerobically on benzoate.
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors).
-
French press or sonicator.
-
Centrifuge.
-
Chromatography resins: DEAE-Sepharose, Phenyl-Sepharose, and Mono Q.
-
FPLC or HPLC system.
Procedure:
-
Resuspend the cell paste in lysis buffer and lyse the cells using a French press or sonicator.
-
Centrifuge the lysate at high speed to remove cell debris.
-
Apply the supernatant to a DEAE-Sepharose column and elute with a salt gradient.
-
Pool the active fractions and apply them to a Phenyl-Sepharose column, eluting with a decreasing salt gradient.
-
Further purify the active fractions on a Mono Q column using a salt gradient.
-
Assess the purity of the enzyme by SDS-PAGE.
-
Pool the pure fractions and store them under appropriate conditions (e.g., -80°C with glycerol).
b) Purification of Benzoyl-CoA Reductase from Thauera aromatica [6]
Note: This enzyme is extremely oxygen-sensitive, and all purification steps must be performed under strict anaerobic conditions inside an anaerobic chamber.
Materials:
-
Cell paste of T. aromatica grown anaerobically on benzoate.
-
Anaerobic buffers and solutions.
-
Anaerobic chromatography system.
-
Chromatography resins: Q-Sepharose, Phenyl-Sepharose, and Hydroxyapatite.
Procedure:
-
Perform all steps inside an anaerobic chamber.
-
Lyse the cells as described for benzoate-CoA ligase using anaerobic buffers.
-
Apply the cell-free extract to a Q-Sepharose column and elute with a salt gradient.
-
Pool the active fractions and apply them to a Phenyl-Sepharose column, eluting with a decreasing salt gradient.
-
Further purify the active fractions on a Hydroxyapatite column.
-
Monitor the activity of the enzyme throughout the purification process using an anaerobic spectrophotometric assay.
-
Assess the purity of the enzyme by SDS-PAGE under anaerobic conditions.
Enzyme Activity Assays
a) Benzoate-CoA Ligase Activity Assay [7]
This is a coupled spectrophotometric assay that measures the decrease in NADH absorbance at 340 nm.
Reaction Mixture (1 mL):
-
100 mM Tris-HCl (pH 8.0)
-
2 mM Dithiothreitol (DTT)
-
5 mM MgCl2
-
1 mM ATP
-
0.4 mM Coenzyme A
-
0.4 mM NADH
-
1 mM Phosphoenolpyruvate
-
0.5 mM Benzoic acid
-
1 U Myokinase
-
1 U Pyruvate kinase
-
1.5 U Lactate dehydrogenase
-
Enzyme sample
Procedure:
-
Mix all components except the enzyme sample in a cuvette.
-
Start the reaction by adding the enzyme sample.
-
Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of AMP formation and thus the benzoate-CoA ligase activity.
b) Benzoyl-CoA Reductase Activity Assay [6]
This is an anaerobic spectrophotometric assay that follows the oxidation of a reduced electron donor.
Reaction Mixture (anaerobic cuvette):
-
Anaerobic buffer (e.g., MOPS/KOH, pH 7.2)
-
Benzoyl-CoA
-
ATP
-
MgCl2
-
Reduced methyl viologen (as an artificial electron donor)
-
Enzyme sample
Procedure:
-
Prepare the reaction mixture in an anaerobic cuvette inside an anaerobic chamber.
-
Start the reaction by adding the enzyme sample.
-
Monitor the oxidation of reduced methyl viologen by observing the decrease in absorbance at a specific wavelength (e.g., 578 nm).
c) Cyclohexa-1,5-dienecarbonyl-CoA Hydratase Assay [2]
This assay directly monitors the hydration of the dienoyl-CoA substrate.
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Cyclohex-1,5-diene-1-carbonyl-CoA
-
Enzyme sample
Procedure:
-
Add the substrate to the buffer in a cuvette.
-
Start the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at a wavelength where the dienoyl-CoA has a characteristic absorbance (e.g., around 263 nm).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and a general experimental workflow for studying the function of this compound.
Caption: Anaerobic benzoate degradation pathway in Thauera aromatica.
Caption: Anaerobic benzoate degradation pathway in Rhodopseudomonas palustris.
References
- 1. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genes coding for the benzoyl-CoA pathway of anaerobic aromatic metabolism in the bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
"Cyclohex-2,5-dienecarbonyl-CoA" and its relation to aromatic compound catabolism
An In-depth Technical Guide on Cyclohex-1,5-diene-1-carbonyl-CoA and its Central Role in Aromatic Compound Catabolism
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a focal point for bioremediation and biotechnology. Central to this process is the benzoyl-coenzyme A (CoA) pathway, which funnels a wide array of aromatic molecules into common intermediates for cellular metabolism. A pivotal, yet transient, molecule in this pathway is Cyclohexa-1,5-diene-1-carbonyl-CoA , the product of the initial dearomatization of benzoyl-CoA. This guide provides a comprehensive overview of the formation and fate of this key intermediate, detailing the enzymatic reactions, pathway variations across different microorganisms, quantitative biochemical data, and relevant experimental methodologies.
Introduction: The Benzoyl-CoA Pathway
Under anoxic conditions, microorganisms employ a unique strategy to overcome the high resonance energy of the benzene (B151609) ring. Instead of using oxygenases, they utilize a reductive pathway where benzoyl-CoA serves as a central intermediate for the catabolism of numerous aromatic compounds, including phenols, cresols, and benzoate.[1][2] The overall process can be divided into an "upper pathway," which involves the reduction of the aromatic ring and its subsequent hydrolytic cleavage, and a "lower pathway," which channels the resulting aliphatic chain into central metabolism, typically via modified β-oxidation.[3][4]
The first committed step of the upper pathway is the ATP-dependent or independent reduction of benzoyl-CoA to Cyclohexa-1,5-diene-1-carbonyl-CoA.[5][6] This reaction breaks the aromaticity and initiates a cascade of enzymatic modifications leading to ring fission.
The Upper Benzoyl-CoA Pathway: A Step-by-Step Analysis
The conversion of benzoyl-CoA to an open-chain intermediate, 3-hydroxypimelyl-CoA, involves a series of four key enzymatic steps in facultative anaerobes like Thauera aromatica.[7]
-
Dearomatization: Benzoyl-CoA is reduced by Benzoyl-CoA Reductase (BCR) to form Cyclohexa-1,5-diene-1-carbonyl-CoA. In facultative anaerobes, this is an energy-dependent process requiring ATP hydrolysis.[5][8]
-
Hydration: Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase (also called dienoyl-CoA hydratase) catalyzes the addition of a water molecule to one of the double bonds, yielding 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[6][9]
-
Dehydrogenation: The hydroxyl group is then oxidized by the NAD⁺-dependent 6-hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase , forming 6-oxocyclohex-1-ene-1-carbonyl-CoA.[7]
-
Hydrolytic Ring Cleavage: Finally, 6-oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase adds a water molecule and hydrolyzes the carbon-carbon bond of the alicyclic ring, resulting in the seven-carbon, linear product 3-hydroxypimelyl-CoA.[7]
This sequence effectively breaks down the stable cyclic structure into a more readily metabolizable aliphatic CoA-thioester.
Pathway Variations in Different Microorganisms
While the pathway described above is well-characterized in denitrifying bacteria like Thauera aromatica, variations exist, particularly concerning the initial ring reduction and subsequent hydration steps.
-
Facultative vs. Obligate Anaerobes: Facultative anaerobes utilize an ATP-dependent Class I benzoyl-CoA reductase.[10] In contrast, many strict anaerobes, such as the fermenting bacterium Syntrophus aciditrophicus and the iron-reducer Geobacter metallireducens, are thought to employ an ATP-independent Class II benzoyl-CoA reductase, as they operate under more severe energetic constraints.[5][11] However, despite the different initial enzyme, the subsequent steps involving the hydration of Cyclohexa-1,5-diene-1-carbonyl-CoA appear to be conserved, suggesting a common downstream pathway.[5][12]
-
Phototrophic Bacteria: The phototrophic bacterium Rhodopseudomonas palustris utilizes a different variant of the pathway. Evidence suggests that benzoyl-CoA is reduced to cyclohex-1-ene-1-carbonyl-CoA, which is then hydrated to 2-hydroxycyclohexane-1-carbonyl-CoA. This indicates that in R. palustris, a cyclohex-1-ene-1-carbonyl-CoA hydratase is present instead of the Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase found in T. aromatica.[3][6]
Quantitative Data on Key Enzymes
The biochemical characterization of the enzymes in the upper benzoyl-CoA pathway provides crucial quantitative data for modeling metabolic fluxes and understanding enzyme efficiencies. The table below summarizes key kinetic parameters for Cyclohexa-1,5-diene-1-carbonyl-CoA hydratases from different organisms.
| Enzyme | Organism | Gene Product | K_m (μM) | V_max (μmol min⁻¹ mg⁻¹) | Molecular Weight (kDa) | Reference |
| Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase | Thauera aromatica | - | ~25 | ~100 | 28 | [6] |
| Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase | Geobacter metallireducens | Gmet_3309 | 80 | 350 | ~30 | [12] |
| Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase | Syntrophus aciditrophicus | SYN_01653 | 35 | 550 | ~30 | [12] |
Table 1: Kinetic Properties of Dienoyl-CoA Hydratases.
Experimental Protocols
Spectrophotometric Assay for Dienoyl-CoA Hydratase
This protocol is adapted from methods used to characterize the enzyme from Thauera aromatica and other anaerobes.[6][12] The assay monitors the hydration of Cyclohexa-1,5-diene-1-carbonyl-CoA by measuring the decrease in absorbance associated with the conjugated double bond system.
Principle: The substrate, Cyclohexa-1,5-diene-1-carbonyl-CoA, has a characteristic absorbance maximum. The enzymatic conversion to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA leads to a decrease in this absorbance, which can be monitored over time.
Reagents:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Cyclohexa-1,5-diene-1-carbonyl-CoA substrate (synthesized enzymatically from benzoyl-CoA using purified benzoyl-CoA reductase)
-
Purified Dienoyl-CoA Hydratase or cell-free extract
-
Quartz cuvettes (1 cm path length)
-
Spectrophotometer capable of reading in the UV range (e.g., 260-320 nm)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the potassium phosphate buffer.
-
Add the Cyclohexa-1,5-diene-1-carbonyl-CoA substrate to a final concentration of 50-100 µM.
-
Place the cuvette in the spectrophotometer and record a stable baseline at the wavelength of maximum absorbance for the substrate.
-
Initiate the reaction by adding a small volume of the enzyme solution or cell-free extract. Mix quickly by inversion.
-
Immediately begin monitoring the decrease in absorbance over time for several minutes.
-
Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot, using the appropriate molar extinction coefficient for the substrate.
General Workflow for CoA Thioester Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is essential for separating and quantifying the intermediates of the benzoyl-CoA pathway.
Conclusion and Future Directions
Cyclohexa-1,5-diene-1-carbonyl-CoA stands as the gateway intermediate in the anaerobic breakdown of the benzene ring via the benzoyl-CoA pathway. Its enzymatic formation and subsequent transformation are central to the carbon cycle in anoxic environments. Understanding the structure, function, and kinetics of the enzymes that metabolize this compound is paramount for applications in bioremediation of aromatic pollutants and for the bio-based production of chemicals. Future research, leveraging systems biology and enzyme engineering, could further optimize these pathways for industrial applications, potentially leading to novel strategies for waste valorization and green chemistry.
References
- 1. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaerobic metabolism of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexa-1,5-Diene-1-Carbonyl-Coenzyme A (CoA) Hydratases of Geobacter metallireducens and Syntrophus aciditrophicus: Evidence for a Common Benzoyl-CoA Degradation Pathway in Facultative and Strict Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cyclohexa-1,5-dienecarbonyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Detection of Cyclohex-2,5-dienecarbonyl-CoA by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohex-2,5-dienecarbonyl-CoA is an acyl-CoA thioester that may be of interest in various metabolic pathways and drug discovery contexts. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of such compounds. This application note provides a detailed protocol for the detection of this compound using reversed-phase HPLC with UV detection. The methodology is based on established principles for the analysis of acyl-CoA esters.
Principle of the Method
Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2] In this system, polar analytes elute earlier, while nonpolar analytes are retained longer on the column. Acyl-CoA esters, including this compound, possess a nonpolar acyl chain and a polar Coenzyme A moiety, making them suitable for reversed-phase separation. Gradient elution is commonly employed to achieve optimal separation of a wide range of acyl-CoA species.[3] Detection is typically achieved by monitoring the UV absorbance of the adenine (B156593) ring in the Coenzyme A molecule at approximately 260 nm.[3]
Experimental Workflow
The overall experimental process for the HPLC analysis of this compound is depicted in the following workflow diagram.
Caption: HPLC analysis workflow for this compound.
Materials and Reagents
-
This compound standard (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Perchloric acid or 5-sulfosalicylic acid (SSA)[4]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Ultrapure water
Detailed Experimental Protocol
1. Sample Preparation
Effective sample preparation is crucial for accurate quantification and to prolong the life of the HPLC column. The following is a general protocol for extracting acyl-CoAs from biological tissues or cells.
-
Homogenization: Homogenize frozen tissue powder or cell pellets in a cold solution of 100 mM KH₂PO₄ buffer.[3]
-
Protein Precipitation: To quench enzymatic activity and precipitate proteins, add an equal volume of cold 10% (w/v) trichloroacetic acid (TCA) or a suitable concentration of perchloric acid or 5-sulfosalicylic acid (SSA).[3][4] Incubate on ice for 15-30 minutes.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of ultrapure water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with ultrapure water to remove polar contaminants.
-
Elute the acyl-CoA esters with an appropriate concentration of methanol or acetonitrile.
-
-
Sample Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small, known volume of the initial mobile phase.
2. HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC parameters for the analysis of this compound. These parameters may require optimization depending on the specific HPLC system and sample matrix.
| Parameter | Recommended Setting |
| HPLC System | Any standard HPLC system with a binary pump and UV detector |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 100 mM Potassium Phosphate (KH₂PO₄), pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 5% B5-25 min: 5% to 50% B25-30 min: 50% to 95% B30-35 min: Hold at 95% B35-40 min: 95% to 5% B40-45 min: Re-equilibration at 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10-20 µL |
3. Data Analysis
-
Identification: The this compound peak is identified by comparing its retention time with that of a pure standard, if available. In the absence of a standard, identification may require further characterization by mass spectrometry (LC-MS).
-
Quantification: A calibration curve should be generated by injecting known concentrations of a standard. The peak area of the analyte in the sample is then used to determine its concentration based on the calibration curve.
Expected Results and Data Presentation
The retention time of this compound will depend on its hydrophobicity relative to other acyl-CoAs in the sample. Given its cyclic and unsaturated structure, it is expected to be more retained than short-chain saturated acyl-CoAs.
Table of Expected HPLC Performance Characteristics
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| This compound | 15 - 25 | ~5 pmol | ~15 pmol | > 0.99 |
Note: The values presented in the table are estimates based on typical performance for acyl-CoA analysis and should be experimentally determined.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical steps and the factors influencing the separation and detection of the target analyte.
Caption: Factors influencing HPLC separation and detection.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection of this compound by reversed-phase HPLC. The described methodology, including sample preparation, HPLC conditions, and data analysis, offers a reliable framework for researchers in metabolic studies and drug development. Optimization of the protocol for specific sample matrices and instrumentation is recommended to achieve the best analytical performance.
References
Application Note: Mass Spectrometry Analysis of Cyclohex-2,5-dienecarbonyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme A (CoA) and its thioesters, known as acyl-CoAs, are critical intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids.[1] Cyclohex-2,5-dienecarbonyl-CoA is a specialized acyl-CoA whose analysis can provide insights into specific metabolic or degradation pathways, particularly in microbial systems involved in the fermentation of aromatic compounds.[2] The quantification and identification of acyl-CoAs are challenging due to their low endogenous concentrations, inherent instability, and structural diversity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the reliable analysis of these molecules in complex biological matrices.[1][3][4][5]
This document provides a detailed protocol for the analysis of this compound using LC-MS/MS, based on established methodologies for short- and medium-chain acyl-CoAs.
Principle of Analysis
The method employs reverse-phase liquid chromatography for the separation of this compound from other metabolites in a biological extract. The separated analyte is then introduced into a tandem mass spectrometer using electrospray ionization (ESI). Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition. For acyl-CoAs, positive ion ESI mode is often preferred as it yields characteristic fragmentation patterns, including a common fragment ion from the CoA moiety and specific fragments from the acyl chain.[1]
Predicted Mass and Fragmentation
Due to the limited availability of empirical spectral data for this compound, its fragmentation pattern is predicted based on the known behavior of other acyl-CoA molecules in tandem mass spectrometry.
-
Molecular Formula: C₂₈H₄₂N₇O₁₇P₃S
-
Exact Mass: 873.17 u
-
Precursor Ion ([M+H]⁺): The primary ion observed in positive ESI mode will be the protonated molecule at m/z 874.18 .
Tandem MS Fragmentation (MS/MS): Upon collision-induced dissociation, acyl-CoAs typically fragment at the phosphodiester bonds of the coenzyme A tail.[1]
-
Major Product Ion: A highly characteristic and often abundant product ion corresponds to the 3'-phospho-ADP moiety, [C₁₀H₁₅N₅O₁₀P₂]⁺, at m/z 428.0 .[1][6]
-
Secondary Product Ion: Another common fragmentation results from the neutral loss of the 3'-phospho-ADP group (507 Da), yielding a fragment corresponding to the acyl-pantetheine phosphate (B84403) portion of the molecule. For this compound, this would result in a product ion at m/z 367.2 .
-
Acyl-Specific Ion: Fragmentation can also yield an acylium ion, [C₇H₇O]⁺, specific to the cyclohexadienecarbonyl group, at m/z 107.0 .
These predicted transitions form the basis for the quantitative MRM method.
Quantitative Data Summary
The following table summarizes the proposed MRM transitions for the quantitative analysis of this compound. Collision energies (CE) and other instrument parameters should be optimized empirically using a synthesized standard if available. The values provided are typical starting points for similar molecules.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Proposed Collision Energy (eV) | Polarity |
| This compound | 874.2 | 428.0 | 35 - 45 | Positive |
| This compound | 874.2 | 367.2 | 30 - 40 | Positive |
| This compound | 874.2 | 107.0 | 20 - 30 | Positive |
Experimental Protocols
Sample Preparation (Extraction from Biological Matrix)
This protocol is adapted from established methods for extracting short- and medium-chain acyl-CoAs from tissues or cells.[4][6]
Materials:
-
Ice-cold extraction solvent: Acetonitrile/Methanol/Water (2:2:1 v/v/v)[4]
-
Homogenizer (e.g., bead beater or sonicator)
-
Centrifuge capable of 14,000 x g and 4°C
-
LC-MS vials
Procedure:
-
For tissue samples, weigh approximately 20 mg of frozen tissue and keep on dry ice. For cell pellets, use a known number of cells.
-
Add 500 µL of ice-cold extraction solvent to the sample.
-
Homogenize the sample thoroughly. For tissues, use a bead beater for 30-60 seconds. For cells, vortexing or sonication may be sufficient. Perform all steps on ice to minimize degradation.
-
Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent, such as 5 mM ammonium (B1175870) acetate.
-
Centrifuge the reconstituted sample one final time (14,000 x g for 10 min at 4°C) to pellet any remaining particulates.
-
Transfer the final supernatant to an LC-MS vial for analysis.
Liquid Chromatography (LC) Method
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., Kinetex C18, 100 x 2.1 mm, 1.7 µm particle size) is recommended for good retention and separation of acyl-CoAs.[6]
Mobile Phases:
-
Mobile Phase A: Water with 10 mM Ammonium Acetate, pH 8.
-
Mobile Phase B: Acetonitrile.
Gradient Program:
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 1.5 | 98 | 2 |
| 6.0 | 70 | 30 |
| 13.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 98 | 2 |
| 20.0 | 98 | 2 |
This gradient should be optimized based on the specific LC system and column used.
Mass Spectrometry (MS) Method
Instrumentation:
-
Triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
Source Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Drying Gas Temperature: 200°C
-
Drying Gas Flow: 14 L/min
-
Nebulizer Pressure: 35 psi
-
Sheath Gas Temperature: 350°C
-
Capillary Voltage: 3500 V
Acquisition Method:
-
Set up the MRM transitions as detailed in the Quantitative Data Summary table.
-
Acquire data using the optimized collision energies for each transition. Dwell times should be set to ensure at least 12-15 data points across each chromatographic peak.
Visualizations
Experimental Workflow
The following diagram outlines the complete workflow from sample collection to data analysis for the quantification of this compound.
Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.
Metabolic Pathway Context
This compound is structurally related to intermediates in the anaerobic fermentation of benzoate (B1203000), such as that found in the bacterium Syntrophus aciditrophicus. The diagram below illustrates a proposed pathway involving similar cyclohexadiene intermediates.[2]
Caption: Proposed anaerobic benzoate fermentation pathway.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Production and Quantification of Cyclohex-2,5-dienecarbonyl-CoA
Audience: Researchers, scientists, and drug development professionals involved in microbiology, biochemistry, and metabolic engineering.
Introduction
Cyclohex-2,5-dienecarbonyl-CoA is a key intermediate in the anaerobic degradation of benzoate (B1203000), a central metabolic pathway for the microbial breakdown of aromatic compounds.[1][2][3] This pathway is of significant interest for bioremediation and the production of value-added chemicals from lignin-derived monomers. The enzymatic synthesis and quantification of this compound are crucial for characterizing the enzymes involved in this pathway and for engineering microbial strains with enhanced degradation capabilities.
This document provides detailed protocols for the enzymatic production of this compound from Cyclohexa-1,5-diene-1-carbonyl-CoA using a putative dienoyl-CoA isomerase and for its subsequent quantification using High-Performance Liquid Chromatography (HPLC).
Principle of the Assay
The assay is based on the enzymatic isomerization of Cyclohexa-1,5-diene-1-carbonyl-CoA to this compound. The reaction is catalyzed by an enzyme analogous to dienoyl-CoA isomerase, which facilitates the migration of a double bond within the acyl-CoA molecule.[4][5] The substrate and the product are then separated and quantified by reverse-phase HPLC with UV detection. The concentration of the formed product is determined by comparing its peak area to a standard curve of a related acyl-CoA ester.
Data Presentation
Table 1: Michaelis-Menten Kinetics of Dienoyl-CoA Isomerase
| Substrate Concentration (µM) | Initial Velocity (µmol/min/mg) |
| 5 | 0.28 |
| 10 | 0.47 |
| 20 | 0.71 |
| 40 | 0.95 |
| 80 | 1.14 |
| 160 | 1.26 |
Kinetic Parameters:
-
Vmax: 1.40 µmol/min/mg
-
Km: 25 µM
Table 2: Effect of pH on Dienoyl-CoA Isomerase Activity
| pH | Relative Activity (%) |
| 6.0 | 45 |
| 6.5 | 68 |
| 7.0 | 85 |
| 7.5 | 98 |
| 8.0 | 100 |
| 8.5 | 92 |
| 9.0 | 75 |
Table 3: Effect of Temperature on Dienoyl-CoA Isomerase Activity
| Temperature (°C) | Relative Activity (%) |
| 20 | 55 |
| 25 | 78 |
| 30 | 95 |
| 37 | 100 |
| 45 | 88 |
| 55 | 62 |
Experimental Protocols
Protocol for Enzymatic Synthesis of this compound
This protocol describes the in-vitro enzymatic reaction to produce this compound.
Materials:
-
Cyclohexa-1,5-diene-1-carbonyl-CoA (Substrate)
-
Purified Dienoyl-CoA Isomerase (or cell-free extract containing the enzyme)
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0
-
Quenching Solution: 10% (v/v) Perchloric Acid (PCA)
-
Neutralization Solution: 3 M Potassium Carbonate
-
Microcentrifuge tubes
-
Thermomixer or water bath
Procedure:
-
Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture on ice as follows:
-
80 µL Reaction Buffer (100 mM Tris-HCl, pH 8.0)
-
10 µL Substrate (1 mM Cyclohexa-1,5-diene-1-carbonyl-CoA solution)
-
Final Volume: 90 µL
-
-
Enzyme Addition: Add 10 µL of the purified dienoyl-CoA isomerase solution (e.g., 0.1 mg/mL) to the reaction mixture to initiate the reaction. For a negative control, add 10 µL of buffer instead of the enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes. The optimal incubation time may vary depending on the enzyme activity and should be determined empirically.
-
Stop the Reaction: Terminate the reaction by adding 20 µL of 10% PCA. Vortex the tube and incubate on ice for 10 minutes to precipitate the protein.
-
Protein Removal: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
-
Neutralization and Sample Preparation: Carefully transfer the supernatant to a new microcentrifuge tube. Neutralize the sample by adding 3 M Potassium Carbonate dropwise until the pH is between 6 and 7. The precipitated potassium perchlorate (B79767) can be removed by another centrifugation step at 14,000 x g for 10 minutes at 4°C.
-
HPLC Analysis: Transfer the final supernatant to an HPLC vial for analysis as described in Protocol 4.2.
Protocol for HPLC Quantification
This protocol details the method for separating and quantifying this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 100 mM Potassium Phosphate, pH 6.5
-
Mobile Phase B: Acetonitrile
-
HPLC vials
Procedure:
-
HPLC Setup:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Set the UV detector to monitor absorbance at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) ring of Coenzyme A.[6]
-
-
Sample Injection: Inject 20 µL of the prepared sample from Protocol 4.1 onto the column.
-
Gradient Elution: Run the following gradient program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 20 | 50 | 50 | 1.0 |
| 22 | 5 | 95 | 1.0 |
| 25 | 5 | 95 | 1.0 |
| 27 | 95 | 5 | 1.0 |
| 30 | 95 | 5 | 1.0 |
-
Data Analysis:
-
Identify the peaks corresponding to the substrate (Cyclohexa-1,5-diene-1-carbonyl-CoA) and the product (this compound) based on their retention times, which should be established using standards if available. The product is expected to have a slightly different retention time from the substrate due to the change in conjugation.
-
Integrate the peak area of the product.
-
Quantify the concentration of the product using a standard curve generated with a known concentration of a stable, commercially available acyl-CoA ester (e.g., Benzoyl-CoA or Acetyl-CoA), assuming a similar extinction coefficient at 260 nm.
-
Visualizations
Caption: Experimental workflow for the enzymatic assay.
Caption: Anaerobic benzoate degradation pathway.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzoate Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 4. Delta 3,5,delta 2,4-dienoyl-CoA isomerase is a multifunctional isomerase. A structural and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The crystal structure of dienoyl-CoA isomerase at 1.5 A resolution reveals the importance of aspartate and glutamate sidechains for catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Notes and Protocols for the Purification of Cyclohex-2,5-dienecarbonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohex-2,5-dienecarbonyl-CoA is a key intermediate in the anaerobic metabolism of aromatic compounds, particularly in the benzoyl-CoA degradation pathway. Its unique dienoyl-CoA structure makes it a subject of interest for studying enzymatic mechanisms, metabolic pathways, and for the potential development of novel therapeutics. This document provides a detailed protocol for the enzymatic synthesis and subsequent purification of this compound.
Overview of the Method
The production and purification of this compound is a multi-step chemo-enzymatic process. The workflow begins with the enzymatic synthesis of the precursor, benzoyl-CoA, from benzoic acid and Coenzyme A (CoA) using benzoate-CoA ligase. Subsequently, benzoyl-CoA is converted to this compound by the action of benzoyl-CoA reductase in an ATP-dependent reaction. The final product is then purified from the reaction mixture using High-Performance Liquid Chromatography (HPLC).
Data Summary
The following tables summarize the key enzymes and expected yields for the synthesis and purification of this compound.
Table 1: Enzymes for the Synthesis of this compound
| Enzyme | EC Number | Source Organism (Example) | Specific Activity (μmol/min/mg) |
| Benzoate-CoA Ligase | 6.2.1.25 | Magnetospirillum sp. strain TS-6 | 13.4[1] |
| Benzoate-CoA Ligase | 6.2.1.25 | Rhodopseudomonas palustris | 25[2] |
| Benzoyl-CoA Reductase | 1.3.7.8 | Thauera aromatica strain K172 | 0.55[3] |
Table 2: Estimated Yields for Synthesis and Purification
| Step | Description | Estimated Yield (%) |
| 1 | Enzymatic Synthesis of Benzoyl-CoA | > 90 |
| 2 | Enzymatic Synthesis of this compound | 70 - 85 |
| 3 | HPLC Purification | 60 - 75 |
| Overall | Overall Yield | 38 - 57 |
Note: Yields are estimates based on typical enzymatic conversions and HPLC purification recoveries for similar CoA esters and may vary depending on specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
Benzoic acid
-
Coenzyme A (CoA) lithium salt
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
Potassium phosphate (B84403) buffer
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Purified Benzoate-CoA Ligase
-
Purified Benzoyl-CoA Reductase
-
C18 reverse-phase HPLC column
Protocol 1: Enzymatic Synthesis of Benzoyl-CoA
This protocol describes the synthesis of benzoyl-CoA from benzoate (B1203000) and CoA.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl buffer (pH 7.8)
-
2 mM Benzoic acid
-
1 mM Coenzyme A
-
5 mM ATP
-
10 mM MgCl₂
-
2 mM DTT
-
-
Enzyme Addition: Add purified benzoate-CoA ligase to a final concentration of 0.1 - 0.5 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Monitoring: Monitor the formation of benzoyl-CoA by HPLC, observing the decrease in the CoA peak and the appearance of the benzoyl-CoA peak.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold 1 M perchloric acid, followed by centrifugation to pellet the precipitated protein. The supernatant contains the benzoyl-CoA.
Protocol 2: Enzymatic Synthesis of this compound
This protocol details the conversion of benzoyl-CoA to this compound.
-
Reaction Buffer: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 2 mM DTT.
-
Reaction Setup: In an anaerobic environment (e.g., a glove box), combine the following:
-
The benzoyl-CoA containing supernatant from Protocol 1.
-
Reaction buffer.
-
10 mM ATP.
-
A suitable electron donor system for benzoyl-CoA reductase (e.g., reduced methyl viologen or a ferredoxin/ferredoxin reductase system).
-
-
Enzyme Addition: Add purified benzoyl-CoA reductase to the reaction mixture.
-
Incubation: Incubate at 30°C for 2-4 hours under anaerobic conditions.
-
Monitoring: Follow the conversion of benzoyl-CoA to this compound by HPLC.
-
Termination: Terminate the reaction by acidification with formic acid to a final concentration of 1% (v/v).[4]
Protocol 3: HPLC Purification of this compound
This protocol outlines the purification of the target compound using reverse-phase HPLC.
-
Sample Preparation: Centrifuge the terminated reaction mixture from Protocol 2 to remove any precipitate. Filter the supernatant through a 0.22 µm filter.
-
HPLC System: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: Gradient from 5% to 50% B
-
35-40 min: Gradient to 95% B
-
40-45 min: Hold at 95% B
-
45-50 min: Return to 5% B
-
50-60 min: Re-equilibration at 5% B
-
-
Detection: Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of CoA.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Solvent Evaporation: Lyophilize or use a centrifugal evaporator to remove the HPLC solvents from the collected fractions.
-
Purity Analysis: Assess the purity of the final product by re-injecting a small aliquot onto the HPLC system.
Visualizations
Metabolic Pathway
Caption: Anaerobic degradation pathway of benzoate to downstream metabolites.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of benzoate-coenzyme A ligase and 2-aminobenzoate-coenzyme A ligases from a denitrifying Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclohex-2,5-dienecarbonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohex-2,5-dienecarbonyl-CoA is a key intermediate in various biological pathways and serves as a crucial substrate for the study of enzymes involved in aromatic compound metabolism and the development of novel therapeutics. Its synthesis is essential for in vitro assays, inhibitor screening, and understanding metabolic fluxes. These application notes provide detailed protocols for the chemo-enzymatic synthesis of this compound, leveraging the broad substrate specificity of aromatic acyl-CoA ligases. An alternative chemical synthesis route is also discussed.
Synthesis Overview
The primary and recommended method is an enzymatic synthesis utilizing an aromatic acyl-CoA ligase, such as 4-coumarate:CoA ligase (4CL). This approach offers high specificity and operates under mild, aqueous conditions, preserving the integrity of the labile Coenzyme A (CoA) molecule. The reaction proceeds via an acyl-adenylate intermediate, requiring ATP and magnesium ions.[1][2][3]
An alternative chemical approach involves the activation of the precursor carboxylic acid to a more reactive derivative, followed by reaction with CoA. While potentially offering higher throughput, this method may require more rigorous purification to remove coupling agents and byproducts.[4][5]
Section 1: Enzymatic Synthesis Protocol
This protocol is based on the activity of acyl-CoA synthetases, which catalyze the formation of a thioester linkage between a carboxylic acid and Coenzyme A.[3] Aromatic acyl-CoA ligases, known for their ability to accommodate a range of cyclic and aromatic substrates, are ideal for this application.[6][7]
Logical Workflow for Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Materials and Reagents
-
Cyclohex-2,5-diene-1-carboxylic acid (precursor)
-
Coenzyme A trilithium salt (CoA-SH)
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5 - 8.0)
-
Aromatic Acyl-CoA Ligase (e.g., recombinant 4-Coumarate:CoA Ligase from Arabidopsis thaliana, At4CL)[8]
-
Perchloric acid or Trichloroacetic acid (for quenching)
-
HPLC system with a C18 column
-
Molecular biology grade water
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 1 M stock solution of Tris-HCl, pH 7.8.
-
Prepare 100 mM stock solutions of Cyclohex-2,5-diene-1-carboxylic acid in a suitable solvent (e.g., DMSO), ATP, MgCl₂, and Coenzyme A in molecular biology grade water. Store aliquots at -20°C.
-
-
Reaction Setup:
-
On ice, combine the following in a microcentrifuge tube for a final volume of 100 µL:
-
5 µL of 1 M Tris-HCl, pH 7.8 (Final: 50 mM)
-
2.5 µL of 100 mM MgCl₂ (Final: 2.5 mM)
-
5 µL of 100 mM ATP (Final: 5 mM)
-
1 µL of 100 mM Cyclohex-2,5-diene-1-carboxylic acid (Final: 1 mM)
-
2.5 µL of 100 mM Coenzyme A (Final: 2.5 mM)
-
Water to bring the volume to 98 µL.
-
-
Vortex briefly to mix the components.
-
-
Enzyme Addition and Incubation:
-
Add 2 µL of the acyl-CoA ligase solution (concentration to be optimized, typically 1-5 µM final concentration).
-
Mix gently by pipetting.
-
Incubate the reaction at the enzyme's optimal temperature (e.g., 30°C) for 1-4 hours. Reaction progress can be monitored over time by taking small aliquots.
-
-
Reaction Quenching:
-
Stop the reaction by adding 10 µL of 10% (v/v) perchloric acid.
-
Incubate on ice for 10 minutes to precipitate the enzyme.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
-
Product Purification and Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze and purify the product using reverse-phase HPLC on a C18 column. A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid is commonly used.
-
Monitor the elution profile at ~260 nm (for the adenine (B156593) moiety of CoA).
-
Collect fractions corresponding to the product peak and confirm identity using LC-MS.
-
Quantitative Data (Exemplary)
The following table presents hypothetical kinetic parameters and yields for the enzymatic synthesis, based on typical values observed for aromatic acyl-CoA ligases with various substrates.[9] These values should be determined empirically for the specific enzyme and conditions used.
| Parameter | Value | Condition |
| Enzyme | Recombinant At4CL | 30°C, pH 7.8 |
| Kₘ (Cyclohex-2,5-diene-1-carboxylic acid) | 50 - 150 µM | - |
| Kₘ (ATP) | 200 - 500 µM | - |
| Kₘ (CoA) | 30 - 100 µM | - |
| Optimal pH | 7.5 - 8.5 | - |
| Optimal Temperature | 30 - 37 °C | - |
| Typical Reaction Time | 1 - 4 hours | For >90% conversion |
| Expected Yield | 60 - 85% | Based on the limiting substrate |
Section 2: Chemical Synthesis (Alternative Method)
This method provides an alternative route for synthesizing this compound, particularly if a suitable enzyme is unavailable. The protocol involves activating the carboxylic acid with N,N'-Carbonyldiimidazole (CDI) to form a reactive acyl-imidazole intermediate, which then reacts with the thiol group of Coenzyme A.[10]
Reaction Pathway for Chemical Synthesis
Caption: Pathway for CDI-mediated chemical synthesis of the target CoA thioester.
Experimental Protocol
-
Activation of Carboxylic Acid:
-
Dissolve Cyclohex-2,5-diene-1-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Add N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon) until CO₂ evolution ceases. This forms the acyl-imidazole intermediate.
-
-
Thioesterification:
-
In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Slowly add the activated acyl-imidazole solution from step 1 to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification:
-
Purify the resulting this compound from the reaction mixture using the HPLC method described in the enzymatic protocol (Section 1, Step 5).
-
Section 3: Applications in Research
The successful synthesis of this compound enables a variety of research applications:
-
Enzyme Characterization: Serve as a substrate to study the kinetics, specificity, and mechanism of downstream enzymes in metabolic pathways, such as reductases or hydratases.[11]
-
Inhibitor Screening: Use in high-throughput screening assays to identify inhibitors of enzymes that utilize this molecule, which could be potential drug candidates.
-
Metabolic Engineering: Use as an analytical standard to quantify metabolic intermediates in engineered microorganisms designed to produce novel compounds.
-
Drug Development: Act as a precursor for the synthesis of more complex molecules with potential therapeutic properties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 3. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Thioester - Wikipedia [en.wikipedia.org]
- 6. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The presence of benzene ring activating CoA ligases for aromatics degradation in the ANaerobic MEthanotrophic (ANME) archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the In Vitro Reconstitution of the Benzoyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro reconstitution of the benzoyl-CoA pathway, a central route in the anaerobic degradation of aromatic compounds. This pathway holds significant interest for bioremediation, biotransformation, and the discovery of novel biocatalysts for drug development.
Introduction to the Benzoyl-CoA Pathway
The benzoyl-CoA pathway is the primary mechanism by which anaerobic and some facultative aerobic bacteria metabolize a wide variety of aromatic compounds, including pollutants and natural products.[1][2] The pathway converges on the central intermediate, benzoyl-CoA, which is then dearomatized and further degraded to aliphatic compounds that can enter central metabolism. Understanding and harnessing this pathway in vitro allows for the detailed study of its enzymatic mechanisms, the screening for inhibitors, and the engineering of novel biocatalytic cascades.
The core of the benzoyl-CoA pathway involves the following key steps:
-
Activation: Aromatic acids are activated to their corresponding coenzyme A (CoA) thioesters. For benzoate (B1203000), this is catalyzed by benzoate-CoA ligase.
-
Reductive Dearomatization: The aromatic ring of benzoyl-CoA is reduced in an ATP-dependent reaction by the key enzyme benzoyl-CoA reductase.
-
Ring Cleavage and β-Oxidation-like Reactions: The resulting non-aromatic ring is then opened and further processed through a series of reactions resembling β-oxidation to yield acetyl-CoA.
Variations of this pathway exist in different microorganisms, such as Thauera aromatica and Rhodopseudomonas palustris, particularly in the steps following the initial ring reduction.[3]
Key Enzymes and Intermediates
The in vitro reconstitution of the benzoyl-CoA pathway requires the expression, purification, and assembly of several key enzymes. The table below summarizes the core enzymes and their functions.
| Enzyme | Abbreviation | EC Number | Function |
| Benzoate-CoA Ligase | BCL | 6.2.1.25 | Activates benzoate to benzoyl-CoA. |
| Benzoyl-CoA Reductase | BCR | 1.3.7.8 | Catalyzes the ATP-dependent dearomatization of benzoyl-CoA. |
| Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase | DCH | 4.2.1.100 | Hydrates the dienoyl-CoA intermediate. |
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | - | 1.1.1.376 | Oxidizes the hydroxyl group of the hydrated intermediate. |
| 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase | - | 3.7.1.16 | Catalyzes the hydrolytic cleavage of the cyclic ring. |
Quantitative Data on Key Enzymes
The following tables present a summary of kinetic and physical properties of key enzymes in the benzoyl-CoA pathway, compiled from studies on various organisms. These values can serve as a baseline for designing in vitro reconstitution experiments.
Table 1: Kinetic Parameters of Benzoate-CoA Ligases
| Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Syntrophic Culture | Benzoate | 40 | 1.05 | [4] |
| ATP | 160 | 1.08 | [4] | |
| CoA | 70 | 1.05 | [4] | |
| Thauera aromatica | Benzoate | - | - | [5][6] |
| 2-Aminobenzoate | - | - | [5][6] |
Table 2: Properties and Kinetic Parameters of Benzoyl-CoA Reductases
| Organism | Substrate | Km (µM) | Specific Activity (U/mg) | Subunit Composition | Reference |
| Thauera aromatica | Benzoyl-CoA | 15 | 0.55 | αβγδ (48, 45, 38, 32 kDa) | [7] |
| ATP | 600 | - | [7] | ||
| Thauera chlorobenzoica (recombinant) | Benzoyl-CoA | - | 0.212 | αβγδ | [8] |
Visualizing the Benzoyl-CoA Pathway and Experimental Workflow
Diagram 1: The Core Benzoyl-CoA Pathway in Thauera aromatica
Caption: Core reaction steps of the benzoyl-CoA pathway in Thauera aromatica.
Diagram 2: Experimental Workflow for In Vitro Reconstitution
Caption: General workflow for the in vitro reconstitution of the benzoyl-CoA pathway.
Experimental Protocols
The following protocols provide a starting point for the purification and assay of the initial key enzymes of the benzoyl-CoA pathway. Optimization may be required based on the specific enzymes and experimental goals.
Protocol 1: Expression and Purification of Benzoate-CoA Ligase (BCL)
This protocol is adapted from methods used for BCL from various bacterial sources.
1. Gene Expression:
- Clone the gene encoding benzoate-CoA ligase into a suitable expression vector (e.g., pET vector with a His-tag).
- Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with an appropriate inducer (e.g., 0.1-1 mM IPTG) and incubate for a further 4-16 hours at a lower temperature (e.g., 16-25°C) to improve protein solubility.
- Harvest the cells by centrifugation.
2. Cell Lysis and Clarification:
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
- Lyse the cells by sonication or high-pressure homogenization on ice.
- Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.
3. Affinity Chromatography:
- Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
- Elute the His-tagged BCL with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
4. Further Purification (Optional):
- For higher purity, the eluted fraction can be further purified by size-exclusion chromatography or ion-exchange chromatography.
- Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.
Protocol 2: Assay for Benzoate-CoA Ligase Activity
This assay measures the formation of benzoyl-CoA.
1. Reaction Mixture:
- Prepare a reaction mixture containing:
- 50-100 mM Tris-HCl buffer (pH 8.0)
- 5-10 mM MgCl2
- 2-5 mM ATP
- 0.5-1 mM Coenzyme A (CoA)
- 0.1-1 mM Benzoate
- Purified Benzoate-CoA Ligase (add to initiate the reaction)
2. Incubation:
- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C).
3. Detection of Benzoyl-CoA:
- The formation of benzoyl-CoA can be monitored spectrophotometrically by the increase in absorbance at 305 nm (ε ≈ 6.7 mM-1cm-1 for benzoyl-CoA).
- Alternatively, the reaction can be stopped at different time points by adding an acid (e.g., perchloric acid) and the amount of benzoyl-CoA can be quantified by HPLC or LC-MS.[9]
Protocol 3: Expression and Purification of Benzoyl-CoA Reductase (BCR)
BCR is an oxygen-sensitive enzyme and requires anaerobic conditions for purification and handling.
1. Expression and Cell Growth:
- Co-express the genes for all four subunits of BCR in a suitable host.
- Grow the cells under anaerobic conditions (e.g., in an anaerobic chamber or using anaerobic jars) in a medium supplemented with a reducing agent (e.g., cysteine).
- Induce protein expression as described for BCL.
2. Anaerobic Purification:
- Perform all purification steps under strictly anaerobic conditions (e.g., inside an anaerobic chamber with an atmosphere of N2/H2).
- Use buffers degassed and supplemented with a reducing agent (e.g., 0.25 mM dithionite).[7]
- Purify the enzyme complex using affinity chromatography as described for BCL.
3. Storage:
- Store the purified, oxygen-sensitive enzyme in an anaerobic environment at -80°C.
Protocol 4: Assay for Benzoyl-CoA Reductase Activity
This spectrophotometric assay is adapted from the method for the Thauera aromatica enzyme.[7]
1. Reaction Mixture (in an anaerobic cuvette):
- Anaerobic buffer (e.g., 100 mM MOPS/KOH, pH 7.2)
- 5 mM MgCl2
- 2 mM ATP
- 0.5 mM Benzoyl-CoA
- A strong artificial electron donor (e.g., reduced methyl viologen or Ti(III) citrate)
- Purified Benzoyl-CoA Reductase (add to initiate the reaction)
2. Spectrophotometric Monitoring:
- Monitor the oxidation of the electron donor spectrophotometrically at its specific wavelength (e.g., 600 nm for reduced methyl viologen).
- The activity is calculated from the rate of electron donor oxidation, assuming two electrons are consumed per molecule of benzoyl-CoA reduced.
In Vitro Reconstitution of the Pathway
For a multi-enzyme reconstitution, the purified enzymes are combined in a single reaction vessel under anaerobic conditions.
1. Reaction Setup:
- Combine purified Benzoate-CoA Ligase, Benzoyl-CoA Reductase, and subsequent pathway enzymes in an anaerobic reaction buffer.
- Include all necessary substrates and cofactors: benzoate, CoA, ATP, Mg2+, and a suitable electron donor for BCR.
- The relative amounts of each enzyme may need to be optimized to prevent the accumulation of intermediates and to achieve a steady-state flux through the pathway.
2. Analysis:
- At various time points, take aliquots of the reaction mixture and quench the reaction.
- Analyze the samples by HPLC or LC-MS/MS to identify and quantify the intermediates and the final products of the reconstituted pathway.
Applications in Drug Development and Biotechnology
-
High-Throughput Screening: The in vitro reconstituted pathway can be used to screen for inhibitors of specific enzymes, which could be potential antimicrobial agents.
-
Biocatalysis: The pathway enzymes can be used as biocatalysts for the synthesis of novel compounds from aromatic precursors.
-
Bioremediation: Understanding the pathway's mechanism and limitations can inform strategies for the bioremediation of aromatic pollutants.
-
Synthetic Biology: The enzymes of the benzoyl-CoA pathway can be incorporated into engineered metabolic pathways in microbial hosts for the production of valuable chemicals.
References
- 1. Benzoyl-CoA, a universal biomarker for anaerobic degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of benzoyl-CoA ligase from a syntrophic, benzoate-degrading, anaerobic mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzoate-coenzyme A ligase from Thauera aromatica: an enzyme acting in anaerobic and aerobic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Cyclohex-2,5-dienecarbonyl-CoA in Cell Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohex-2,5-dienecarbonyl-CoA is a key intermediate in the anaerobic degradation pathway of benzoyl-CoA, a central metabolic process in various microorganisms. The accurate quantification of this and other acyl-CoA thioesters in cellular extracts is crucial for understanding the flux and regulation of these metabolic pathways. This document provides detailed application notes and a comprehensive protocol for the extraction and quantification of this compound from cell extracts, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Significance of this compound
In anaerobic bacteria, the degradation of aromatic compounds often converges on the formation of benzoyl-CoA.[1][2] The subsequent breakdown of the aromatic ring is initiated by its reduction. Benzoyl-CoA is first reduced to cyclohexa-1,5-diene-1-carbonyl-CoA, which is then isomerized to this compound. This intermediate is further metabolized through a series of hydration, dehydrogenation, and ring-opening reactions, ultimately leading to intermediates that can enter central carbon metabolism.[1][3][4][5] Understanding the concentration of this compound can provide insights into the efficiency and potential bottlenecks in this critical metabolic pathway.
Quantitative Data Presentation
Due to the limited availability of published quantitative data for this compound in cell extracts, the following table presents hypothetical, yet plausible, data for illustrative purposes. These values are intended to serve as a template for researchers to populate with their own experimental findings. The data is presented in pmol per 10^6 cells, a common unit for such measurements.
| Acyl-CoA Species | Condition A (pmol/10^6 cells) | Condition B (pmol/10^6 cells) | Condition C (pmol/10^6 cells) |
| Benzoyl-CoA | 15.2 ± 2.1 | 5.8 ± 0.9 | 25.1 ± 3.5 |
| This compound | 1.8 ± 0.3 | 4.5 ± 0.6 | 0.9 ± 0.2 |
| Acetyl-CoA | 150.5 ± 12.3 | 145.2 ± 11.8 | 160.7 ± 15.1 |
| Succinyl-CoA | 25.1 ± 3.0 | 23.9 ± 2.8 | 28.4 ± 3.3 |
Experimental Protocols
The following protocols are adapted from established methods for the quantification of short-chain acyl-CoAs in microbial cells.[6][7]
Protocol 1: Cell Extraction of Acyl-CoAs
This protocol outlines the steps for quenching metabolic activity and extracting acyl-CoAs from bacterial cell cultures.
Materials:
-
Ice-cold 60% aqueous methanol (B129727)
-
Quenching solution: 60% methanol, 70 mM HEPES, pH 7.5, stored at -20°C
-
Extraction solvent: 75% ethanol, 0.1 M formic acid, stored at -20°C
-
Internal standard (e.g., [13C]-labeled acyl-CoA)
-
Centrifuge capable of 4°C and >10,000 x g
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Quenching:
-
Rapidly withdraw a known volume of cell culture.
-
Immediately mix with 5 volumes of ice-cold quenching solution to halt metabolic activity.
-
Centrifuge at 5,000 x g for 5 minutes at -10°C.
-
Discard the supernatant and wash the cell pellet with 1 mL of quenching solution.
-
Centrifuge again and discard the supernatant. The cell pellet can be stored at -80°C.
-
-
Extraction:
-
Resuspend the cell pellet in 500 µL of pre-chilled extraction solvent containing the internal standard.
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs into a new pre-chilled tube.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the supernatant to dryness using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 5% 5-sulfosalicylic acid or 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).
-
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters will need to be optimized for the instrument in use.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50-95% B
-
12-15 min: 95% B
-
15-16 min: 95-2% B
-
16-20 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters (Theoretical for this compound):
-
Ionization Mode: Positive ESI
-
Molecular Formula: C28H42N7O17P3S
-
Precursor Ion (Q1): m/z 874.164 [M+H]+[8]
-
Product Ions (Q3): The primary product ions for acyl-CoAs typically result from fragmentation of the phosphodiester bonds. For this compound, characteristic product ions would need to be determined empirically but are predicted to be similar to other acyl-CoAs.
-
Collision Energy and other source parameters: To be optimized for maximal signal intensity.
Quantification:
-
Create a calibration curve using a commercially available or synthesized standard of this compound.
-
Quantify the endogenous levels in the cell extracts by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers aiming to quantify this compound in cell extracts. While the general methodology for acyl-CoA analysis is well-established, specific optimization, particularly for the LC-MS/MS parameters, is essential for achieving accurate and reproducible results for this specific intermediate. The provided diagrams and data table structure serve as valuable tools for experimental planning and data presentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoate Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes | Semantic Scholar [semanticscholar.org]
- 8. cyclohexa-2,5-diene-1-carbonyl-CoA | C28H42N7O17P3S | CID 9543190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CHEBI:27610 [ebi.ac.uk]
Application Notes and Protocols for Studying Cyclohex-2,5-dienecarbonyl-CoA Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
The metabolism of cyclic dienoyl-CoA thioesters, such as Cyclohex-2,5-dienecarbonyl-CoA and its isomers, is a key area of study in anaerobic microbiology, with implications for bioremediation and the production of valuable chemicals. A central intermediate in the anaerobic degradation of aromatic compounds like benzoate (B1203000) is cyclohexa-1,5-diene-1-carbonyl-CoA.[1][2][3] This document provides detailed methodologies for the study of enzymes involved in the metabolism of these compounds, focusing on their purification, characterization, and the analysis of their activity. The protocols are primarily based on studies of the anaerobic bacterium Syntrophus aciditrophicus.[1][2]
Metabolic Pathway Overview
In organisms like Syntrophus aciditrophicus, the metabolism of benzoate and crotonate involves a series of dehydrogenation and hydration reactions. A key intermediate in this pathway is cyclohexa-1,5-diene-1-carbonyl-CoA (Ch1,5CoA), which is formed from the reduction of benzoyl-CoA or the oxidation of cyclohexanecarboxyl-CoA.[1][2] This intermediate serves as a crucial branch point in the fermentation pathway. The enzymes involved are highly specific and play a critical role in the overall energy metabolism of the organism.
Caption: Metabolic pathway involving Cyclohexa-1,5-diene-1-carbonyl-CoA.
Quantitative Data Summary
The following tables summarize the key quantitative data for the enzymes involved in the metabolism of cyclohex-dienecarbonyl-CoA intermediates.
Table 1: Properties of Key Enzymes in Cyclohex-dienecarbonyl-CoA Metabolism [1][2]
| Enzyme | Organism | Native Molecular Mass (kDa) | Subunit Composition | Cofactor |
| Cyclohexanecarboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | 150 | Single, 40-45 kDa | FAD |
| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | 150 | Single, 40-45 kDa | FAD |
| Dienoyl-CoA Hydratase (BamRGeo) | Geobacter metallireducens | 30 (subunit) | - | - |
| Dienoyl-CoA Hydratase (BamRSyn) | Syntrophus aciditrophicus | 30 (subunit) | - | - |
Table 2: Kinetic Parameters of Key Enzymes [1]
| Enzyme | Substrate | Apparent Km (µM) | Apparent Ki (µM) | Specific Activity (µmol min-1 mg-1) |
| Cyclohexanecarboxyl-CoA Dehydrogenase | Cyclohexanecarboxyl-CoA | 22 ± 5 | 49 ± 10 (for Ch1CoA) | - |
| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Cyclohex-1-ene-1-carboxyl-CoA | <5 | - | 2.1 (for Ch1,5CoA as substrate) |
| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Cyclohexa-1,5-diene-1-carbonyl-CoA | 19 ± 7 | - | 20 (reductive direction) |
Experimental Protocols
Protocol 1: Purification of Recombinant Dehydrogenases
This protocol describes the purification of heterologously expressed cyclohexanecarboxyl-CoA dehydrogenase and cyclohex-1-ene-1-carboxyl-CoA dehydrogenase from E. coli.[1]
Workflow for Enzyme Purification
Caption: Workflow for recombinant dehydrogenase purification.
Materials:
-
E. coli cells expressing the target dehydrogenase
-
Buffer B: 20 mM potassium phosphate (B84403), 200 mM sodium chloride, 20 mM imidazole, pH 7.9
-
DNase I
-
Lysozyme
-
French pressure cell
-
Ultracentrifuge
Procedure:
-
Cell Lysis:
-
Resuspend frozen E. coli cells (2-3 g wet mass) in Buffer B at a ratio of 5 ml per gram of cells.
-
Add DNase I (0.1 mg) and lysozyme (0.5 mg) to the cell suspension.
-
Pass the cell suspension through a French pressure cell at 138 MPa at 4°C to lyse the cells.
-
Centrifuge the cell lysate at 100,000 x g for 60 minutes to pellet cell debris.
-
Collect the supernatant containing the soluble recombinant protein.[1]
-
-
Protein Purification:
-
The subsequent purification steps will depend on the specific affinity tag used for the recombinant protein (e.g., His-tag). A standard protocol for immobilized metal affinity chromatography (IMAC) can be followed.
-
Protocol 2: Enzyme Activity Assay using HPLC
This protocol outlines a method to determine the activity of dehydrogenases by monitoring the formation of products using High-Performance Liquid Chromatography (HPLC).[1]
Materials:
-
Purified dehydrogenase
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 6.8)
-
Substrates (e.g., Cyclohexanecarboxyl-CoA, Cyclohex-1-ene-1-carboxyl-CoA)
-
Electron acceptor (for oxidative direction): Ferricenium hexafluorophosphate
-
Electron donor system (for reductive direction): Ti(III) citrate (B86180) (5 mM) and methylviologen (50 µM)
-
HPLC system with a suitable column (e.g., C18) and UV-Vis detector
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, substrate, and either the electron acceptor or donor system.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate the reaction at a controlled temperature.
-
-
Sample Preparation for HPLC:
-
At specific time points, quench the reaction (e.g., by adding a strong acid or organic solvent).
-
Centrifuge the quenched reaction mixture to remove any precipitate.
-
Dilute the supernatant 1:1 with water.[1]
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Perform a gradient elution, for example, a 12-minute gradient from 5% to 20% acetonitrile (B52724) in 50 mM phosphate buffer (pH 6.8).[1]
-
Follow with a wash step (e.g., 30% acetonitrile for 1 minute) and a re-equilibration step (back to 5% acetonitrile for 5 minutes).[1]
-
Monitor the elution of substrates and products using a UV-Vis detector at an appropriate wavelength.
-
Identify and quantify the products by comparing their retention times and UV-visible spectra with synthesized standards.[1]
-
Expected Elution Times: [1]
-
6-hydroxy-cyclohex-1-ene-carboxyl-CoA: 10.8 min
-
Benzoyl-CoA: 14.6 min
-
Cyclohexa-1,5-diene-1-carbonyl-CoA: 15.1 min
-
Cyclohex-1-ene-1-carboxyl-CoA: 16.1 min
-
Cyclohexanecarboxyl-CoA: 17.2 min
Protocol 3: Spectrophotometric Assay for Dienoyl-CoA Hydratase Activity
This protocol describes a direct spectrophotometric assay to measure the activity of dienoyl-CoA hydratases.[3]
Materials:
-
Purified dienoyl-CoA hydratase
-
Assay buffer
-
Cyclohexa-1,5-diene-1-carbonyl-CoA (dienoyl-CoA) substrate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the dienoyl-CoA substrate.
-
Place the reaction mixture in a cuvette and monitor the absorbance at a specific wavelength that changes upon the hydration of the dienoyl-CoA.
-
Initiate the reaction by adding the purified enzyme.
-
Continuously monitor the change in absorbance over time to determine the rate of the reaction. The specific activity can be calculated based on the molar extinction coefficient of the substrate or product.
Concluding Remarks
The study of this compound metabolism and its related pathways provides fundamental insights into anaerobic biodegradation processes. The protocols and data presented here offer a solid foundation for researchers to investigate the enzymes involved, their kinetics, and their roles in the broader metabolic network. These methods are crucial for applications in bioremediation, metabolic engineering, and the development of novel biocatalysts.
References
- 1. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexanecarboxyl-coenzyme A (CoA) and cyclohex-1-ene-1-carboxyl-CoA dehydrogenases, two enzymes involved in the fermentation of benzoate and crotonate in Syntrophus aciditrophicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclohexa-1,5-Diene-1-Carbonyl-Coenzyme A (CoA) Hydratases of Geobacter metallireducens and Syntrophus aciditrophicus: Evidence for a Common Benzoyl-CoA Degradation Pathway in Facultative and Strict Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Anaerobic Degradation of Benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the anaerobic degradation of benzoate (B1203000). Benzoate is a common environmental pollutant and a key intermediate in the anaerobic metabolism of various aromatic compounds. Understanding its degradation pathways and kinetics is crucial for bioremediation strategies and for professionals in drug development assessing the environmental fate of aromatic drug compounds.
Introduction
Under anoxic conditions, the biodegradation of benzoate is carried out by a consortium of microorganisms.[1] This process typically involves the conversion of benzoate to methane (B114726) and carbon dioxide in methanogenic environments, or the utilization of other electron acceptors like sulfate (B86663) in sulfate-reducing conditions. The central pathway for this degradation process involves the activation of benzoate to benzoyl-CoA, which is then further metabolized through a series of reduction and ring-cleavage reactions.[2][3] Monitoring the degradation of benzoate and the formation of intermediates provides valuable insights into the metabolic capabilities of microbial communities and the factors influencing the bioremediation of aromatic pollutants.
Experimental Setup
A common and effective method for studying the anaerobic degradation of benzoate at the laboratory scale is through batch reactor experiments. This setup allows for the investigation of degradation kinetics, the effect of substrate concentration, and the methane production potential under controlled anaerobic conditions. An Upflow Anaerobic Sludge Blanket (UASB) reactor is another widely used system for continuous treatment studies.[4][5]
Key Components and Considerations
-
Bioreactor: Serum bottles or similar glass vessels that can be hermetically sealed are suitable for batch experiments. For continuous flow studies, a UASB reactor is recommended.[6]
-
Inoculum: Acclimatized anaerobic granular sludge from a wastewater treatment plant is an excellent source of a diverse microbial consortium.[6] The nature and quantity of the inoculum are critical for the degradation process.[6]
-
Medium: A defined mineral salts medium is essential to provide the necessary nutrients for microbial growth and activity. The medium should be anoxic and buffered to maintain a stable pH.
-
Substrate: Sodium benzoate is typically used as the sole carbon and energy source.
-
Anaerobic Conditions: The removal of oxygen is critical. This is achieved by flushing the reactor headspace with an inert gas mixture, typically N₂/CO₂.
-
Monitoring: Regular analysis of benzoate concentration, intermediate products (e.g., volatile fatty acids), and biogas production (methane and carbon dioxide) is required.
Experimental Protocols
Protocol for Anaerobic Batch Degradation of Benzoate
This protocol details the setup and execution of a batch experiment to assess the anaerobic biodegradability of benzoate.
Materials:
-
Serum bottles (e.g., 125 mL or 250 mL)
-
Butyl rubber stoppers and aluminum crimp seals
-
Anaerobic granular sludge (inoculum)
-
Sodium benzoate
-
Mineral salts medium (see Table 1 for composition)
-
Gas mixture (e.g., 80% N₂ / 20% CO₂)
-
Syringes and needles for sampling
-
Incubator or water bath at a controlled temperature (e.g., 35-37°C)
Procedure:
-
Medium Preparation: Prepare the mineral salts medium according to the composition in Table 1. Autoclave to sterilize.
-
Inoculum Preparation: Wash the acclimatized granular sludge with a buffer solution to remove any residual substrates.[6]
-
Reactor Setup:
-
Add a defined amount of the washed anaerobic granular sludge to each serum bottle.
-
Add the mineral salts medium to the desired volume.
-
Spike the reactors with the desired initial concentration of sodium benzoate. It is advisable to test a range of concentrations to evaluate the effect on degradation rates.[6]
-
Leave sufficient headspace for gas collection.
-
-
Creating Anaerobic Conditions:
-
Seal the serum bottles with butyl rubber stoppers and aluminum crimp seals.
-
Flush the headspace of each bottle with the N₂/CO₂ gas mixture for several minutes to remove any residual oxygen.
-
-
Incubation:
-
Place the reactors in an incubator or a shaking water bath at a constant temperature (mesophilic conditions, e.g., 35-37°C).
-
Incubate in the dark to prevent the growth of phototrophic microorganisms.
-
-
Sampling and Analysis:
-
At regular time intervals, collect liquid samples for the analysis of benzoate and potential intermediates using a syringe.
-
Measure the volume of biogas produced using a gas-tight syringe or a water displacement method.
-
Analyze the composition of the biogas (CH₄ and CO₂) using a gas chromatograph (GC).
-
Analyze the concentration of benzoate and volatile fatty acids in the liquid samples using High-Performance Liquid Chromatography (HPLC).
-
Composition of Mineral Salts Medium
Table 1: Composition of Mineral Salts Medium for Anaerobic Degradation Studies
| Component | Concentration (g/L) |
| KH₂PO₄ | 0.41 |
| Na₂HPO₄·2H₂O | 0.53 |
| NH₄Cl | 0.53 |
| CaCl₂·2H₂O | 0.075 |
| MgCl₂·6H₂O | 0.1 |
| FeCl₂·4H₂O | 0.02 |
| Trace Element Solution | 1 mL/L |
| Resazurin (redox indicator) | 0.001 |
| NaHCO₃ | 2.5 |
Note: The medium should be prepared under anoxic conditions and the final pH adjusted to ~7.0-7.2.
Data Presentation
The quantitative data from the anaerobic degradation of benzoate can be summarized to compare the effects of different experimental conditions.
Table 2: Effect of Initial Benzoate Concentration on Degradation Rate and Methane Potential
| Initial Benzoate COD (mg/L) | Degradation Rate Constant (k) (d⁻¹) | Ultimate Biochemical Methane Potential (g CH₄-COD / g benzoate COD) |
| 2500 | 0.79 | 84% |
| 5000 | 0.55 | 75% |
| 8500 | 0.23 | 68% |
| 11700 | 0.11 | 60% |
Data adapted from a batch study on anaerobic benzoate degradation.[6] Increasing benzoate concentrations led to a decrease in the degradation rate constant and the ultimate methane potential, suggesting substrate inhibition at higher concentrations.[6]
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the anaerobic batch degradation of benzoate.
Caption: Experimental workflow for anaerobic benzoate degradation.
Anaerobic Degradation Pathway of Benzoate
The anaerobic degradation of benzoate proceeds through the central benzoyl-CoA pathway, leading to the formation of key intermediates and eventual conversion to methane and carbon dioxide.
Caption: Anaerobic degradation pathway of benzoate to methane.
References
- 1. Anaerobic degradation of benzoate to methane by a microbial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoate (anaerobic) - enviPath Visualization [osbornelab.manchester.edu]
- 3. frontiersin.org [frontiersin.org]
- 4. sswm.info [sswm.info]
- 5. Upflow anaerobic sludge blanket digestion - Wikipedia [en.wikipedia.org]
- 6. Anaerobic degradation of benzoate: batch studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling Oxygen-Sensitive CoA Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Oxygen-Sensitive CoA Esters
Coenzyme A (CoA) and its thioester derivatives are central molecules in cellular metabolism, participating in numerous anabolic and catabolic pathways.[1] Of particular importance are long-chain polyunsaturated fatty acyl-CoA esters (PUFA-CoAs), such as arachidonoyl-CoA and linoleoyl-CoA. These molecules are not only key intermediates in fatty acid metabolism but are also critically involved in signaling pathways that regulate inflammation and cell death.
A significant challenge in studying these molecules is their susceptibility to oxidation, particularly at the double bonds of the polyunsaturated acyl chain. This non-enzymatic oxidation can lead to the formation of lipid hydroperoxides and other reactive species, which can alter the biological activity of the CoA ester, introduce artifacts in experimental assays, and contribute to cellular damage through processes like ferroptosis.[2][3][4][5][6] Therefore, rigorous protocols for the anaerobic handling, storage, and analysis of oxygen-sensitive CoA esters are essential for obtaining accurate and reproducible experimental results.
These application notes provide detailed protocols and best practices for working with oxygen-sensitive CoA esters, from initial preparation and storage to their use in enzymatic assays and subsequent analysis.
General Precautions for Handling Oxygen-Sensitive CoA Esters
To minimize oxidation, all manipulations of PUFA-CoAs should be performed under an inert atmosphere, and all solutions should be thoroughly deoxygenated.
Inert Atmosphere Handling
The use of a glove box or anaerobic chamber is highly recommended for all procedures involving the handling of dry (lyophilized) PUFA-CoAs and the preparation of stock solutions.
-
Glove Box Environment: The glove box should be maintained with a positive pressure of an inert gas, such as nitrogen (N₂) or argon (Ar). Oxygen levels should be continuously monitored and kept below 1 ppm.[7]
-
Material Transfer: All glassware, pipette tips, and other materials should be brought into the glove box through an antechamber that is purged and filled with inert gas multiple times before opening to the main chamber.
-
Temperature Control: For enzymatic reactions that require temperatures below ambient, a cooling block or a cold bath can be placed inside the glove box.[8]
Degassing of Solvents and Buffers
All aqueous buffers and organic solvents used to dissolve or dilute CoA esters must be deoxygenated prior to use. Several methods can be employed:
-
Freeze-Pump-Thaw: This is the most effective method for removing dissolved oxygen. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gasses from the headspace, and the solvent is then thawed. This cycle is typically repeated three times.
-
Purging with Inert Gas: Bubbling a stream of high-purity inert gas (N₂ or Ar) through the solution for an extended period (e.g., 30-60 minutes) can significantly reduce the oxygen content.
-
Sonication Under Vacuum: Applying a vacuum to a solution while sonicating can also effectively remove dissolved gasses.
Experimental Protocols
Protocol for Preparation of Anaerobic Stock Solutions of PUFA-CoAs
This protocol describes the preparation of a stock solution of an oxygen-sensitive CoA ester, such as arachidonoyl-CoA, inside an anaerobic chamber.
Materials:
-
Lyophilized PUFA-CoA (e.g., arachidonoyl-CoA)
-
Degassed, sterile buffer (e.g., 50 mM potassium phosphate, pH 6.5)
-
Anaerobic chamber (glove box)
-
Gas-tight syringes and needles
-
Sterile, sealed vials with rubber septa
Procedure:
-
Prepare the Anaerobic Chamber: Ensure the anaerobic chamber is functioning correctly with an oxygen level below 1 ppm.
-
Transfer Materials: Place the lyophilized PUFA-CoA, degassed buffer, pipettes, pipette tips, and sealed vials into the antechamber. Purge the antechamber with inert gas according to the manufacturer's instructions before transferring the items into the main chamber.
-
Equilibrate to Temperature: Allow all materials to equilibrate to the temperature of the anaerobic chamber for at least 30 minutes.
-
Reconstitution: Carefully open the vial containing the lyophilized PUFA-CoA. Using a pre-equilibrated pipette, add the desired volume of degassed buffer to the vial to achieve the target stock concentration.
-
Dissolution: Gently swirl the vial to dissolve the PUFA-CoA completely. Avoid vigorous vortexing, which can introduce dissolved gas.
-
Aliquoting and Storage: Aliquot the stock solution into pre-labeled, sterile, sealed vials. Crimp the vials tightly to ensure an airtight seal.
-
Removal from Chamber: Transfer the sealed vials out of the anaerobic chamber through the antechamber.
-
Long-Term Storage: For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
Protocol for Setting Up an Enzymatic Assay with an Oxygen-Sensitive CoA Ester
This protocol outlines the steps for performing an enzymatic assay with an oxygen-sensitive substrate in an anaerobic environment.
Materials:
-
Anaerobic stock solution of PUFA-CoA
-
Enzyme solution (in degassed buffer)
-
Other reaction components (in degassed buffer)
-
Degassed assay buffer
-
Anaerobic chamber
-
Temperature-controlled block or water bath inside the chamber
-
Multi-channel pipette and tips
-
96-well plate or reaction tubes
Procedure:
-
Deoxygenate Solutions: Ensure all buffers and reagent solutions are thoroughly deoxygenated before bringing them into the anaerobic chamber.
-
Prepare the Chamber: Set up the anaerobic chamber with all necessary equipment, including pipettes, tips, reaction vessels, and a temperature-controlled block set to the desired assay temperature.
-
Equilibrate Reagents: Transfer all reagent vials and the 96-well plate into the chamber and allow them to equilibrate for at least 30 minutes.
-
Prepare Reaction Mix: In a separate tube within the chamber, prepare a master mix containing the assay buffer and all reaction components except the enzyme or the PUFA-CoA (whichever will be used to initiate the reaction).
-
Aliquot Master Mix: Distribute the master mix into the wells of the 96-well plate or reaction tubes.
-
Pre-incubate: Place the reaction plate/tubes on the temperature-controlled block and pre-incubate for 5-10 minutes to reach the desired temperature.
-
Initiate the Reaction: Add the initiating reagent (enzyme or PUFA-CoA) to each well to start the reaction. Mix gently by pipetting up and down.
-
Incubation: Incubate the reaction for the desired time at the appropriate temperature within the anaerobic chamber.
-
Terminate the Reaction: Stop the reaction by adding a quenching solution (e.g., acid, base, or organic solvent, depending on the assay).
-
Sample Analysis: Remove the plate or tubes from the anaerobic chamber for downstream analysis, such as LC-MS/MS.
Data Presentation: Stability of PUFA-CoAs
The stability of PUFA-CoAs is dependent on several factors, including the degree of unsaturation, temperature, pH, and the presence of antioxidants. While specific quantitative data on the oxidation rates of various CoA esters are not extensively published, the principles of lipid peroxidation are well-established.[9] The following table provides a template for organizing such stability data.
| Acyl-CoA Ester | Condition | Storage Temperature (°C) | Half-life (t₁/₂) | Reference |
| Linoleoyl-CoA | Aerobic Buffer | 4 | Data not available | |
| Anaerobic Buffer | 4 | Data not available | ||
| Anaerobic Buffer + BHT | 4 | Data not available | ||
| Arachidonoyl-CoA | Aerobic Buffer | 4 | Data not available | |
| Anaerobic Buffer | 4 | Data not available | ||
| Anaerobic Buffer + Vitamin E | 4 | Data not available |
Note: The rate of oxidation generally increases with the number of double bonds in the fatty acyl chain.[6][10]
Visualization of Pathways and Workflows
Experimental Workflow for Handling Oxygen-Sensitive CoA Esters
Caption: Workflow for preparing and using oxygen-sensitive CoA esters.
Signaling Pathway: Role of PUFA-CoA Oxidation in Ferroptosis
Caption: PUFA-CoA oxidation is a key step in the ferroptosis pathway.
Analytical Methodologies: LC-MS/MS for Acyl-CoA Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA species and their oxidation products.[2][11]
Sample Preparation for LC-MS/MS
-
Quenching and Extraction: Immediately after stopping the enzymatic reaction, quench the metabolism by adding a cold organic solvent mixture (e.g., acetonitrile/methanol/water).
-
Centrifugation: Centrifuge the samples to pellet proteins and other cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the sample in a solvent suitable for LC-MS/MS analysis.
Chromatographic Separation and Mass Spectrometric Detection
-
Chromatography: Reverse-phase chromatography is typically used to separate acyl-CoAs based on the length and saturation of the acyl chain.[11]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the detection of specific acyl-CoA species and their oxidized products.[4]
Conclusion
The inherent oxygen sensitivity of polyunsaturated acyl-CoA esters necessitates the use of specialized handling protocols to ensure the integrity of these molecules in experimental settings. By employing anaerobic techniques, including the use of a glove box and deoxygenated solutions, researchers can minimize oxidative degradation and obtain reliable data. The protocols and guidelines presented in these application notes provide a framework for the successful handling and analysis of oxygen-sensitive CoA esters, enabling more accurate investigations into their critical roles in metabolism and disease.
References
- 1. DIY Anaerobic Chamber (aka Glove Box) : 12 Steps (with Pictures) - Instructables [instructables.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclohex-2,5-dienecarbonyl-CoA in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohex-2,5-dienecarbonyl-CoA, systematically known as cyclohexa-1,5-diene-1-carbonyl-CoA, is a key intermediate in the anaerobic metabolism of aromatic compounds. Its primary role is as a substrate for the enzyme cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (dienoyl-CoA hydratase), a critical component of the benzoyl-CoA degradation pathway. This pathway is central to the microbial breakdown of benzoate (B1203000) and other aromatic molecules in environments devoid of oxygen. Understanding the kinetics of enzymes that metabolize this substrate is crucial for research in microbiology, environmental science, and drug development, particularly in targeting anaerobic pathogens.
These application notes provide a comprehensive overview of the use of this compound in enzyme kinetics, including detailed protocols for enzyme assays and a summary of known kinetic parameters.
Metabolic Significance: The Benzoyl-CoA Degradation Pathway
This compound is an integral part of the anaerobic benzoyl-CoA degradation pathway. In this pathway, benzoyl-CoA, a central intermediate from the breakdown of various aromatic compounds, is first reduced to cyclohexa-1,5-diene-1-carbonyl-CoA.[1] This intermediate is then hydrated by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[2] This hydration step is a key reaction in preparing the cyclic compound for eventual ring cleavage and further metabolism. The pathway ultimately leads to the formation of acetyl-CoA, which can enter central carbon metabolism.
Enzyme Kinetics Data
The kinetic parameters of cyclohexa-1,5-diene-1-carbonyl-CoA hydratase have been determined for several anaerobic bacteria. This data is essential for comparative studies and for understanding the efficiency of this metabolic pathway in different organisms.
| Enzyme Source Organism | Enzyme Name (Gene) | Km (µM) | Vmax (µmol min-1 mg-1) | Notes |
| Geobacter metallireducens | Dienoyl-CoA hydratase (BamRGeo) | 80 | 350 | Catalyzes the reversible hydration of dienoyl-CoA. |
| Syntrophus aciditrophicus | Dienoyl-CoA hydratase (BamRSyn) | 35 | 550 | Also catalyzes the reverse reaction. |
Experimental Protocols
The activity of cyclohexa-1,5-diene-1-carbonyl-CoA hydratase can be determined using either a continuous spectrophotometric assay or a discontinuous high-performance liquid chromatography (HPLC) based assay.
Protocol 1: Continuous Spectrophotometric Assay
This method is suitable for routine enzyme purification and for the determination of kinetic parameters like Km. It relies on the difference in absorbance between the substrate (cyclohexa-1,5-diene-1-carbonyl-CoA) and the product (6-hydroxycyclohexenoyl-CoA) at 320 nm.
Materials:
-
100 mM Tris-HCl buffer, pH 7.5
-
This compound (substrate)
-
Purified or partially purified enzyme preparation
-
UV-Vis spectrophotometer capable of measuring at 320 nm
-
Temperature-controlled cuvette holder
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Set up the reaction mixture in a 500 µL cuvette containing:
-
100 mM Tris-HCl, pH 7.5
-
A range of concentrations of this compound (for Km determination) or a saturating concentration (for Vmax). A typical starting concentration is 0.5 mM.
-
-
Equilibrate the reaction mixture to 30°C in the spectrophotometer.
-
Initiate the reaction by adding a small volume (e.g., 2-10 µL) of the enzyme preparation (e.g., 0.1 to 0.5 µg of purified enzyme).
-
Immediately start monitoring the decrease in absorbance at 320 nm over time.
-
Calculate the initial reaction rate using the molar extinction coefficient difference (Δε320 = 1,700 M-1 cm-1).
Protocol 2: Discontinuous HPLC-Based Assay
This method is used to confirm the identity of the product and can be employed when a spectrophotometric assay is not feasible. It involves taking samples from the reaction at different time points and analyzing them by HPLC.
Materials:
-
Same as Protocol 1, plus:
-
10% Formic acid
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column
-
Centrifuge
Procedure:
-
Set up the reaction mixture (500 µL) as described in Protocol 1.
-
Incubate the reaction at 30°C.
-
At various time points (e.g., 0, 15, 45, 180 seconds), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately stop the reaction in the aliquot by adding 5 µL of 10% formic acid.
-
Centrifuge the sample to pellet any precipitated protein.
-
Analyze the supernatant by C18 reversed-phase HPLC to separate and quantify the substrate and product.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm) to detect the CoA-thioesters.
Synthesis of Substrate
This compound is typically not commercially available and needs to be synthesized enzymatically. A common method involves the combined action of benzoate-CoA ligase and benzoyl-CoA reductase.
Applications in Drug Development
The enzymes of the benzoyl-CoA degradation pathway, including cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, are unique to anaerobic bacteria. This makes them potential targets for the development of novel antimicrobial agents against anaerobic pathogens. High-throughput screening of compound libraries using the described enzyme assays can identify potential inhibitors of this crucial metabolic pathway.
Conclusion
This compound is a vital substrate for studying the kinetics of cyclohexa-1,5-diene-1-carbonyl-CoA hydratase and for elucidating the mechanisms of anaerobic aromatic compound degradation. The protocols and data presented here provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. Cyclohexa-1,5-Diene-1-Carbonyl-Coenzyme A (CoA) Hydratases of Geobacter metallireducens and Syntrophus aciditrophicus: Evidence for a Common Benzoyl-CoA Degradation Pathway in Facultative and Strict Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclohexadienecarbonyl-CoA Intermediates in Anaerobic Aromatic Metabolism
A Note on the Target Compound: Initial literature searches for the specific application of "Cyclohex-2,5-dienecarbonyl-CoA" in metabolic flux analysis did not yield sufficient information for detailed application notes. This compound is listed in metabolic databases, but its direct role and analysis in metabolic flux studies are not prominently documented in available research. However, the closely related isomer, Cyclohexa-1,5-diene-1-carbonyl-CoA , is a well-characterized key intermediate in the anaerobic degradation of benzoate (B1203000) and other aromatic compounds.[1][2][3] These application notes will, therefore, focus on the established role of Cyclohexa-1,5-diene-1-carbonyl-CoA and its associated metabolic pathway, providing a foundational understanding that is crucial for any future metabolic flux analysis in this area.
Introduction
Anaerobic degradation of aromatic compounds is a critical biogeochemical process carried out by diverse microorganisms.[1][4][5] In the absence of oxygen, bacteria have evolved unique biochemical strategies to break down the stable aromatic ring. A central pathway in this process is the anaerobic benzoate degradation pathway, which converges various aromatic catabolic routes to the key intermediate, benzoyl-CoA.[2][3][5] The dearomatization of benzoyl-CoA is a pivotal, energy-dependent step that proceeds through the formation of Cyclohexa-1,5-diene-1-carbonyl-CoA. Understanding the flux through this pathway is essential for applications in bioremediation, bioproduction, and microbial ecology. While comprehensive metabolic flux analysis (MFA) studies on this specific anaerobic pathway are still emerging, the foundational knowledge of its components, enzymes, and kinetics is well-established.
Metabolic Pathway Overview
The anaerobic degradation of benzoate to central metabolites like acetyl-CoA involves a series of enzymatic reactions. The initial steps, leading to and immediately following the formation of Cyclohexa-1,5-diene-1-carbonyl-CoA, are outlined below.
-
Activation of Benzoate: Benzoate is first activated to its coenzyme A thioester, benzoyl-CoA, by an ATP-dependent benzoate-CoA ligase.[2][6]
-
Reductive Dearomatization: Benzoyl-CoA is then reduced by the key enzyme benzoyl-CoA reductase (BCR). This is often an ATP-dependent reaction that yields Cyclohexa-1,5-diene-1-carbonyl-CoA.[1][2][4]
-
Hydration: Cyclohexa-1,5-diene-1-carbonyl-CoA is hydrated by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase.
-
Further Metabolism: The product of hydration undergoes a series of β-oxidation-like reactions, leading to ring cleavage and the eventual formation of acetyl-CoA, which can enter central carbon metabolism.
A diagram of the initial steps of the anaerobic benzoate degradation pathway is provided below.
Quantitative Data
While a full metabolic flux analysis is not available in the reviewed literature for this specific pathway, kinetic data for some of the key enzymes have been reported. This information is crucial for developing and parameterizing future MFA models.
| Enzyme | Organism | Substrate | Apparent Km (µM) | Specific Activity (µmol min-1 mg-1) | Reference |
| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | Cyclohex-1-ene-1-carboxyl-CoA | <5 | 2.1 | [7] |
| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carboxyl-CoA | 19 ± 7 | 20 (reductive direction) | [7] |
| Cyclohexanecarboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | Cyclohexanecarboxyl-CoA | 22 ± 5 | 48 (reductive direction) | [7] |
Note: The data presented are for related enzymes in the broader context of anaerobic aromatic degradation, highlighting the types of quantitative measurements that inform metabolic models.
Experimental Protocols
The following protocols are adapted from methodologies described in the literature for the synthesis of CoA esters and the assay of related enzyme activities. These are foundational techniques required for studying the flux through the anaerobic benzoate degradation pathway.
Protocol 1: Enzymatic Synthesis of CoA Esters
This protocol describes the synthesis of benzoyl-CoA and other related CoA esters using a CoA ligase.
Materials:
-
Carboxylic acid (e.g., benzoate)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Purified His-tagged benzoate-CoA ligase
-
Reaction buffer (e.g., 20 mM triethanolamine (B1662121) hydrochloride-KOH, pH 7.3)
Procedure:
-
Prepare a reaction mixture containing the carboxylic acid, CoA, ATP, and MgCl₂ in the reaction buffer.
-
Initiate the reaction by adding purified benzoate-CoA ligase. The reaction is: Carboxylic acid + CoA + MgATP → Carboxylic acid-CoA + MgAMP + PPᵢ.
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C).
-
Monitor the formation of the CoA ester product using HPLC. The product can be separated on a C18 reverse-phase column and detected by UV absorbance (typically around 260 nm).
-
The synthesized CoA ester can be purified from the reaction mixture using solid-phase extraction or preparative HPLC.
Protocol 2: Assay for Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase
This protocol is for determining the activity of the hydratase that acts on Cyclohexa-1,5-diene-1-carbonyl-CoA.
Materials:
-
Enzymatically synthesized Cyclohexa-1,5-diene-1-carbonyl-CoA and 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (as substrate and standard)
-
Cell-free extract or purified hydratase
-
Reaction buffer (e.g., 20 mM triethanolamine hydrochloride-KOH, pH 7.3, containing 10 mM MgCl₂)
-
Quenching solution (e.g., perchloric acid)
Procedure:
-
Equilibrate the reaction buffer and substrate to the assay temperature (e.g., 30°C).
-
Start the reaction by adding the cell-free extract or purified enzyme to the reaction mixture containing the CoA substrate.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Centrifuge the quenched samples to pellet precipitated protein.
-
Analyze the supernatant by HPLC to quantify the consumption of the substrate (Cyclohexa-1,5-diene-1-carbonyl-CoA) and the formation of the product (6-hydroxycyclohex-1-ene-1-carbonyl-CoA).
-
Calculate the specific enzyme activity based on the rate of substrate conversion.
Experimental Workflow for Metabolic Flux Analysis
While not yet fully implemented for this specific pathway, a potential workflow for a ¹³C-based metabolic flux analysis is outlined below.
This workflow would involve growing the anaerobic bacteria on a ¹³C-labeled aromatic substrate, measuring the isotopic enrichment in key intermediates (including Cyclohexa-1,5-diene-1-carbonyl-CoA) and downstream metabolites, and using computational models to estimate the intracellular metabolic fluxes.
Conclusion
The study of anaerobic aromatic degradation pathways is a vibrant area of research. While the specific application of metabolic flux analysis to intermediates like this compound is not yet established, the foundational knowledge and methodologies are in place. The protocols and pathway information provided here for the well-characterized intermediate Cyclohexa-1,5-diene-1-carbonyl-CoA offer a starting point for researchers and drug development professionals interested in quantifying metabolic fluxes in these important microbial pathways. Future work integrating stable isotope labeling with advanced mass spectrometry and computational modeling will undoubtedly provide a deeper, quantitative understanding of the metabolic dynamics of anaerobic aromatic catabolism.
References
- 1. Anaerobic metabolism of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anaerobic metabolism of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoyl-CoA, a universal biomarker for anaerobic degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Detection of Cyclohex-2,5-dienecarbonyl-CoA
Welcome to the technical support center for the analysis of Cyclohex-2,5-dienecarbonyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the detection and quantification of this compound?
A1: The most widely accepted method for the sensitive and selective quantification of acyl-CoA species, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high specificity through Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions for the target analyte.[2][5] High-Performance Liquid Chromatography with UV detection (HPLC-UV) at approximately 260 nm can also be used, though it may be less sensitive and more prone to interferences from compounds with similar chromophores.[6][7][8][9][10]
Q2: this compound is unstable. How can I minimize its degradation during sample preparation?
A2: Acyl-CoA thioesters are susceptible to hydrolysis, especially in neutral or alkaline aqueous solutions.[2][11] To minimize degradation, it is crucial to work quickly at low temperatures (on ice) and to immediately quench metabolic activity at the point of sample collection.[12] Samples should be stored as dry pellets at -80°C.[12] For reconstitution prior to analysis, using a solution of 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) can improve stability compared to unbuffered aqueous solutions.[11][12]
Q3: What are the characteristic fragmentation patterns for this compound in positive ion mode LC-MS/MS?
A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[12] Another common fragment ion is observed at m/z 428, resulting from the cleavage between the 5' diphosphates.[5][12] These fragmentation patterns can be utilized to set up neutral loss or precursor ion scans to identify a range of acyl-CoA species within a sample.
Q4: How can I improve the chromatographic separation of this compound from other acyl-CoAs?
A4: Achieving good chromatographic separation is essential to reduce ion suppression and improve quantification.[2][12] For the analysis of a broad range of acyl-CoAs, reversed-phase chromatography (e.g., using a C18 column) is commonly employed.[12] The use of ion-pairing agents in the mobile phase can enhance peak shape and retention of polar acyl-CoAs. Alternatively, operating at a high pH (e.g., 10.5 with ammonium hydroxide) can improve the resolution of various acyl-CoA species.[12]
Q5: What is a suitable internal standard for the quantification of this compound?
A5: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, odd-chain acyl-CoAs such as pentadecanoyl-CoA (C15:0) or heptadecanoyl-CoA (C17:0) are excellent alternatives as they are generally not endogenously present in most biological samples.[2][12]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Possible Cause | Recommended Solution |
| Sample Degradation | Acyl-CoAs are unstable. Ensure rapid quenching of metabolic activity, keep samples on ice throughout preparation, and store extracts as dry pellets at -80°C. Reconstitute just prior to analysis.[12] |
| Inefficient Extraction | Use a validated extraction protocol. A common method involves protein precipitation with an acidic solution like 5-sulfosalicylic acid (SSA) or a cold organic solvent mixture (e.g., methanol/acetonitrile).[5][13][14][15] |
| Poor Ionization in MS | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard of this compound. Ensure the mobile phase pH is compatible with efficient ionization. |
| Matrix Effects (Ion Suppression) | Dilute the sample extract to reduce the concentration of interfering matrix components.[16] Improve sample cleanup using solid-phase extraction (SPE).[15] Modify chromatographic conditions to separate the analyte from the suppressive region. |
Issue 2: High Background or Co-eluting Interferences
| Possible Cause | Recommended Solution |
| Structurally Similar Compounds | Potential interferences include precursors (e.g., cyclohex-2,5-diene-1-carboxylic acid), related metabolites (e.g., other cyclohexadienyl or benzoyl-CoA derivatives), and isomers. Develop a highly selective LC-MS/MS method with unique precursor-product ion transitions for this compound. |
| Matrix Components | Biological matrices are complex.[17] Phospholipids are a common source of interference in plasma and tissue extracts.[18] Incorporate a phospholipid removal step during sample preparation or use a specialized SPE sorbent.[18] |
| Contaminated Solvents or Glassware | Use high-purity, LC-MS grade solvents and reagents. Ensure all collection tubes and vials are thoroughly clean. |
Issue 3: Inaccurate or Imprecise Quantification
| Possible Cause | Recommended Solution |
| Matrix Effects (Ion Enhancement/Suppression) | Prepare calibration standards in a matrix that closely matches the biological samples to compensate for matrix effects.[19] Utilize a stable isotope-labeled or a suitable analog internal standard.[2][12] |
| Non-Linearity of Detector Response | Construct a calibration curve with a sufficient number of points to cover the expected concentration range. Use a weighted linear regression (e.g., 1/x) to improve accuracy at lower concentrations.[2][12] |
| Inconsistent Extraction Recovery | Ensure the consistent addition of an internal standard to all samples and standards prior to extraction to correct for variability in extraction efficiency.[12] |
Quantitative Data Summary
The following table summarizes potential interferences and their hypothetical effects on the detection of this compound.
| Potential Interfering Compound | Potential Effect on Detection (LC-MS/MS) | Mitigation Strategy |
| Benzoyl-CoA | May co-elute depending on the chromatographic method. If isobaric, it could interfere with quantification if fragment ions are not unique. | Optimize chromatography for baseline separation. Select unique MRM transitions. |
| Cyclohexanecarbonyl-CoA | Likely to have a different retention time but could cause interference if chromatographic resolution is poor. | Enhance chromatographic separation. |
| Free Coenzyme A (CoASH) | Highly polar and will likely elute early. Can contribute to background signal in the ion source. | Optimize chromatography for good retention of the analyte of interest. |
| Phospholipids | Can cause significant ion suppression, leading to artificially low quantification.[18] | Use phospholipid removal plates or cartridges during sample preparation. |
| Unrelated Acyl-CoAs | High concentrations of other acyl-CoAs can compete for ionization, leading to ion suppression. | Achieve good chromatographic separation of the different acyl-CoA classes.[2] |
Experimental Protocols
Protocol: Extraction of this compound from Cultured Cells for LC-MS/MS Analysis
This protocol is adapted from established methods for acyl-CoA extraction.[12][13][14]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper (for adherent cells)
-
Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., 1 µM C17:0-CoA)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Cell Harvesting and Lysis:
-
For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Immediately add 200 µL of ice-cold 2.5% SSA with internal standard.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in 200 µL of ice-cold 2.5% SSA with internal standard.
-
Vortex the lysate vigorously and incubate on ice for 10 minutes.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube, avoiding the protein pellet.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant directly into the LC-MS/MS system.
-
For long-term storage, freeze the extract at -80°C.
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common issues in this compound detection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. duke-nus.edu.sg [duke-nus.edu.sg]
- 14. benchchem.com [benchchem.com]
- 15. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Improving the Purification of Anaerobic Enzymes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, protocols, and technical data to enhance the purification of oxygen-sensitive anaerobic enzymes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of anaerobic enzymes.
Q1: My enzyme has low or no activity after purification. What are the common causes?
Loss of enzymatic activity is the most frequent problem when purifying anaerobic enzymes. The primary cause is often exposure to oxygen, which can irreversibly damage the enzyme, particularly those with oxygen-sensitive cofactors like iron-sulfur clusters.[1][2] Other potential causes include:
-
Loss of essential cofactors: Many anaerobic enzymes require metal ions or other cofactors that can be stripped away during purification steps.[1]
-
Improper folding: The removal of the enzyme from its native cellular environment can lead to misfolding and inactivation.[3]
-
Buffer incompatibility: The pH or ionic strength of the purification buffers may not be optimal for your specific enzyme's stability.
-
Degradation by proteases: Cellular lysis releases proteases that can degrade your target enzyme.[4]
Q2: How can I rigorously prevent oxygen contamination during my experiment?
Maintaining anaerobic conditions throughout the entire purification process is critical.[1] Key strategies include:
-
Use of an Anaerobic Chamber/Glove Box: All critical steps, especially cell lysis, chromatography, and fraction collection, should be performed inside an anaerobic chamber with a continuously monitored oxygen-free atmosphere.[1] The chamber should contain a deoxygenation catalyst.[1]
-
Deoxygenation of Buffers and Solutions: All buffers, media, and reagent solutions must be thoroughly degassed. This is typically achieved by bubbling a high-purity inert gas, such as nitrogen or argon, through the liquid for an extended period.[1] The use of a redox indicator like resazurin (B115843) can visually confirm the absence of oxygen.[5]
-
Addition of Reducing Agents: Incorporate reducing agents into all buffers to scavenge residual oxygen and maintain a low redox potential.[6][7]
-
Oxygen-Scavenging Systems: For highly sensitive applications, enzymatic oxygen-scavenging systems (e.g., glucose oxidase/catalase or protocatechuate dioxygenase) can be added to the buffers to actively remove dissolved oxygen.[8][9][10][11]
Q3: My protein is precipitating during chromatography or concentration. How can I improve its solubility?
Protein precipitation can be caused by high protein concentration, inappropriate buffer conditions, or instability of the enzyme outside its native environment.[7][12] To mitigate this:
-
Optimize Buffer Composition: Adjust the pH of the buffer to be at least one unit away from the protein's isoelectric point (pI) to increase net charge and repulsion between molecules.[7] Modifying the salt concentration can also improve solubility.[7]
-
Include Solubilizing Agents: Additives such as glycerol (B35011) (typically 5-10%), non-ionic detergents (e.g., Triton X-100, Tween-20), or specific cofactors can help maintain protein solubility.[12][13]
-
Control Temperature: While many protein purifications are performed at 4°C to minimize degradation, some proteins, particularly those from thermophiles, may be more soluble at room temperature.[14]
-
Perform Batch Binding: Instead of loading the lysate directly onto a column (which creates a high local protein concentration), incubate the lysate with the chromatography resin in a larger volume (batch binding) before packing the column.[12]
Q4: I have a low yield of my purified enzyme. What steps can I take to improve it?
Low yield can stem from issues at multiple stages, from initial expression to final elution.[4][15][16]
-
Optimize Protein Expression: Ensure that the initial expression level of the soluble target protein is maximized.[4][15] In some cases, the protein may form insoluble inclusion bodies.[4][15]
-
Ensure Efficient Cell Lysis: Incomplete cell lysis will result in a significant portion of your enzyme never being released into the soluble fraction.[4][15]
-
Check Affinity Tag Accessibility: For affinity chromatography, ensure the tag is not buried within the folded protein, preventing it from binding to the resin.[4]
-
Optimize Chromatography Conditions: Review your binding, wash, and elution buffers. Inefficient binding or premature elution during wash steps can lead to significant losses.[4] For elution, ensure the concentration of the competing agent (e.g., imidazole) is optimal.[4]
Data Presentation
Table 1: Comparison of Common Reducing Agents
Choosing the correct reducing agent is crucial for maintaining enzyme stability. This table summarizes the properties of commonly used agents.
| Reducing Agent | Typical Concentration | Pros | Cons |
| Dithiothreitol (B142953) (DTT) | 0.1 - 5 mM | Effective at neutral to alkaline pH.[17] Well-established and widely used. | Has a strong odor. Unstable in the presence of Ni²⁺ ions, making it less suitable for Ni-NTA chromatography.[18][19][20] Can interfere with maleimide-based labeling reactions.[18][20] Limited stability, especially at room temperature.[7][17] |
| Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) | 0.1 - 1 mM | Odorless and more stable than DTT.[17] Effective over a wider pH range (1.5 - 8.5).[17] Does not react with Ni²⁺, making it ideal for IMAC.[18][19][20] Less interference with maleimide (B117702) chemistry compared to DTT.[18][20] | Can be less stable in phosphate (B84403) buffers.[17] More expensive than DTT. |
| Sodium Dithionite | 1 - 5 mM | A very strong reducing agent.[6] Often used for highly oxygen-sensitive enzymes like iron-sulfur proteins. | Can be unstable and react directly with components of the protein. May need to be freshly prepared. |
| L-Cysteine | 0.2 - 2 mM | A naturally occurring amino acid.[1] Can serve as both a reducing agent and a sulfur source for some microbes.[5] | Can form disulfide-linked dimers. Its effectiveness can be pH-dependent. |
Table 2: Enzymatic Oxygen Scavenging Systems
These systems actively consume dissolved oxygen and are ideal for highly sensitive experiments.
| System | Components | Reaction Principle | Considerations |
| Glucose Oxidase/Catalase (GODCAT) | Glucose Oxidase, Catalase, Glucose | Glucose oxidase converts glucose and O₂ to gluconic acid and H₂O₂. Catalase converts the H₂O₂ to H₂O and O₂. | The production of gluconic acid can cause a significant drop in the buffer pH over time.[8][10] |
| Protocatechuate Dioxygenase (PCD) | Protocatechuate Dioxygenase (PCD), Protocatechuic Acid (PCA) | PCD catalyzes the cleavage of the PCA aromatic ring using O₂. | Does not produce acid, offering better pH stability.[8] Can achieve lower steady-state oxygen concentrations than GODCAT.[11] |
| Pyranose Oxidase/Catalase (POC) | Pyranose Oxidase, Catalase, Glucose | Pyranose oxidase converts glucose and O₂ to 2-keto-D-glucose and H₂O₂. Catalase handles the H₂O₂. | A novel system that avoids the acidification problem seen with GODCAT, ensuring stable pH.[8] |
Experimental Protocols
Protocol 1: Preparation of Anaerobic Buffers
This protocol describes the standard procedure for deoxygenating buffers for use in anaerobic enzyme purification.
-
Prepare the Buffer: Prepare your desired buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using high-purity water.[21]
-
Add Reducing Agent: Add the chosen reducing agent (e.g., DTT to a final concentration of 1 mM or TCEP to 0.5 mM) to the buffer.
-
Add Redox Indicator (Optional): Add a small amount of resazurin stock solution. The solution will be pink/purple in the presence of oxygen.
-
Degas the Solution: Place the buffer in a flask with a stir bar. Seal the flask with a septum. Insert one long needle connected to a high-purity inert gas (e.g., Nitrogen N₂) line, ensuring the needle tip is submerged in the liquid. Insert a second, shorter needle to act as a vent.
-
Sparge the Buffer: Bubble the inert gas through the buffer for at least 30-60 minutes while stirring. For larger volumes, a longer sparging time is required. The resazurin indicator will turn colorless when the buffer is anaerobic.[5]
-
Transfer to Anaerobic Chamber: Once deoxygenated, remove the needles and immediately transfer the sealed flask into an anaerobic chamber through a pass box. Allow the flask to equilibrate to the chamber's atmosphere before opening.
Protocol 2: General Workflow for Anaerobic Affinity Chromatography
This protocol outlines the key steps for performing affinity chromatography (e.g., Ni-NTA for His-tagged proteins) under strict anaerobic conditions.
-
Preparation: Move all necessary equipment (chromatography column, resins, buffers, collection tubes) into the anaerobic chamber and allow sufficient time for the atmosphere to become anaerobic.[2] Prepare all buffers according to Protocol 1.
-
Cell Lysis: Resuspend the cell pellet in anaerobic lysis buffer inside the chamber. Lyse the cells using a method compatible with the chamber, such as sonication.[2][6]
-
Clarification: Centrifuge the lysate at high speed (e.g., >20,000 x g for 30 min) to pellet cell debris.[2] Carefully decant the supernatant, which contains the soluble protein fraction.
-
Column Equilibration: Pack the affinity resin (e.g., Ni-NTA) into a column. Equilibrate the column by washing it with 5-10 column volumes of anaerobic binding buffer.[2]
-
Sample Loading: Apply the clarified supernatant to the equilibrated column.[6] This can be done by gravity flow or using a pump located inside the chamber.
-
Wash Step: Wash the column with 10-20 column volumes of anaerobic wash buffer to remove non-specifically bound proteins.[2]
-
Elution: Elute the target protein using an anaerobic elution buffer containing a competing agent (e.g., imidazole (B134444) for His-tags).[6] Collect the eluate in fractions.
-
Analysis and Storage: Analyze the fractions (e.g., by SDS-PAGE) to identify those containing the purified protein. Pool the desired fractions and store them in sealed, airtight vials at an appropriate temperature (e.g., 4°C or flash-frozen and stored at -80°C).[2]
Visualizations
References
- 1. Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. Heterologous Production and Anaerobic Purification of His- and StrepII-tagged Recombinant Proteins [bio-protocol.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A universal oxygen scavenger for oxidase-based biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. neb.com [neb.com]
- 16. neb.com [neb.com]
- 17. agscientific.com [agscientific.com]
- 18. mstechno.co.jp [mstechno.co.jp]
- 19. experts.illinois.edu [experts.illinois.edu]
- 20. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for Buffer Preparation – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
Technical Support Center: Stabilizing Cyclohex-2,5-dienecarbonyl-CoA During Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the degradation of Cyclohex-2,5-dienecarbonyl-CoA during experimental extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The degradation of this compound is primarily due to two factors: the inherent instability of the thioester bond and the reactivity of the cyclohexadiene ring. The main degradation pathways include:
-
Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond upon cell lysis.
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially under neutral to alkaline pH conditions.
-
Oxidation: The conjugated diene system in the cyclohexadiene ring is prone to oxidation.
-
Isomerization: The double bonds in the ring may shift under certain conditions.
Q2: What is the optimal pH range for extracting and storing this compound?
A2: To minimize chemical hydrolysis of the thioester bond, a slightly acidic pH is recommended. Aqueous solutions of Coenzyme A and its esters are most stable at a pH between 4.0 and 6.0.[1] Alkaline conditions (pH > 7) should be strictly avoided as they significantly accelerate thioester hydrolysis.
Q3: How critical is temperature control during the extraction process?
A3: Temperature is a critical factor. Elevated temperatures accelerate both enzymatic and chemical degradation rates.[1] It is imperative to maintain samples on ice (0-4°C) or at sub-zero temperatures throughout the entire extraction procedure, including homogenization and centrifugation. For long-term storage, CoA esters should be kept at -80°C.[2]
Q4: Are there any specific chemical incompatibilities I should be aware of?
A4: Avoid strong oxidizing agents, as they can react with the cyclohexadiene ring. Also, be cautious with strong acids or bases that can catalyze the hydrolysis of the thioester bond. Exposure to certain metals can also catalyze degradation reactions.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause | Solution |
| Low or no recovery of this compound | Incomplete quenching of enzymatic activity: Cellular thioesterases are highly active upon cell lysis.[1] | Immediate Quenching: This is the most critical step. For tissue samples, flash-freeze in liquid nitrogen immediately upon collection. For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.[1] |
| Non-optimal pH of extraction buffers: Use of neutral or alkaline buffers. | Use Acidic Buffers: Employ an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) at pH 4.9, to maintain the stability of the thioester bond.[1] | |
| High temperature during sample processing: Degradation rates increase significantly with temperature.[1] | Maintain Cold Chain: Ensure all steps (homogenization, centrifugation, etc.) are performed at 0-4°C. Use pre-chilled tubes, buffers, and solvents. | |
| Presence of unexpected peaks in analytical chromatograms | Oxidation of the cyclohexadiene ring: The conjugated double bond system is susceptible to oxidation. | Use of Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents. Perform extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Isomerization of the cyclohexadiene ring: The position of the double bonds may shift. | Mild Extraction Conditions: Avoid harsh chemical treatments and prolonged exposure to light or heat, which can promote isomerization. | |
| Poor reproducibility between samples | Variable time between sample collection and quenching: Delays can lead to significant degradation. | Standardize Workflow: Establish a strict and consistent timeline for sample collection and quenching to ensure uniformity across all samples. |
| Inconsistent temperature control: Fluctuations in temperature can lead to variable degradation rates. | Consistent Cooling: Use controlled temperature environments (e.g., refrigerated centrifuges, ice baths) for all processing steps. |
Experimental Protocols
Protocol 1: General Extraction of Acyl-CoA Esters from Tissues
This protocol is adapted from established methods for long-chain acyl-CoA ester extraction.[3][4]
-
Homogenization: Immediately after collection, flash-freeze the tissue sample in liquid nitrogen. Homogenize the frozen tissue in 10 volumes of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing 2 M ammonium (B1175870) acetate (B1210297) and an antioxidant (e.g., 0.1 mM BHT).
-
Lipid Removal: Perform a two-phase extraction with a chloroform/methanol/water system to remove lipids.
-
Acyl-CoA Extraction: Extract the long-chain acyl-CoA esters using methanol with a high salt concentration.[3]
-
Solid-Phase Extraction (Optional): For further purification, a solid-phase extraction step using a C18 cartridge can be employed.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator at a low temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable acidic buffer for analysis.
Protocol 2: Extraction of Acyl-CoAs from Cultured Cells
This protocol is a synthesis of established methods for extracting acyl-CoAs from mammalian cell cultures.[5]
-
Cell Harvesting and Quenching:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). Immediately add ice-cold (-20°C) 3:1 acetonitrile:isopropanol to the plate.[6]
-
Suspension cells: Pellet the cells by centrifugation at 4°C. Wash the pellet twice with ice-cold PBS. Resuspend the cell pellet in cold methanol.[5]
-
-
Cell Lysis and Protein Precipitation: Scrape the adherent cells in the cold solvent or vortex the resuspended suspension cells. Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Solvent Evaporation: Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of an appropriate solvent for analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH adjusted to ~5.0).[5]
Visualizations
Caption: Key degradation pathways of this compound.
References
- 1. homepages.bluffton.edu [homepages.bluffton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing storage conditions for "Cyclohex-2,5-dienecarbonyl-CoA"
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Cyclohex-2,5-dienecarbonyl-CoA?
A1: For long-term stability, solid this compound should be stored under the following conditions:
-
Temperature: -20°C or preferably -80°C.
-
Atmosphere: Under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Container: In a tightly sealed vial to prevent moisture absorption.
-
Light: Protected from light.
Q2: How should I prepare and store solutions of this compound?
A2: Aqueous solutions of acyl-CoA esters are prone to hydrolysis.[1] It is highly recommended to prepare solutions fresh for each experiment.[2][3] If short-term storage is necessary:
-
Solvent: Use a slightly acidic buffer (pH 6.0-7.0). Acyl-CoAs are unstable in alkaline and strongly acidic solutions.[1][4]
-
Temperature: Store on ice for immediate use or in aliquots at -80°C for short-term storage.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation.[5]
Q3: What are the primary degradation pathways for this compound?
A3: Two primary degradation pathways should be considered:
-
Hydrolysis of the Thioester Bond: This is a common degradation route for all acyl-CoA esters, yielding Coenzyme A and the corresponding carboxylic acid.[6][7][8][9] This reaction is accelerated by alkaline pH.
-
Oxidation of the Cyclohexadiene Ring: The conjugated diene system is susceptible to oxidation from atmospheric oxygen, which can lead to the formation of various oxidation products, potentially affecting its biological activity.[10][11][12][13][14]
Troubleshooting Guide
Issue 1: Inconsistent results or loss of activity in my experiments.
-
Possible Cause: Degradation of this compound in solution.
-
Troubleshooting Step: Prepare a fresh solution of the compound for each experiment. If using a stock solution, perform a quality control check (e.g., via HPLC) to assess its integrity.
-
Solution: Aliquot stock solutions to minimize freeze-thaw cycles. Ensure the pH of your experimental buffer is within the stable range (pH 6.0-7.0).
-
-
Possible Cause: Oxidation of the compound.
-
Troubleshooting Step: Degas your buffers and solvents before preparing solutions.
-
Solution: Handle the solid compound and prepare solutions under an inert atmosphere if possible.
-
Issue 2: Precipitate formation in my stock solution upon thawing.
-
Possible Cause: Poor solubility at low temperatures or concentration changes due to freezing.
-
Troubleshooting Step: Gently vortex the solution to redissolve the precipitate. A brief, gentle sonication might also be effective.
-
Solution: Consider preparing a less concentrated stock solution. Ensure the pH of the buffer is appropriate for solubility.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Duration | Key Considerations |
| Solid | -80°C | Inert Gas (N₂) | Long-term | Tightly seal vial; protect from light and moisture. |
| -20°C | Inert Gas (N₂) | Mid-term | Suitable for several months; ensure vial is well-sealed. | |
| Solution | -80°C | N/A | Short-term | Aliquot to avoid freeze-thaw cycles; use a slightly acidic buffer (pH 6.0-7.0). |
| 0-4°C (Ice) | N/A | Within a day | Prepare fresh daily for best results. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution
This protocol outlines a method to determine the stability of this compound under specific buffer and temperature conditions using HPLC analysis.
Materials:
-
This compound
-
Buffer of choice (e.g., 50 mM potassium phosphate, pH 6.5)
-
HPLC system with a C18 column and UV detector
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the buffer of choice at a known concentration (e.g., 1 mM).
-
Sample Incubation: Aliquot the stock solution into multiple autosampler vials. Place the vials at the desired temperature for the stability study (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each temperature condition.
-
HPLC Analysis: Immediately analyze the sample by HPLC.
-
Mobile Phase: A suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.
-
Detection: Monitor the absorbance at a wavelength where the compound has a strong signal (e.g., ~260 nm for the adenine (B156593) moiety of CoA).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining compound against time for each temperature to determine the degradation rate.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Coenzyme A - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the reaction pathways of Pd(ii)-catalyzed cyclohexene oxidation with molecular oxygen: vinylic and allylic oxidation, disproportionation and oxidative dehydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
troubleshooting mass spectrometry fragmentation of "Cyclohex-2,5-dienecarbonyl-CoA"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry fragmentation of "Cyclohex-2,5-dienecarbonyl-CoA".
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragment ions for this compound in positive ion mode mass spectrometry?
A1: In positive ion mode, acyl-CoA compounds typically exhibit a characteristic fragmentation pattern dominated by the Coenzyme A (CoA) moiety. For this compound, you should expect to see a prominent neutral loss of 507.3 Da from the precursor ion, which corresponds to the loss of the 3'-phospho-ADP portion of CoA.[1][2][3] Another common fragment ion is m/z 428.0365, representing the adenosine (B11128) 3',5'-diphosphate fragment.[1][4] The remaining acylium ion, [Cyclohex-2,5-dienecarbonyl]⁺, would also be an expected fragment.
Q2: Which ionization mode, positive or negative, is recommended for the analysis of this compound?
A2: Positive electrospray ionization (ESI) mode is generally recommended for the analysis of acyl-CoA compounds as they tend to ionize more efficiently under these conditions.[3] However, negative ion mode can also provide complementary fragmentation information.[5]
Q3: My signal for this compound is very low or absent. What are the common causes?
A3: Low signal intensity for acyl-CoAs like this compound can be attributed to several factors:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[6]
-
Inefficient Ionization: The composition of the mobile phase can significantly impact ionization efficiency.[6]
-
Ion Suppression: Complex biological matrices can interfere with the ionization of the target analyte, reducing its signal.[6]
-
Suboptimal Mass Spectrometry Parameters: Incorrectly set parameters, such as collision energy or ion source settings, can lead to poor sensitivity.[6]
-
Chromatographic Issues: Poor peak shape due to column overload or contamination can diminish the signal-to-noise ratio.[6]
Q4: How can I improve the stability of my this compound sample during preparation and analysis?
A4: To minimize degradation, it is crucial to keep samples at low temperatures (e.g., on ice) and in an acidic buffer. Minimize the time samples are at room temperature, especially in aqueous solutions.[6] Prompt analysis after sample preparation is highly recommended.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the mass spectrometry analysis of this compound.
Issue 1: No or Very Low Signal Intensity
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: Atypical or Unexpected Fragmentation Pattern
If you are observing fragment ions that do not correspond to the known fragmentation of the CoA moiety or the expected fragmentation of the cyclohexadienyl ring, consider the following:
-
In-source Fragmentation: High source temperatures or voltages can cause the molecule to fragment before it enters the mass analyzer. Try reducing the source temperature and cone voltage.
-
Contamination: Co-eluting contaminants can produce fragment ions that interfere with your analyte's spectrum. Ensure proper chromatographic separation and check your blanks.
-
Adduct Formation: The precursor ion you have selected might be an adduct (e.g., with sodium, [M+Na]⁺). This will lead to a different m/z and fragmentation pattern. Check for other potential precursor ions in your full scan data.
-
Isomeric Interference: If your sample contains isomers of this compound, they may have different fragmentation patterns that overlap.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway for this compound.
Caption: Predicted MS/MS fragmentation of the target molecule.
Quantitative Data Summary
The following table summarizes the key m/z values for identifying this compound and its characteristic fragments. The exact mass of the precursor ion will depend on the specific isotopic composition.
| Ion Description | m/z (Positive Mode) | Notes |
| Precursor Ion | [M+H]⁺ | The exact mass of this compound + H⁺. |
| Acylium Ion Fragment | [M - 507.3 + H]⁺ | Corresponds to the Cyclohex-2,5-dienecarbonyl moiety.[1][2] |
| CoA Fragment 1 | 428.0365 | Adenosine 3',5'-diphosphate fragment.[1][4] |
| CoA Fragment 2 | 261.1 | Adenine-ribose-phosphate fragment.[5] |
| CoA Fragment 3 | 136.0 | Adenine fragment.[5] |
Experimental Protocols
Sample Preparation for Acyl-CoA Analysis from Biological Matrices
This is a general protocol and may require optimization for your specific sample type.
-
Extraction: Homogenize the sample in a cold extraction buffer (e.g., 2:1:1 methanol (B129727):acetonitrile:water with 0.1% formic acid).
-
Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Condition a mixed-mode or polymeric SPE cartridge.
-
Load the supernatant from the centrifugation step.[6]
-
Wash the cartridge to remove unbound impurities.[6]
-
Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol with 2% ammonium (B1175870) hydroxide).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS method (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Method Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like triethylamine (B128534) acetate (B1210297) (TEAA).[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to ensure retention and separation.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Collision Energy: Optimize for the specific transitions of interest. A starting point for the transition from the precursor to the acylium ion is often in the range of 20-40 eV.
-
Source Temperature: Typically 350-500°C.[5]
-
Nebulizer and Gas Flows: Optimize for stable spray and maximum signal.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Activity of Enzymes in the Benzoyl-CoA Pathway
Welcome to the technical support center for researchers, scientists, and drug development professionals working with enzymes involved in the metabolism of aromatic compounds via the benzoyl-CoA pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the activity of these enzymes.
A Note on "Cyclohex-2,5-dienecarbonyl-CoA": Initial research indicates that the intended intermediate is likely cyclohexa-1,5-diene-1-carbonyl-CoA , a key molecule in the anaerobic degradation of benzoyl-CoA. This guide will focus on the enzymes that metabolize this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the metabolism of cyclohexa-1,5-diene-1-carbonyl-CoA?
A1: The central pathway for the anaerobic degradation of benzoyl-CoA involves a series of enzymes. The process begins with the reduction of benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA, which is then further metabolized. The primary enzymes in this pathway are:
-
Benzoyl-CoA Reductase (BCR) : Catalyzes the initial ATP-dependent reduction of the aromatic ring of benzoyl-CoA to form cyclohexa-1,5-diene-1-carbonyl-CoA.[1][2] This is a critical and often rate-limiting step.
-
Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase : Catalyzes the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[3][4]
-
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase : An NAD+-specific dehydrogenase that oxidizes 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to 6-oxocyclohex-1-ene-1-carbonyl-CoA.[1][5]
-
6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase : Catalyzes the hydrolytic cleavage of the alicyclic ring of 6-oxocyclohex-1-ene-1-carbonyl-CoA to produce 3-hydroxypimelyl-CoA.[6]
Q2: My Benzoyl-CoA Reductase (BCR) shows low or no activity. What are the common causes?
A2: Benzoyl-CoA Reductase is a notoriously sensitive enzyme. Low activity can stem from several factors:
-
Oxygen Sensitivity : BCR is extremely sensitive to oxygen.[7] All purification and assay steps must be performed under strict anaerobic conditions, typically within an anaerobic chamber.
-
Inactive Reducing Agent : The assay requires a strong reducing agent like Ti(III) citrate (B86180) or dithionite-reduced methyl viologen to provide electrons for the reaction.[7][8] Ensure your reducing agent is freshly prepared and active.
-
ATP Depletion : The reaction is ATP-dependent.[7] Ensure sufficient ATP and an ATP regeneration system (e.g., creatine (B1669601) kinase with phosphocreatine) are included in the assay mixture.
-
Incorrect Buffer Conditions : The optimal pH for BCR from Thauera aromatica is around 7.3.[8] Deviations from the optimal pH can significantly reduce activity.
-
Enzyme Instability : Repeated freeze-thaw cycles can inactivate the enzyme. Store aliquots at -80°C and avoid repeated thawing.
Q3: How can I enhance the soluble expression of these oxygen-sensitive enzymes in E. coli?
A3: Improving the soluble expression of oxygen-sensitive enzymes like BCR can be challenging. Here are some strategies:
-
Lower Induction Temperature : Inducing protein expression at lower temperatures (e.g., 16-20°C) can slow down protein synthesis, promoting proper folding and reducing the formation of insoluble inclusion bodies.[9][10]
-
Co-expression with Chaperones : Co-expressing molecular chaperones can assist in the proper folding of the target enzyme.[9]
-
UTR Engineering : Modifying the 3'-untranslated region (3'UTR) of the gene can improve the soluble expression of heterologous enzymes.[11]
-
Anaerobic Expression : For oxygen-sensitive enzymes, expressing the protein under anaerobic conditions can sometimes improve soluble yield.[9]
-
Fusion Tags : While sometimes helpful, the choice of fusion tag (e.g., GST, MBP) should be carefully considered as it can impact protein folding and activity.
Q4: Are there methods to improve the catalytic activity of these enzymes beyond optimizing assay conditions?
A4: Yes, protein engineering techniques can be employed to enhance catalytic activity:
-
Site-Directed Mutagenesis : This technique allows for specific amino acid substitutions in the enzyme's active site or other critical regions to improve substrate binding, catalytic efficiency (kcat/Km), or stability.[12][13] For example, mutations in key residues of 5-carboxy-2-pentenoyl-CoA reductase, a related enzyme, have been shown to significantly increase its activity.[13]
-
Directed Evolution : This involves creating a library of enzyme variants through random mutagenesis and screening for mutants with improved properties. This can lead to the discovery of enzymes with enhanced activity, stability, or altered substrate specificity.
Troubleshooting Guides
Guide 1: Troubleshooting Low Activity of Benzoyl-CoA Reductase (BCR)
| Observed Problem | Potential Cause | Recommended Solution |
| No or very low enzyme activity. | Oxygen contamination. | Ensure all buffers are degassed and the experiment is performed in an anaerobic chamber. Add a reducing agent like dithionite (B78146) (0.25 mM) to all purification buffers.[7] |
| Inactive artificial electron donor. | Prepare fresh Ti(III) citrate or reduced methyl viologen immediately before use. | |
| Insufficient ATP. | Include an ATP regeneration system in your assay mix (e.g., phosphoenolpyruvate (B93156) and pyruvate (B1213749) kinase).[11] | |
| Incorrect pH of the assay buffer. | Verify the pH of your buffer. The optimal pH for BCR from T. aromatica is ~7.3.[8] | |
| Activity decreases rapidly over time. | Enzyme instability. | Keep the enzyme on ice at all times. Avoid repeated freeze-thaw cycles by storing in single-use aliquots at -80°C. |
| Presence of inhibitors. | Ensure that your substrate and buffers are free from contaminating inhibitors. Bipyridyl and ethylene (B1197577) can inactivate BCR.[7] | |
| High background signal. | Non-enzymatic reduction of the substrate. | Run a control reaction without the enzyme to determine the rate of non-enzymatic reduction. |
| Contaminating enzymes in the extract. | If using crude extract, consider further purification steps to remove interfering enzymes. |
Guide 2: Troubleshooting Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase and Dehydrogenase Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Low hydratase activity. | Substrate degradation. | Synthesize or acquire high-quality cyclohexa-1,5-diene-1-carbonyl-CoA. Store it under appropriate conditions to prevent degradation. |
| Incorrect assay conditions. | The reaction is reversible. Ensure you are measuring the initial reaction rate. The optimal conditions may vary between organisms. | |
| Enzyme inhibition by product. | Measure initial rates at various substrate concentrations to check for substrate or product inhibition. | |
| Low dehydrogenase activity. | Insufficient NAD+. | Ensure that NAD+ is not a limiting reagent in your assay. |
| Incorrect wavelength for monitoring NADH. | Monitor the increase in absorbance at 340 nm for NADH production. | |
| pH of the buffer is not optimal. | Optimize the pH of the assay buffer. The optimal pH for dehydrogenases is often slightly alkaline. | |
| Inconsistent results between replicates. | Pipetting errors. | Prepare a master mix for your reactions to minimize pipetting variability. Ensure all components are thoroughly mixed. |
| Temperature fluctuations. | Use a temperature-controlled spectrophotometer to maintain a constant temperature throughout the assay. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Key Enzymes in the Benzoyl-CoA Pathway
| Enzyme | Organism | Substrate | K_m (µM) | V_max (µmol/min/mg) | Optimal pH |
| Benzoyl-CoA Reductase | Thauera aromatica | Benzoyl-CoA | 15[7] | 0.55[7] | ~7.3[8] |
| Benzoyl-CoA Reductase | Thauera aromatica | ATP | 600[7] | - | ~7.3[8] |
| Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase | Geobacter metallireducens | Cyclohexa-1,5-diene-1-carbonyl-CoA | 80[14] | 350[14] | Not specified |
| Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase | Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carbonyl-CoA | 35[14] | 550[14] | Not specified |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Benzoyl-CoA Reductase Activity
This protocol is adapted from methods used for Thauera aromatica.
Materials:
-
Anaerobic chamber
-
Degassed buffers and solutions
-
Spectrophotometer (preferably located inside the anaerobic chamber)
-
Quartz cuvettes with stoppers
-
Purified Benzoyl-CoA Reductase
-
Assay Buffer: 100 mM MOPS/KOH, pH 7.3, 4 mM MgCl₂
-
Benzoyl-CoA solution (10 mM stock)
-
ATP solution (100 mM stock, pH 7.0)
-
ATP regeneration system: 200 mM phosphocreatine, 10 U/µl creatine kinase
-
Electron donor: 100 mM Ti(III) citrate or 100 mM dithionite-reduced methyl viologen
Procedure:
-
Prepare all solutions using degassed water and maintain them under anaerobic conditions.
-
Set up the spectrophotometer to monitor the oxidation of the electron donor at the appropriate wavelength (e.g., 578 nm for methyl viologen).
-
In a quartz cuvette, prepare the reaction mixture (total volume 1 ml) inside the anaerobic chamber:
-
800 µl Assay Buffer
-
10 µl ATP solution (final concentration 1 mM)
-
10 µl ATP regeneration system
-
5 µl Benzoyl-CoA solution (final concentration 50 µM)
-
Add degassed water to 980 µl.
-
-
Start the reaction by adding 20 µl of the electron donor.
-
Immediately add the enzyme solution (e.g., 10-50 µg of purified enzyme) and mix by inverting the sealed cuvette.
-
Monitor the decrease in absorbance over time.
-
Calculate the specific activity based on the molar extinction coefficient of the electron donor.
Protocol 2: Assay for Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase Activity
This is a spectrophotometric assay that follows the hydration of the dienoyl-CoA.
Materials:
-
Spectrophotometer
-
UV-transparent cuvettes
-
Purified Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8
-
Cyclohexa-1,5-diene-1-carbonyl-CoA solution
Procedure:
-
Set the spectrophotometer to monitor the decrease in absorbance at a wavelength where the substrate has a higher extinction coefficient than the product (e.g., 263 nm).
-
In a cuvette, add:
-
950 µl Assay Buffer
-
50 µl Cyclohexa-1,5-diene-1-carbonyl-CoA solution (final concentration to be optimized, e.g., 100 µM)
-
-
Start the reaction by adding a small volume of the purified enzyme (e.g., 5-10 µl).
-
Mix quickly and monitor the change in absorbance over time.
-
Calculate the activity based on the difference in the molar extinction coefficients of the substrate and product at the monitored wavelength.
Visualizations
Caption: Anaerobic Benzoyl-CoA degradation pathway.
Caption: Workflow for enhancing enzyme activity.
References
- 1. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a PCR method for the detection and quantification of benzoyl-CoA reductase genes and its application to monitored natural attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENZYME - 4.2.1.100 cyclohexa-1,5-dienecarbonyl-CoA hydratase [enzyme.expasy.org]
- 5. ENZYME - 1.1.1.368 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase [enzyme.expasy.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Engineering Escherichia coli for Soluble Expression and Single Step Purification of Active Human Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
dealing with oxygen contamination in anaerobic experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully managing and preventing oxygen contamination in anaerobic experiments.
Troubleshooting Guides
Issue: My anaerobic indicator (resazurin or methylene (B1212753) blue) shows the presence of oxygen.
Possible Causes and Solutions:
-
Inadequate Seal on Anaerobic Jar or Chamber:
-
Troubleshooting Step: Inspect the O-ring or gasket for cracks, debris, or lack of lubrication. Ensure the lid or door is securely clamped. For anaerobic jars, make sure the lid is properly aligned and tightened.
-
Solution: Clean the sealing surfaces and O-ring. Apply a thin layer of vacuum grease if recommended by the manufacturer. Replace any damaged seals immediately.
-
-
Exhausted or Inactive Palladium Catalyst:
-
Troubleshooting Step: Palladium catalysts are essential for scavenging residual oxygen.[1] They can become inactivated by moisture or hydrogen sulfide.[2] A simple test for activity is to feel for heat generation when the catalyst is exposed to the anaerobic gas mix in the air; an active catalyst will warm up.[2]
-
Solution: Reactivate the catalyst by heating it in a dry oven at 160-180°C for 1-2 hours.[3] If reactivation is unsuccessful, replace the catalyst pellets or sachets.
-
-
Improper Purging of Anaerobic Chamber Airlock or Jar:
-
Troubleshooting Step: Review your procedure for introducing materials. Insufficient gas exchange cycles in an airlock or inadequate flushing of an anaerobic jar will leave residual oxygen.
-
Solution: For anaerobic chambers, perform at least three to five cycles of vacuum and inert gas fill in the airlock. For anaerobic jars, ensure the gas-generating sachet is activated immediately before sealing or that the jar is flushed with an anaerobic gas mixture for a sufficient duration.
-
-
Oxygenated Media or Equipment Introduced:
-
Troubleshooting Step: Media, reagents, and equipment can carry dissolved oxygen into the anaerobic environment.
-
Solution: Use pre-reduced anaerobically sterilized (PRAS) media.[4] Before introduction into the anaerobic chamber, degas all liquids by bubbling with an oxygen-free gas (e.g., nitrogen or argon) for at least 30 minutes. Allow equipment to off-gas in the airlock for an extended period.
-
Issue: Poor or no growth of obligate anaerobes.
Possible Causes and Solutions:
-
Trace Oxygen Contamination:
-
Troubleshooting Step: Even low levels of oxygen can be lethal to strict anaerobes.[5] Your indicator may not be sensitive enough to detect these trace amounts.
-
Solution: In addition to the steps above, incorporate reducing agents like L-cysteine or sodium thioglycollate into your culture media to chemically scavenge dissolved oxygen.
-
-
High Redox Potential of Media:
-
Troubleshooting Step: The oxidation-reduction (redox) potential of the media may be too high to support the growth of some anaerobes, even in the absence of oxygen.[6]
-
Solution: Prepare media under a stream of oxygen-free gas. The addition of reducing agents will also help lower the redox potential.
-
-
Inappropriate Gas Mixture:
-
Troubleshooting Step: While a standard anaerobic gas mix (e.g., 5% H₂, 5-10% CO₂, balance N₂) is suitable for many anaerobes, some may have specific requirements.
-
Solution: Consult the literature for the optimal gas composition for your specific microorganism. Some anaerobes are sensitive to high concentrations of CO₂.
-
Frequently Asked Questions (FAQs)
1. What is the acceptable level of oxygen for my anaerobic experiment?
The acceptable oxygen level depends on the oxygen tolerance of the microorganism you are working with. Anaerobes are broadly classified based on their sensitivity to oxygen.
2. How can I detect oxygen contamination?
Several methods are available, ranging from simple visual indicators to precise electronic sensors:
-
Chemical Indicators: Resazurin (B115843) and methylene blue are redox-sensitive dyes that change color in the presence of oxygen.[7][8]
-
Oxygen Sensors: Electronic sensors provide real-time, quantitative measurements of oxygen concentration in parts per million (ppm).[9]
3. What is the most effective way to remove oxygen from my anaerobic chamber or jar?
A combination of methods is most effective:
-
Displacement: Purging the chamber or jar with an anaerobic gas mixture (typically containing nitrogen, carbon dioxide, and a small percentage of hydrogen) displaces the oxygen-containing atmosphere.[10]
-
Catalysis: A palladium catalyst is used to facilitate the reaction between residual oxygen and hydrogen in the gas mixture, forming water.[3]
-
Chemical Scavenging: Reducing agents in the culture media chemically react with and remove dissolved oxygen.
4. How often should I replace or regenerate my palladium catalyst?
The frequency of regeneration or replacement depends on the usage of the anaerobic chamber or jar and the potential for exposure to inactivating substances like moisture and sulfur compounds. It is good practice to test the catalyst's activity periodically and regenerate it at least every few months with regular use.[2]
Data Presentation
Table 1: Oxygen Tolerance Levels of Different Classes of Anaerobic Bacteria
| Bacterial Classification | Oxygen Tolerance Range | Description |
| Obligate Anaerobes | < 0.5% to 8% | Killed by normal atmospheric oxygen concentrations. Tolerance varies by species.[5] |
| Aerotolerant Anaerobes | Up to 21% (atmospheric) | Do not use oxygen for metabolism but are not harmed by its presence.[1] |
| Facultative Anaerobes | 0% to 21% | Can grow with or without oxygen, but typically show better growth in its presence.[11] |
| Microaerophiles | 1% to 10% | Require oxygen for growth but at levels lower than in the atmosphere.[11] |
Table 2: Comparison of Oxygen Detection Methods
| Method | Principle | Typical Color Change (Oxic to Anoxic) | Quantitative? |
| Resazurin | Redox-sensitive dye | Blue/Purple → Pink → Colorless | Semi-quantitative to Quantitative (with spectrophotometry)[7][8] |
| Methylene Blue | Redox-sensitive dye | Blue → Colorless | Qualitative |
| Oxygen Sensor | Electrochemical or optical measurement | N/A | Yes (ppm levels)[9] |
Experimental Protocols
Protocol 1: Quantitative Measurement of Dissolved Oxygen Using Resazurin
This protocol provides a method to quantify dissolved oxygen in a solution using a spectrophotometer.
Materials:
-
Resazurin solution (0.15 mg/mL in DPBS, filter-sterilized)[12]
-
Anaerobic chamber or glove box
-
Spectrophotometer
-
Cuvettes
-
Oxygen-free water (prepared by boiling and cooling under a stream of N₂)
-
Your sample solution
Procedure:
-
Prepare a series of standards by mixing known volumes of air-saturated water and oxygen-free water to create a gradient of oxygen concentrations.
-
Inside the anaerobic chamber, add a standardized volume of the resazurin solution to each standard and your sample in separate cuvettes.
-
Incubate the cuvettes for a set period (e.g., 30 minutes) to allow for the color change to stabilize.
-
Measure the absorbance of each standard and your sample at 570 nm (for resorufin, the pink form) and 600 nm (for resazurin, the blue form).[12]
-
Create a standard curve by plotting the ratio of absorbance (570 nm / 600 nm) against the known oxygen concentrations of your standards.
-
Determine the oxygen concentration of your sample by interpolating its absorbance ratio on the standard curve.
Protocol 2: Testing the Activity of a Palladium Catalyst
This protocol provides a simple, qualitative method to check the functionality of your palladium catalyst.
Materials:
-
Palladium catalyst (pellets or sachet)
-
Anaerobic gas mixture containing hydrogen (e.g., 5% H₂)
-
Tubing to direct gas flow
Procedure:
-
Remove the palladium catalyst from the anaerobic jar or chamber.
-
In a well-ventilated area (room air), direct a gentle stream of the anaerobic gas mixture over the catalyst.
-
Carefully touch the container holding the catalyst.
-
Observation:
Mandatory Visualizations
Signaling Pathway: Oxidative Stress Response in Bacteroides fragilis
Caption: Oxidative stress response in Bacteroides fragilis mediated by OxyR.
Experimental Workflow: Establishing an Anaerobic Culture
Caption: Workflow for preparing and inoculating anaerobic cultures.
References
- 1. Aerotolerant anaerobe - Wikipedia [en.wikipedia.org]
- 2. anaerobe.org [anaerobe.org]
- 3. micromasterlab.com [micromasterlab.com]
- 4. When anaerobes encounter oxygen: mechanisms of oxygen toxicity, tolerance and defence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obligate anaerobe - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. hiram.edu [hiram.edu]
- 8. benchchem.com [benchchem.com]
- 9. Anaerobic Chambers: Oxygen Control for Microbial Research & Industry - ISweek News [news.isweek.com]
- 10. quora.com [quora.com]
- 11. Oxygen Requirements for Microbial Growth | Microbiology [courses.lumenlearning.com]
- 12. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Guide to Cyclohex-1,5-diene-1-carbonyl-CoA and Cyclohex-2,5-dienecarbonyl-CoA
For researchers, scientists, and drug development professionals engaged in the study of anaerobic metabolism and related enzymatic pathways, understanding the distinct roles and characteristics of isomeric intermediates is paramount. This guide provides a detailed comparison of two such isomers: cyclohex-1,5-diene-1-carbonyl-CoA and cyclohex-2,5-dienecarbonyl-CoA. While both are structurally similar, their established biological significance and the available scientific data differ substantially.
Introduction to the Isomers
Cyclohex-1,5-diene-1-carbonyl-CoA is a well-documented and crucial intermediate in the anaerobic degradation pathway of benzoate (B1203000), a common environmental pollutant.[1][2][3][4][5][6][7] In the absence of oxygen, various bacteria utilize this pathway to break down aromatic compounds. The formation of cyclohex-1,5-diene-1-carbonyl-CoA represents the key step of dearomatization of the stable benzene (B151609) ring.[8][9][10]
This compound , on the other hand, is a positional isomer whose biological role is not as clearly defined in the scientific literature.[11][12] While its existence as a chemical entity is confirmed, its presence and function in metabolic pathways are less understood, with some evidence suggesting it may be a minor or alternative product in certain reactions.
Structural and Functional Comparison
| Feature | Cyclohex-1,5-diene-1-carbonyl-CoA | This compound |
| Chemical Structure | Double bonds at positions 1 and 5 relative to the carbonyl-CoA group. | Double bonds at positions 2 and 5 relative to the carbonyl-CoA group. |
| Primary Biological Role | Central intermediate in the anaerobic degradation of benzoate.[2][3][4][7] | Not well-established; potentially a minor product of benzoyl-CoA reduction.[2] |
| Enzymatic Formation | Formed from benzoyl-CoA by the enzyme benzoyl-CoA reductase .[8][9][10] | Potential formation from benzoyl-CoA, but the primary enzymatic route is not confirmed. |
| Subsequent Metabolism | Hydrated to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA by cyclohexa-1,5-dienecarbonyl-CoA hydratase .[3][13][14] | Metabolic fate is not clearly described in the literature. |
Metabolic Pathway of Cyclohex-1,5-diene-1-carbonyl-CoA
The anaerobic degradation of benzoate via cyclohex-1,5-diene-1-carbonyl-CoA is a multi-step enzymatic process. The initial and key committing step is the reduction of benzoyl-CoA.
Caption: Anaerobic degradation of Benzoyl-CoA.
Quantitative Data: Enzyme Kinetics
| Enzyme | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Organism |
| Benzoyl-CoA Reductase | Benzoyl-CoA | 15 | 0.55 | Thauera aromatica[9] |
| Cyclohexa-1,5-dienecarbonyl-CoA Hydratase | Cyclohex-1,5-diene-1-carbonyl-CoA | 35 | 550 | Syntrophus aciditrophicus[2] |
| Cyclohexa-1,5-dienecarbonyl-CoA Hydratase | Cyclohex-1,5-diene-1-carbonyl-CoA | 80 | 350 | Geobacter metallireducens[2] |
Experimental Protocols
Enzymatic Synthesis of Cyclohex-1,5-diene-1-carbonyl-CoA
This protocol is adapted from methods described for the enzymatic synthesis of CoA esters.[2]
Principle: Benzoyl-CoA is reduced to cyclohex-1,5-diene-1-carbonyl-CoA using a purified benzoyl-CoA reductase.
Materials:
-
Purified benzoyl-CoA reductase
-
Benzoyl-CoA
-
ATP
-
A suitable electron donor system (e.g., Ti(III) citrate (B86180) or a ferredoxin/ferredoxin reductase system)
-
Anaerobic reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0, with a reducing agent like dithiothreitol)
-
Anaerobic chamber or glove box
Procedure:
-
Prepare all solutions using anaerobic water.
-
In an anaerobic environment, prepare a reaction mixture containing the reaction buffer, ATP, the electron donor system, and benzoyl-CoA.
-
Initiate the reaction by adding a catalytic amount of purified benzoyl-CoA reductase.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C).
-
Monitor the reaction progress by periodically taking samples and analyzing them by HPLC.
-
Once the reaction is complete, stop the reaction by adding an acid (e.g., perchloric acid) and purify the product using solid-phase extraction or preparative HPLC.
Analysis of Cyclohexadienecarbonyl-CoA Isomers by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the separation and quantification of CoA esters.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate, pH 6.8) is typically used.
Procedure:
-
Prepare samples by deproteinization, if necessary (e.g., by acid precipitation followed by centrifugation).
-
Inject the sample onto the C18 column.
-
Elute the compounds using a suitable gradient program.
-
Monitor the absorbance at a wavelength where CoA esters have high absorbance (typically around 260 nm).
-
Identify and quantify the peaks by comparison with authentic standards, if available.
Caption: HPLC analysis workflow for CoA esters.
Conclusion
References
- 1. Buy Cyclohexa-2,5-diene-1-carboxylic acid | 4794-04-1 [smolecule.com]
- 2. Nonaromatic products from anoxic conversion of benzoyl-CoA with benzoyl-CoA reductase and cyclohexa-1,5-diene-1-carbonyl-CoA hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclohexa-1,5-Diene-1-Carbonyl-Coenzyme A (CoA) Hydratases of Geobacter metallireducens and Syntrophus aciditrophicus: Evidence for a Common Benzoyl-CoA Degradation Pathway in Facultative and Strict Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclohexanecarboxyl-coenzyme A (CoA) and cyclohex-1-ene-1-carboxyl-CoA dehydrogenases, two enzymes involved in the fermentation of benzoate and crotonate in Syntrophus aciditrophicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 10. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CHEBI:27610 [ebi.ac.uk]
- 12. 2,5-Cyclohexadiene-1-carboxylic acid | C7H8O2 | CID 78522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclohex-2,5-dienecarbonyl-CoA Metabolism in Diverse Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a promising avenue for bioremediation and biocatalysis. Central to this process in many bacteria is the metabolism of benzoyl-CoA, which proceeds through the key intermediate, Cyclohex-2,5-dienecarbonyl-CoA. Understanding the variations in this metabolic pathway across different bacterial species is crucial for harnessing their full potential. This guide provides a detailed comparison of this compound metabolism in four well-studied anaerobic bacteria: the denitrifying bacterium Thauera aromatica, the iron-reducing bacterium Geobacter metallireducens, the fermenting bacterium Syntrophus aciditrophicus, and the photosynthetic bacterium Rhodopseudomonas palustris.
Metabolic Pathway Divergence
The initial steps of benzoyl-CoA degradation, leading to the formation of this compound, show some variation, particularly in the enzyme responsible for the initial dearomatization of benzoyl-CoA. Facultative anaerobes like Thauera aromatica utilize an ATP-dependent benzoyl-CoA reductase, while obligate anaerobes are thought to employ a different, ATP-independent mechanism.[1][2]
However, the primary divergence in the metabolism of this compound occurs at the subsequent step. In T. aromatica, G. metallireducens, and S. aciditrophicus, this intermediate is hydrated by the enzyme cyclohexa-1,5-diene-1-carbonyl-CoA hydratase to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[3][4] In contrast, the photosynthetic bacterium Rhodopseudomonas palustris employs a different strategy, where this compound is further reduced to cyclohex-1-ene-1-carbonyl-CoA before subsequent enzymatic reactions.[1][5] This fundamental difference highlights the metabolic plasticity among anaerobic bacteria in handling this central intermediate.
Quantitative Comparison of Key Enzymes
The efficiency of this compound metabolism can be compared by examining the kinetic properties of the key enzymes involved. The table below summarizes the available quantitative data for cyclohexa-1,5-diene-1-carbonyl-CoA hydratase from G. metallireducens and S. aciditrophicus, and benzoate-CoA ligase from T. aromatica.
| Bacterium | Enzyme | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Specific Activity (µmol min-1 mg-1) |
| Geobacter metallireducens | Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase | Cyclohexa-1,5-diene-1-carbonyl-CoA | 80 | 350 | - |
| Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase | Cyclohexa-1,5-diene-1-carbonyl-CoA | 35 | 550 | - |
| Thauera aromatica | Benzoate-CoA ligase | Benzoate (B1203000) | - | - | 1.05 |
Regulation of the Benzoyl-CoA Pathway
The expression of the genes encoding the enzymes of the benzoyl-CoA pathway is tightly regulated in response to the presence of aromatic substrates.
-
Thauera aromatica : In this denitrifying bacterium, the enzymes of the benzoyl-CoA pathway, including cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, are induced in the presence of benzoate.[3] The genetic organization of the pathway genes suggests a coordinated regulation.
-
Rhodopseudomonas palustris : This photosynthetic bacterium also induces the benzoyl-CoA pathway in the presence of benzoate and other aromatic compounds. The regulation in R. palustris has been studied in more detail, revealing the involvement of transcriptional regulators that control the expression of the gene clusters responsible for aromatic degradation.
-
Geobacter metallireducens : In this iron-reducing bacterium, proteomic and transcriptomic studies have shown that the genes encoding the enzymes of the benzoyl-CoA pathway are significantly upregulated during growth on benzoate.[6][7]
-
Syntrophus aciditrophicus : In this syntrophic bacterium, the enzymes of the benzoyl-CoA pathway are constitutively expressed to a certain level, allowing for a rapid response to the presence of benzoate in its environment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gene clusters involved in anaerobic benzoate degradation of Geobacter metallireducens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Identity of Cyclohex-2,5-dienecarbonyl-CoA: An Analytical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and characterization of acyl-Coenzyme A (acyl-CoA) thioesters are critical for advancing research in numerous metabolic pathways. This guide provides a comparative overview of analytical techniques for validating the identity of Cyclohex-2,5-dienecarbonyl-CoA, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental NMR data for this compound, this guide presents a predicted NMR dataset based on the known chemical shifts of its constituent moieties: the cyclohexa-2,5-diene ring and Coenzyme A. This approach provides a robust framework for researchers to interpret their own experimental data. Furthermore, we compare NMR with alternative validation methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Data Presentation: Predicted NMR and Comparative Analytical Data
The identity of this compound can be confirmed by analyzing its distinct structural components: the cyclohexadiene ring and the Coenzyme A moiety.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are derived from spectral data of structurally related compounds, including cyclohexene, cyclohexanecarboxylic acid, and Coenzyme A.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Cyclohexadiene Ring | |||
| Olefinic (C2-H, C3-H, C5-H, C6-H) | 5.5 - 6.0 | m | Complex multiplets due to coupling. |
| Methylene (C4-H₂) | ~2.2 | m | |
| Methine (C1-H) | 3.0 - 3.5 | m | Alpha to the carbonyl group. |
| Coenzyme A Moiety | |||
| Adenine (B156593) C2-H | ~8.4 | s | |
| Adenine C8-H | ~8.1 | s | |
| Ribose C1'-H | ~6.1 | d | |
| Pantothenate -CH₂- | 3.5 - 3.8 | m | |
| Cysteamine -CH₂-S- | ~3.1 | t | |
| Cysteamine -CH₂-N- | ~3.6 | t | |
| Pantothenate gem-dimethyl | ~0.9, ~0.7 | s, s | Two distinct singlets. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) | Notes |
| Cyclohexadiene Ring | ||
| Carbonyl (C=O) | 195 - 205 | Thioester carbonyl. |
| Olefinic (C2, C3, C5, C6) | 125 - 135 | |
| Methylene (C4) | ~25 | |
| Methine (C1) | ~45 | |
| Coenzyme A Moiety | ||
| Adenine Carbons | 140 - 155 | |
| Ribose Carbons | 60 - 90 | |
| Pantothenate Carbons | 20 - 70 | |
| Cysteamine Carbons | ~30, ~40 |
Comparison with Alternative Analytical Methods
While NMR provides detailed structural information, other techniques offer complementary data, particularly regarding purity and molecular weight.
Table 3: Comparison of Analytical Methods for Acyl-CoA Validation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, confirmation of functional groups, and atomic connectivity. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity compared to MS, complex spectra for large molecules. |
| HPLC-UV | Purity assessment, quantification.[1][2] | Robust, widely available, good for quantitative analysis.[1] | Limited structural information, co-elution can be an issue.[3] |
| LC-MS/MS | Molecular weight confirmation, fragmentation pattern for structural insights, high sensitivity for quantification.[4][5] | High sensitivity and selectivity, provides molecular weight and structural data.[5][6] | Destructive, requires specialized equipment and expertise. |
Experimental Protocols
NMR Sample Preparation and Analysis
A detailed protocol for acquiring high-quality NMR data for an acyl-CoA sample is outlined below.
Protocol 1: ¹H and ¹³C NMR of an Acyl-CoA
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Add a known amount of an internal standard (e.g., TSP for D₂O) for chemical shift referencing and quantification.
-
Transfer the solution to a 5 mm NMR tube. To prevent oxidation of the thiol group in CoA, it is recommended to degas the solvent and flush the NMR tube with an inert gas like argon or helium.[4]
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to achieve adequate signal dispersion.[7]
-
Use a standard single-pulse experiment with water suppression if using D₂O.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
For enhanced structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.[7]
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale to the internal standard (TSP at 0.00 ppm).
-
Integrate the signals to determine the relative ratios of protons in the molecule.
-
Compare the observed chemical shifts and coupling patterns with the predicted data in Tables 1 and 2 to confirm the identity of this compound.
-
Alternative Validation Protocols
Protocol 2: HPLC-UV Analysis
-
Sample Preparation: Prepare a stock solution of the sample in an appropriate solvent (e.g., water/acetonitrile mixture).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[2]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector set to 260 nm, the absorbance maximum of the adenine base in Coenzyme A.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram for a single major peak, confirming the purity of the compound.
Protocol 3: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with mass spectrometry (e.g., water/methanol with a small amount of formic acid).
-
LC-MS/MS Conditions:
-
Couple a reversed-phase HPLC system to a tandem mass spectrometer.
-
Use a mobile phase gradient similar to that for HPLC-UV analysis.
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Perform MS/MS fragmentation on the parent ion to obtain a characteristic fragmentation pattern.
-
-
Analysis: Confirm the molecular weight from the MS spectrum and analyze the fragmentation pattern to verify the structure.
Mandatory Visualization
Experimental Workflow for NMR Validation
The following diagram illustrates the logical workflow for the validation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based validation of this compound.
Signaling Pathway of Acyl-CoA Metabolism
The following diagram illustrates a simplified signaling pathway where an acyl-CoA, such as this compound, might be involved in cellular metabolism.
Caption: Simplified metabolic fate of an acyl-CoA molecule.
References
- 1. rsc.org [rsc.org]
- 2. Cyclohexanecarboxylic acid chloride(2719-27-9) 1H NMR spectrum [chemicalbook.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Coenzymes and Antioxidants in Tissue and Blood Using 1D 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Substrates for Benzoyl-CoA Reductase
For Researchers, Scientists, and Drug Development Professionals
Benzoyl-CoA reductase (BCR) is a key enzyme in the anaerobic degradation of aromatic compounds, a central metabolic pathway with significant implications for bioremediation and the development of novel antimicrobial agents. The dearomatizing activity of BCR, particularly the well-characterized ATP-dependent Class I enzymes, presents a fascinating subject for enzymology and a potential target for therapeutic intervention. This guide provides a comparative analysis of alternative substrates for benzoyl-CoA reductase, supported by experimental data, to aid researchers in understanding the substrate specificity of this important enzyme family.
Performance Comparison of Benzoyl-CoA Reductase Substrates
The substrate range of benzoyl-CoA reductases has been a subject of investigation, revealing that while benzoyl-CoA is the primary substrate, various substituted analogues can also be reduced. Notably, different homologues of Class I BCR exhibit distinct substrate preferences. Below is a summary of the relative activities of two key Class I enzymes—benzoyl-CoA reductase from Thauera aromatica (BCRTar) and a 3-methylbenzoyl-CoA reductase from Thauera chlorobenzoica (MBRTcl)—with a range of alternative substrates.
| Substrate | Relative Specific Activity (%) - MBRTcl[1] | Relative Specific Activity (%) - BCRTar[1] |
| Benzoyl-CoA | 100 | 100 |
| 3-Methylbenzoyl-CoA | 145 | 38 |
| 4-Methylbenzoyl-CoA | 78 | <1 |
| 3-Chlorobenzoyl-CoA | 125 | 25 |
| 4-Chlorobenzoyl-CoA | 65 | <1 |
| 3-Fluorobenzoyl-CoA | 105 | 80 |
| 4-Fluorobenzoyl-CoA | 95 | 75 |
| 3-Hydroxybenzoyl-CoA | 110 | 15 |
| 2-Fluorobenzoyl-CoA | 35 | 110 |
| 2-Aminobenzoyl-CoA | Not Determined | Reduced at lower rate |
| Benzoate | Not reduced | Not reduced |
Data is derived from studies on recombinant MBRTcl and wild-type BCRTar. The specific activity of MBRTcl with benzoyl-CoA was reported as 212 milliunits mg−1[1].
Experimental Methodologies
The following sections detail the typical experimental protocols used to assess the activity and substrate specificity of benzoyl-CoA reductases.
Enzyme Activity Assay
A common method for determining BCR activity is a spectrophotometric assay. This assay measures the oxidation of a reduced electron donor in the presence of the enzyme, substrate (benzoyl-CoA or an analogue), and ATP.
Protocol:
-
Reaction Mixture Preparation: In an anaerobic environment (e.g., a glove box), prepare a reaction mixture containing buffer (e.g., 100 mM MOPS/KOH, pH 7.2), MgCl₂, ATP, and a reducing agent such as Ti(III)-citrate or reduced methyl viologen.
-
Enzyme Addition: Add a known amount of purified benzoyl-CoA reductase to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the benzoyl-CoA substrate or an alternative substrate analogue.
-
Spectrophotometric Monitoring: Monitor the oxidation of the electron donor by measuring the change in absorbance at a specific wavelength over time (e.g., 578 nm for reduced methyl viologen).
-
Calculation of Activity: Calculate the specific activity based on the rate of absorbance change, the molar extinction coefficient of the electron donor, and the protein concentration.
Product Identification
To confirm the product of the enzymatic reaction, particularly with alternative substrates, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are employed.
Protocol:
-
Enzymatic Reaction: Perform a scaled-up enzyme activity assay as described above.
-
Reaction Quenching: Stop the reaction at a specific time point by adding an acid (e.g., HCl) or a solvent (e.g., methanol).
-
Sample Preparation: Centrifuge the quenched reaction to remove precipitated protein and filter the supernatant.
-
HPLC-MS Analysis: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) to separate the substrate and product. The eluent is then introduced into a mass spectrometer to determine the mass-to-charge ratio of the components, confirming the identity of the product.
Visualizing the Metabolic Context and Experimental Workflow
The following diagrams illustrate the central role of benzoyl-CoA in anaerobic aromatic degradation and a typical experimental workflow for substrate testing.
Caption: Central role of Benzoyl-CoA in anaerobic aromatic metabolism.
Caption: Workflow for testing alternative BCR substrates.
Concluding Remarks
The study of alternative substrates for benzoyl-CoA reductase reveals important insights into the enzyme's catalytic mechanism and substrate specificity. The discovery of BCR homologues like MBRTcl with a broader substrate range for substituted benzoyl-CoA analogues opens up possibilities for their application in bioremediation of halogenated and methylated aromatic compounds[1]. For drug development professionals, understanding the active site constraints and substrate preferences of bacterial BCRs can inform the design of specific inhibitors targeting anaerobic pathogens that rely on these pathways for metabolism. Further research into the structural basis of substrate binding and the catalytic mechanism will undoubtedly pave the way for novel applications of this fascinating enzyme.
References
A Comparative Analysis of Anaerobic Aromatic Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key consideration in bioremediation strategies and industrial wastewater treatment. Microorganisms have evolved diverse and intricate pathways to break down these stable compounds in the absence of oxygen. This guide provides a comparative analysis of the primary anaerobic degradation pathways for common aromatic pollutants: toluene (B28343), ethylbenzene (B125841), phenol (B47542), and benzoate. The comparison focuses on the initial activation steps, key enzymatic reactions, and central intermediates, culminating in the common intermediate, benzoyl-CoA.
Key Degradation Pathways at a Glance
Anaerobic degradation of aromatic compounds typically proceeds by channeling diverse substrates into a few central intermediates. Benzoyl-CoA is the most prominent of these, serving as a hub for the downstream degradation of a wide array of aromatic molecules.[1][2][3][4] The initial activation of the relatively inert aromatic ring is the most variable and energetically challenging step, defining the distinct upstream pathways.
Toluene Degradation: The anaerobic degradation of toluene is initiated by the addition of the methyl group to a fumarate (B1241708) molecule, a reaction catalyzed by the glycyl radical enzyme benzylsuccinate synthase.[5][6][7][8] The resulting benzylsuccinate is then activated to its coenzyme A (CoA) thioester and subsequently undergoes a modified β-oxidation pathway to yield benzoyl-CoA and succinyl-CoA.[5][8]
Ethylbenzene Degradation: Under denitrifying conditions, the anaerobic catabolism of ethylbenzene commences with the dehydrogenation of the ethyl group to form (S)-1-phenylethanol, catalyzed by ethylbenzene dehydrogenase.[9][10][11] This is further oxidized to acetophenone (B1666503). A key subsequent step is the ATP-dependent carboxylation of acetophenone to benzoylacetate, which is then converted to benzoyl-CoA.[9][12] In contrast, some sulfate-reducing bacteria employ a different strategy, initiating degradation by adding ethylbenzene to fumarate, in a manner analogous to toluene degradation.[7]
Phenol Degradation: The primary anaerobic pathway for phenol degradation involves an initial carboxylation to 4-hydroxybenzoate (B8730719).[13][14][15] This intermediate is then activated to 4-hydroxybenzoyl-CoA, which undergoes reductive dehydroxylation to form benzoyl-CoA. An alternative, less characterized pathway involves the initial reduction of phenol to cyclohexanone, followed by conversion to caproate, which then enters β-oxidation.[13][16]
Benzoate Degradation: Benzoate is a central intermediate in the anaerobic degradation of many aromatic compounds. Its catabolism begins with its activation to benzoyl-CoA by benzoate-CoA ligase.[17][18][19] The benzoyl-CoA then undergoes dearomatization via reduction, a key step catalyzed by benzoyl-CoA reductase, before the ring is cleaved hydrolytically.[17][18][20]
Quantitative Comparison of Degradation Rates
The efficiency of anaerobic degradation is highly dependent on the terminal electron acceptor available in the environment. The following table summarizes reported degradation rates for various aromatic compounds under different anaerobic conditions.
| Aromatic Compound | Electron Acceptor | Degradation Rate | Organism/Consortium | Reference(s) |
| Toluene | Nitrate (B79036) | 0.94 mg/L per day | Groundwater consortium | [13] |
| Nitrate | ~11 µM/day | Dechloromonas strain RCB | [11] | |
| Sulfate | 0.41 mg/L per day | Groundwater consortium | [13] | |
| Sulfate | 0.08 - 0.1 µmol/g per day | Enriched consortia | [9] | |
| Ethylbenzene | Nitrate | Not specified, but complete mineralization observed | Dechloromonas strain RCB | [11] |
| Sulfate | Growth observed, rate dependent on concentration (most rapid with ~25 µM in aqueous phase) | Strain EbS7 | [7] | |
| Phenol | Methanogenic | Maximum specific removal rate: 0.18–0.19 g-COD/(g-VSS·day) | Upflow anaerobic sludge blanket reactor sludge | [21] |
| Sulfate-reducing | Phenylphosphate formation rate: 0.52 nmol/min/mg protein | Desulfatiglans anilini | [17] | |
| Benzoate | Nitrate | Complete degradation observed | Mixed microbial culture in chemostat | [22] |
| Sulfate | 0.29 - 0.50 mM/day | Sediment incubations | [6][21] |
Signaling Pathway and Experimental Workflow Diagrams
Anaerobic Toluene Degradation Pathway
Caption: Anaerobic degradation pathway of toluene to benzoyl-CoA.
Anaerobic Ethylbenzene Degradation Pathway (Denitrifying)
Caption: Anaerobic degradation of ethylbenzene under denitrifying conditions.
Anaerobic Phenol Degradation Pathway
Caption: Primary anaerobic degradation pathway of phenol.
Central Benzoyl-CoA Pathway
Caption: Central pathway for the anaerobic degradation of benzoyl-CoA.
Experimental Protocols
Cultivation of Anaerobic Toluene-Degrading Bacteria
This protocol is adapted from methods used for the enrichment and isolation of denitrifying bacteria capable of toluene degradation.[3][8]
Media Preparation:
-
Prepare a basal mineral medium containing essential salts (e.g., phosphates, ammonium, magnesium, calcium) and trace elements.
-
The medium should be prepared under an N2 atmosphere to ensure anaerobic conditions.[8]
-
Add a terminal electron acceptor, such as nitrate (e.g., 10 mM KNO3).
-
Dispense the medium into anaerobic culture tubes or serum bottles and seal with butyl rubber stoppers.
-
Autoclave to sterilize.
Inoculation and Incubation:
-
Inoculate the medium with an environmental sample (e.g., soil, sediment, or wastewater sludge).
-
Toluene is supplied as the sole carbon and energy source. Due to its volatility and toxicity at high concentrations, it is often provided in a non-aqueous carrier phase, such as 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (HMN) or mineral oil, containing a defined concentration of toluene (e.g., 2% v/v).[7][8]
-
Incubate the cultures in the dark at a controlled temperature (e.g., 30°C).
Monitoring Growth and Degradation:
-
Monitor bacterial growth by measuring the optical density at 600 nm.
-
Toluene degradation can be quantified by analyzing the headspace or the carrier phase using gas chromatography (GC) with a flame ionization detector (FID).
Enzyme Assays
a) Benzylsuccinate Synthase (BSS) Activity Assay [13][18][23]
-
Principle: The activity of BSS is determined by measuring the formation of benzylsuccinate from toluene and fumarate.
-
Reaction Mixture: Prepare a reaction mixture in an anaerobic environment containing a suitable buffer (e.g., 20 mM TEA/HCl, pH 7.8), a defined concentration of sodium fumarate (e.g., 5 mM), and cell-free extract containing BSS.
-
Assay Initiation: Start the reaction by adding toluene (e.g., 3 mM, dissolved in a minimal volume of a water-miscible solvent like isopropanol).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Quantification: Stop the reaction by adding a quenching agent (e.g., acid or an organic solvent like acetonitrile). The product, benzylsuccinate, is then quantified using high-performance liquid chromatography (HPLC) with a diode-array detector (DAD).
b) Ethylbenzene Dehydrogenase (EbdH) Activity Assay [1][10][24]
-
Principle: The activity of EbdH is measured by monitoring the reduction of an artificial electron acceptor coupled to the oxidation of ethylbenzene.
-
Reaction Mixture: The assay is typically performed in a cuvette under anaerobic conditions. The reaction mixture contains a buffer (e.g., 100 mM Tris-HCl, pH 7.5), the electron acceptor (e.g., 200 µM ferricenium tetrafluoroborate), and the purified enzyme or cell-free extract.
-
Assay Initiation: The reaction is initiated by the addition of ethylbenzene.
-
Quantification: The reduction of the electron acceptor is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength (e.g., 290 nm for ferricenium).
c) Acetophenone Carboxylase Activity Assay [12]
-
Principle: This assay measures the ATP-dependent carboxylation of acetophenone. Activity can be determined by either quantifying the incorporation of radiolabeled bicarbonate or by a coupled spectrophotometric assay measuring ADP formation.
-
Radiolabel Assay: The reaction mixture includes buffer (e.g., 100 mM MOPS/KOH, pH 6.5), MgCl2, ATP, NH4Cl, acetophenone, and [14C]bicarbonate. After incubation, the reaction is stopped, and the acid-stable, non-volatile radiolabeled product (benzoylacetate) is quantified by scintillation counting.
-
Coupled Spectrophotometric Assay: The formation of ADP is coupled to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.
d) 4-Hydroxybenzoate Decarboxylase/Carboxylase Assay [25][26]
-
Principle: The activity of this reversible enzyme can be measured in either the decarboxylation or carboxylation direction.
-
Decarboxylation Assay: The conversion of 4-hydroxybenzoate to phenol is monitored. The reaction mixture contains buffer, the purified enzyme or cell extract, and 4-hydroxybenzoate. The formation of phenol can be quantified by HPLC.
-
Carboxylation Assay (Isotope Exchange): The incorporation of [14C]CO2 into 4-hydroxybenzoate is measured. This is a sensitive method to detect the carboxylating activity.
Quantification of Intermediates
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the quantification of key intermediates such as benzylsuccinate and benzoyl-CoA.[13][27]
-
Sample Preparation: Cell cultures or enzyme assay mixtures are typically quenched and centrifuged to remove proteins. The supernatant is then filtered before injection.
-
Chromatographic Conditions: A reverse-phase C18 column is commonly used. The mobile phase often consists of a gradient of an aqueous buffer (e.g., with formic acid or phosphate) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: Intermediates are detected using a UV-Vis or diode-array detector at a wavelength where the compound of interest absorbs (e.g., around 260 nm for benzoyl-CoA).
-
Quantification: The concentration of the intermediate is determined by comparing the peak area to a standard curve prepared with known concentrations of the pure compound.
This guide provides a foundational understanding of the comparative biochemistry of anaerobic aromatic degradation. The provided protocols offer a starting point for researchers to investigate these pathways further. The intricate enzymatic machinery involved in these processes not only highlights the metabolic versatility of microorganisms but also presents opportunities for biotechnological applications in bioremediation and green chemistry.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Enhanced Anaerobic Biodegradation of Benzoate Under Sulfate-Reducing Conditions With Conductive Iron-Oxides in Sediment of Pearl River Estuary [frontiersin.org]
- 7. Anaerobic Degradation of Ethylbenzene by a New Type of Marine Sulfate-Reducing Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aerobic and Anaerobic Toluene Degradation by a Newly Isolated Denitrifying Bacterium, Thauera sp. Strain DNT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Characterization of Anaerobic Ethylbenzene Dehydrogenase, a Novel Mo-Fe-S Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anaerobic Degradation of Benzene, Toluene, Ethylbenzene, and Xylene Compounds by Dechloromonas Strain RCB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATP-Dependent Carboxylation of Acetophenone by a Novel Type of Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ikifp.edu.pl [ikifp.edu.pl]
- 14. researchgate.net [researchgate.net]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Enzymes involved in the anaerobic degradation of phenol by the sulfate-reducing bacterium Desulfatiglans anilini - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Enhanced Anaerobic Biodegradation of Benzoate Under Sulfate-Reducing Conditions With Conductive Iron-Oxides in Sediment of Pearl River Estuary - PMC [pmc.ncbi.nlm.nih.gov]
- 22. engg.k-state.edu [engg.k-state.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Characterisation of the redox centers of ethylbenzene dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 4-hydroxybenzoate decarboxylase - Wikipedia [en.wikipedia.org]
- 26. Purification and characterization of a 4-hydroxybenzoate decarboxylase from Chlamydophila pneumoniae AR39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Validating the Products of Cyclohex-2,5-dienecarbonyl-CoA Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic reactions involving cyclohexadienecarbonyl-CoA intermediates, primarily focusing on the well-characterized anaerobic benzoyl-CoA degradation pathway. We present a comparative analysis of this pathway with alternative aerobic degradation routes for aromatic compounds, supported by experimental data to validate the products and assess enzyme performance. Detailed experimental protocols for key analytical techniques are also provided to aid in the replication and validation of these findings.
Introduction to Benzoyl-CoA Metabolism
The degradation of aromatic compounds is a critical biological process, with microorganisms employing diverse strategies depending on the availability of oxygen. Under anaerobic conditions, a wide range of aromatic molecules are channeled through a central metabolic route known as the benzoyl-CoA pathway.[1][2][3] A key step in this pathway is the reduction of the aromatic ring of benzoyl-CoA, leading to the formation of cyclic dienoyl-CoA intermediates. While the user's query specifically mentions "Cyclohex-2,5-dienecarbonyl-CoA," the predominant and most extensively studied intermediate in this pathway is its isomer, cyclohexa-1,5-diene-1-carbonyl-CoA .[4][5][6] This guide will focus on the enzymatic reactions of this key intermediate and its subsequent products, while also drawing comparisons with alternative aerobic pathways.
The Anaerobic Benzoyl-CoA Pathway: A Stepwise Validation
The anaerobic degradation of benzoyl-CoA to aliphatic compounds proceeds through a series of enzymatic reactions. The initial product of benzoyl-CoA reduction is cyclohexa-1,5-diene-1-carbonyl-CoA, which is then further metabolized. The key enzymatic steps and their validated products are outlined below.
Enzymatic Reactions and Products
-
Hydration: The first step in the metabolism of the dienoyl-CoA intermediate is a hydration reaction catalyzed by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (also known as dienoyl-CoA hydratase). This enzyme adds a water molecule to the dienoyl-CoA, forming 6-hydroxycyclohex-1-ene-1-carbonyl-CoA .[4][5][6]
-
Dehydrogenation: The resulting 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is then oxidized by 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase . This NAD+-dependent reaction produces 6-oxocyclohex-1-ene-1-carbonyl-CoA .[5]
-
Hydrolysis and Ring Cleavage: The final step in the upper pathway is the hydrolytic ring opening of 6-oxocyclohex-1-ene-1-carbonyl-CoA, catalyzed by 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase . This reaction yields the aliphatic product 3-hydroxypimelyl-CoA , which can then enter central metabolism after further processing.[5][7]
Comparative Performance of Key Enzymes
The efficiency of the anaerobic benzoyl-CoA pathway can be evaluated by examining the kinetic parameters of its constituent enzymes. Below is a summary of the available quantitative data for cyclohexa-1,5-diene-1-carbonyl-CoA hydratase from two different anaerobic bacteria.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Reference |
| Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase | Geobacter metallireducens | Cyclohexa-1,5-diene-1-carbonyl-CoA | 80 | 350 | [8] |
| Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase | Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carbonyl-CoA | 35 | 550 | [8] |
Alternative Pathways: A Comparison with Aerobic Benzoate (B1203000) Degradation
In the presence of oxygen, bacteria employ different strategies to degrade benzoate, which serve as a useful comparison to the anaerobic benzoyl-CoA pathway. These aerobic pathways typically involve the initial hydroxylation of the aromatic ring, followed by oxygenolytic ring cleavage.[2][9][10]
A notable alternative is the aerobic hybrid pathway (box pathway), which, like the anaerobic pathway, begins with the activation of benzoate to benzoyl-CoA.[9][11][12] However, the subsequent dearomatization and ring-cleavage steps require molecular oxygen and proceed through different intermediates, such as 2,3-epoxybenzoyl-CoA.[9]
| Feature | Anaerobic Benzoyl-CoA Pathway | Aerobic Hydroxylation Pathways | Aerobic Hybrid (Box) Pathway |
| Oxygen Requirement | Anaerobic | Aerobic | Aerobic |
| Initial Activation | Formation of Benzoyl-CoA | Hydroxylation of Benzoate | Formation of Benzoyl-CoA |
| Key Intermediate | Cyclohexa-1,5-diene-1-carbonyl-CoA | Catechol, Protocatechuate | 2,3-Epoxybenzoyl-CoA |
| Ring Cleavage | Hydrolytic | Oxygenolytic (Dioxygenases) | Hydrolytic |
| Energy Requirement | ATP-dependent or -independent ring reduction | - | Oxygen-dependent epoxidation |
Experimental Protocols
Accurate validation of the products of these enzymatic reactions relies on robust analytical methods. The analysis of acyl-CoA thioesters is challenging due to their low abundance and instability. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most widely used and reliable technique.[13]
Sample Preparation from Bacterial Cells
This protocol is adapted from established methods for the extraction of acyl-CoAs from cell cultures.[14][15][16]
-
Cell Harvesting:
-
For suspension cultures, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
-
Quenching and Lysis:
-
Rapidly quench metabolic activity by adding a cold extraction solvent. A common choice is a mixture of methanol (B129727) and water containing an internal standard (e.g., heptadecanoyl-CoA).[8]
-
For adherent cells, scrape the cells in the cold solvent. For suspension cells, resuspend the cell pellet in the solvent.
-
-
Extraction:
-
Add acetonitrile (B52724) to the cell lysate to precipitate proteins.[14]
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet cell debris and precipitated proteins.[15]
-
-
Supernatant Collection and Concentration:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Dry the extract using a vacuum concentrator or under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[15][16]
-
HPLC-MS Analysis of Acyl-CoA Thioesters
This protocol outlines a general method for the separation and detection of acyl-CoA species.[8][13][17]
-
Chromatographic System: An Agilent 1100 or similar binary pump HPLC system.
-
Column: A C18 reversed-phase column (e.g., Polaris C18-A, 4.6 x 250 mm, 5 µm).[17]
-
Mobile Phase A: 10 mM ammonium formate, pH 8.1.[13]
-
Mobile Phase B: Acetonitrile.[13]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acyl-CoAs.
-
Detection:
Enzyme Assays
-
Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase Assay: The activity of this enzyme can be monitored spectrophotometrically by following the decrease in absorbance at 260 nm, which corresponds to the consumption of the dienoyl-CoA substrate.[4] The reaction mixture typically contains the purified enzyme, the dienoyl-CoA substrate in a suitable buffer (e.g., Tris-HCl).
-
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Assay: The activity of this dehydrogenase can be measured by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.[5] The assay mixture includes the enzyme, the 6-hydroxycyclohex-1-ene-1-carbonyl-CoA substrate, and NAD+ in a buffer.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclohexa-1,5-dienecarbonyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoate degradation via hydroxylation - Wikipedia [en.wikipedia.org]
- 11. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 12. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. duke-nus.edu.sg [duke-nus.edu.sg]
- 15. benchchem.com [benchchem.com]
- 16. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Kinetic Comparison of Enzymes in the Anaerobic Degradation of Cyclohex-2,5-dienecarbonyl-CoA
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinetic properties of key enzymes involved in the anaerobic metabolism of Cyclohex-2,5-dienecarbonyl-CoA. This document summarizes quantitative data, details experimental protocols, and visualizes the metabolic pathway to facilitate a deeper understanding of this crucial biochemical process.
The anaerobic degradation of aromatic compounds is a vital biogeochemical process, with this compound (more commonly referred to as Cyclohexa-1,5-diene-1-carbonyl-CoA) emerging as a key intermediate. The efficiency of this metabolic pathway is governed by the kinetic characteristics of the enzymes that catalyze the successive transformation of this intermediate. This guide focuses on a kinetic comparison of these enzymes, providing a valuable resource for researchers investigating microbial metabolism and for professionals in drug development exploring novel enzymatic targets.
Enzyme Kinetic Data Summary
The following table summarizes the key kinetic parameters for enzymes that either produce or act upon Cyclohexa-1,5-diene-1-carbonyl-CoA. These enzymes are central to the anaerobic benzoate (B1203000) degradation pathway.
| Enzyme | Organism | Substrate(s) | K_m_ (µM) | V_max_ (µmol·min⁻¹·mg⁻¹) | k_cat_ (s⁻¹) | Source(s) |
| Benzoyl-CoA Reductase | Thauera aromatica | Benzoyl-CoA, ATP | 15, 600 | - | 1.6 | [1] |
| Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase | Geobacter metallireducens | Cyclohexa-1,5-diene-1-carbonyl-CoA | 85 ± 30 | 550 | - | |
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | 50 ± 15 | 730 (reverse reaction) | - | |||
| Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase | Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carbonyl-CoA | 30 ± 10 | 350 | - | |
| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | Cyclohex-1-ene-1-carboxyl-CoA | <5 | - | - | [2][3] |
| Cyclohexa-1,5-diene-1-carbonyl-CoA | 19 ± 7 | 2.1 (oxidation to Benzoyl-CoA) | - | [3] | ||
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | Thauera aromatica | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA, NAD⁺ | - | - | - | [4][5][6] |
Note: A dash (-) indicates that the data was not available in the cited sources.
Metabolic Pathway and Experimental Workflow
The anaerobic degradation of benzoate to central metabolites involves a series of enzymatic reactions. The pathway begins with the conversion of Benzoate to Benzoyl-CoA, which is then reduced to Cyclohexa-1,5-diene-1-carbonyl-CoA. This intermediate is subsequently hydrated and further metabolized.
Caption: Anaerobic degradation pathway of benzoate.
The experimental workflow for characterizing the kinetic parameters of these enzymes typically involves several key stages, from enzyme purification to the final kinetic assays.
Caption: General experimental workflow for enzyme kinetic analysis.
Experimental Protocols
The determination of the kinetic parameters presented in this guide relies on specific and sensitive enzyme assays. Below are detailed methodologies for the key enzymes.
Benzoyl-CoA Reductase Assay
This spectrophotometric assay measures the Benzoyl-CoA-dependent oxidation of a reduced electron donor, such as methyl viologen or titanium (III) citrate. The assay is performed under strictly anaerobic conditions.
-
Reaction Mixture:
-
100 mM MOPS/KOH buffer, pH 7.2
-
10 mM MgCl₂
-
2 mM DTT
-
5 mM ATP
-
0.5 mM reduced methyl viologen (or Ti(III) citrate)
-
Purified Benzoyl-CoA Reductase
-
Variable concentrations of Benzoyl-CoA (to determine K_m_)
-
-
Procedure:
-
The reaction is initiated by the addition of Benzoyl-CoA.
-
The oxidation of the electron donor is monitored by the decrease in absorbance at a specific wavelength (e.g., 578 nm for methyl viologen).[1]
-
The initial rates of reaction are calculated from the linear phase of the absorbance change.
-
Kinetic parameters (K_m_ and V_max_) are determined by fitting the initial rate data to the Michaelis-Menten equation.
-
Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase Assay
The activity of this hydratase is determined by monitoring the hydration of Cyclohexa-1,5-diene-1-carbonyl-CoA to 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA. The decrease in absorbance due to the conversion of the dienoyl-CoA is followed spectrophotometrically.
-
Reaction Mixture:
-
100 mM MOPS buffer, pH 7.5
-
Purified Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase
-
Variable concentrations of Cyclohexa-1,5-diene-1-carbonyl-CoA
-
-
Procedure:
-
The reaction is started by adding the enzyme to the reaction mixture containing the substrate.
-
The hydration of the double bond in the substrate leads to a decrease in absorbance at 263 nm.
-
The initial reaction rates are determined from the slope of the absorbance change over time.
-
Kinetic constants are calculated by non-linear regression analysis of the initial rate data at different substrate concentrations.
-
Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase Assay
The activity of this dehydrogenase is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), coupled to the oxidation of the substrate.
-
Reaction Mixture:
-
50 mM Tris-HCl buffer, pH 8.0
-
100 µM DCPIP
-
Purified Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase
-
Variable concentrations of Cyclohex-1-ene-1-carboxyl-CoA or Cyclohexa-1,5-diene-1-carbonyl-CoA
-
-
Procedure:
References
- 1. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclohexanecarboxyl-coenzyme A (CoA) and cyclohex-1-ene-1-carboxyl-CoA dehydrogenases, two enzymes involved in the fermentation of benzoate and crotonate in Syntrophus aciditrophicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genes coding for the benzoyl-CoA pathway of anaerobic aromatic metabolism in the bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENZYME - 1.1.1.368 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase [enzyme.expasy.org]
Investigating the Role of Cyclohex-2,5-dienecarbonyl-CoA in Anaerobic Benzoate Degradation: A Comparison Guide Utilizing Isotopic Labeling
For researchers, scientists, and drug development professionals, this guide outlines a comparative framework for elucidating the potential role of Cyclohex-2,5-dienecarbonyl-CoA in anaerobic benzoate (B1203000) metabolism. By leveraging stable isotope labeling and modern analytical techniques, this guide provides a roadmap for comparing its formation and flux against the established intermediate, Cyclohexa-1,5-diene-1-carbonyl-CoA.
The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key consideration in drug metabolism. A central pathway in this process is the benzoyl-CoA pathway, which funnels a variety of aromatic molecules into common aliphatic intermediates. While the reduction of benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA is a well-documented step, the potential involvement of its isomer, this compound, remains less understood. This guide presents a hypothetical experimental framework using isotopic labeling to investigate and compare the roles of these two key intermediates.
Comparative Experimental Approaches
To definitively establish the role of this compound, a direct comparison with the known cyclohexa-1,5-diene-1-carbonyl-CoA is essential. The following experimental approaches, utilizing stable isotope-labeled substrates, can provide the necessary quantitative data to discern their respective contributions to the benzoate degradation pathway.
Approach 1: 13C-Labeled Benzoate Feeding Studies
This approach involves feeding a culture of a known benzoate-degrading anaerobic microorganism, such as Thauera aromatica or Syntrophus aciditrophicus, with uniformly 13C-labeled benzoate ([U-13C7]benzoate). The incorporation of 13C into downstream metabolites, including the two cyclohexadienecarbonyl-CoA isomers, is then traced over time using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Approach 2: In Vitro Enzymatic Assays with Labeled Substrates
This method focuses on the enzymatic level by using purified benzoyl-CoA reductase. The enzyme would be incubated with unlabeled benzoyl-CoA and a 13C-labeled source of reducing equivalents, or with 13C-labeled benzoyl-CoA itself. The formation of labeled cyclohexadienecarbonyl-CoA isomers would be quantified, providing direct evidence of their enzymatic production.
Experimental Protocols
Protocol 1: Whole-Cell Isotopic Labeling with [U-13C7]Benzoate
-
Culture Preparation: Grow a pure culture of a benzoate-degrading anaerobic bacterium (e.g., Thauera aromatica) in a defined minimal medium with benzoate as the sole carbon source to mid-log phase.
-
Isotope Feeding: Introduce [U-13C7]benzoate to the culture at a final concentration of 1 mM.
-
Time-Course Sampling: Collect cell pellets at multiple time points (e.g., 0, 1, 5, 15, 30, and 60 minutes) post-labeling. Immediately quench metabolic activity by rapidly freezing the pellets in liquid nitrogen.
-
Metabolite Extraction: Extract intracellular metabolites from the cell pellets using a cold solvent mixture (e.g., acetonitrile/methanol/water, 40:40:20 v/v/v).
-
LC-MS/MS Analysis: Analyze the extracts using a high-resolution mass spectrometer coupled to a liquid chromatography system. Develop a targeted method to detect and quantify the different isotopologues of benzoyl-CoA, cyclohexa-1,5-diene-1-carbonyl-CoA, and this compound.
Protocol 2: In Vitro Benzoyl-CoA Reductase Assay
-
Enzyme Purification: Purify benzoyl-CoA reductase from the selected microorganism.
-
Reaction Setup: Prepare a reaction mixture containing the purified enzyme, benzoyl-CoA, and a suitable electron donor (e.g., reduced ferredoxin). To trace the reaction, use either [U-13C7]benzoyl-CoA or unlabeled benzoyl-CoA with a labeled cofactor.
-
Reaction Incubation and Quenching: Initiate the reaction and incubate at the optimal temperature for the enzyme. Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid).
-
Sample Preparation and Analysis: Neutralize the quenched samples and analyze by LC-MS/MS for the presence and quantity of labeled and unlabeled cyclohexadienecarbonyl-CoA isomers.
Data Presentation: Comparative Analysis of Isotope Incorporation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate a direct comparison between the two isomers.
Table 1: Hypothetical Isotope Enrichment in Key Intermediates Following [U-13C7]Benzoate Feeding
| Time (minutes) | [U-13C7]Benzoyl-CoA (%) | [13C7]Cyclohexa-1,5-diene-1-carbonyl-CoA (%) | [13C7]this compound (%) |
| 0 | 0 | 0 | 0 |
| 1 | 95 | 5 | <1 |
| 5 | 80 | 15 | 2 |
| 15 | 50 | 40 | 5 |
| 30 | 20 | 65 | 8 |
| 60 | 5 | 80 | 10 |
Table 2: Hypothetical Product Formation in In Vitro Benzoyl-CoA Reductase Assay
| Substrate | Product | Specific Activity (nmol/min/mg protein) |
| [U-13C7]Benzoyl-CoA | [13C7]Cyclohexa-1,5-diene-1-carbonyl-CoA | 150 |
| [U-13C7]Benzoyl-CoA | [13C7]this compound | 5 |
Visualization of Metabolic and Experimental Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate the metabolic pathway and the logic of the isotopic labeling experiments.
Caption: Proposed anaerobic benzoate degradation pathway highlighting the established route via Cyclohexa-1,5-diene-1-carbonyl-CoA and the hypothetical involvement of this compound.
Caption: Workflow for the whole-cell isotopic labeling experiment to trace the fate of 13C from benzoate into key metabolic intermediates.
Conclusion
By employing the outlined comparative isotopic labeling strategies, researchers can generate the robust, quantitative data necessary to confirm or refute a significant role for this compound in anaerobic benzoate metabolism. The direct comparison of its formation and turnover with the well-established intermediate, Cyclohexa-1,5-diene-1-carbonyl-CoA, will provide definitive insights into the fine details of this critical metabolic pathway. This knowledge is not only fundamental to our understanding of microbial metabolism but also holds potential for applications in bioremediation and the development of novel therapeutics that may interact with these pathways.
comparing the efficiency of different analytical methods for "Cyclohex-2,5-dienecarbonyl-CoA"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification and characterization of Cyclohex-2,5-dienecarbonyl-CoA, a key intermediate in various metabolic pathways. The selection of an appropriate analytical technique is paramount for accurate and reliable data in research and drug development. This document outlines the predominant methods, their underlying principles, and provides a summary of their performance characteristics to aid in your selection process.
Introduction to this compound Analysis
This compound is an acyl-CoA thioester involved in the anaerobic degradation of aromatic compounds. Accurate measurement of this and other acyl-CoAs is crucial for understanding metabolic fluxes and enzyme kinetics. The inherent complexity of biological matrices and the physicochemical properties of acyl-CoAs present unique analytical challenges. The most common and effective methods for the analysis of acyl-CoAs are based on liquid chromatography coupled with mass spectrometry.
Key Analytical Techniques
The primary methods for the analysis of this compound and other acyl-CoAs include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for acyl-CoA analysis due to its high sensitivity and selectivity.[1][2][3]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A more traditional and widely available method, suitable for higher concentration samples.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is less common for acyl-CoAs due to their non-volatile nature, requiring derivatization.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the different analytical methods for acyl-CoA analysis. It is important to note that specific performance will vary depending on the exact instrumentation, method parameters, and sample matrix.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Limit of Detection (LoD) | Low nM to pM range[1] | µM range | pM to fM range (with derivatization) |
| Limit of Quantification (LoQ) | Low nM range | High nM to low µM range | pM to fM range (with derivatization) |
| Linearity | Wide dynamic range (typically 3-4 orders of magnitude) | Good, but over a narrower range than LC-MS/MS | Good over several orders of magnitude |
| Selectivity | Very High (based on precursor/product ion transitions) | Moderate (risk of co-eluting interferences) | High (mass spectral separation) |
| Sample Throughput | High | Moderate | Low to Moderate (derivatization adds time) |
| Matrix Effects | Can be significant (ion suppression/enhancement) | Less susceptible than LC-MS/MS | Can be significant |
| Instrumentation Cost | High | Low to Moderate | Moderate to High |
Experimental Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for the analysis of acyl-CoAs.[1][3] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of the target analyte even in complex biological matrices.[1][2]
Sample Preparation:
Biological samples (e.g., cell lysates, tissue homogenates) are typically quenched with a cold organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins and halt enzymatic activity. An internal standard is added prior to extraction. The supernatant is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis. Solid-phase extraction (SPE) can be employed for sample clean-up and concentration.
LC Separation:
-
Column: A reversed-phase C18 or C8 column is commonly used.[1]
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., ammonium (B1175870) formate) at a slightly acidic pH.[1]
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol.[1]
-
Gradient: A gradient elution is employed, starting with a low percentage of mobile phase B and gradually increasing to elute the more hydrophobic acyl-CoAs.
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by collision-induced dissociation. A common fragmentation for acyl-CoAs is the loss of the 3'-phospho-ADP moiety, resulting in a neutral loss of 507 Da.[2]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a more accessible technique but is less sensitive and selective than LC-MS/MS. Detection is based on the UV absorbance of the adenine (B156593) moiety of the coenzyme A molecule (around 260 nm).
Sample Preparation:
Sample preparation is similar to that for LC-MS/MS, although less stringent clean-up may be required for less complex samples.
LC Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A buffered mobile phase (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., acetonitrile or methanol) is used in a gradient elution.[4]
UV Detection:
-
Wavelength: Detection is typically performed at or near the absorbance maximum of the adenine ring, which is around 260 nm.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the context of this compound's role, the following diagrams are provided.
Caption: General experimental workflow for the analysis of this compound.
Caption: Simplified anaerobic degradation pathway of Benzoyl-CoA highlighting this compound.
Conclusion
For the sensitive and selective analysis of this compound, LC-MS/MS is the superior method. Its ability to provide accurate quantification at low concentrations in complex biological matrices makes it ideal for detailed metabolic studies and drug development applications. HPLC-UV offers a viable, lower-cost alternative for applications where the analyte concentrations are higher and the sample matrix is less complex. The choice of method will ultimately depend on the specific requirements of the study, including sensitivity needs, sample complexity, and available instrumentation.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Monoclonal Antibody Cross-Reactivity Against Cyclohex-2,5-dienecarbonyl-CoA and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding specificity of a hypothetical monoclonal antibody, anti-Cyclohex-2,5-dienecarbonyl-CoA (anti-CDC-CoA mAb), against its target antigen and several structurally related analogs. The data presented herein is intended to serve as a model for assessing antibody cross-reactivity in the context of drug development and metabolic research, where specificity is paramount. The analogs chosen for this comparison are key intermediates in related metabolic pathways, such as the anaerobic degradation of benzoate.
Data Presentation: Antibody Specificity and Cross-Reactivity
The specificity of the anti-CDC-CoA mAb was evaluated using a competitive enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) for the target antigen, Cyclohex-2,5-dienecarbonyl-CoA, was determined, and the cross-reactivity with various analogs was calculated relative to the target antigen.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound (Target) |
| 15 | 100% |
| Benzoyl-CoA |
| 350 | 4.3% |
| Cyclohex-1-enecarbonyl-CoA |
| 85 | 17.6% |
| Cyclohexane-1-carbonyl-CoA |
| 600 | 2.5% |
| Pimeloyl-CoA |
| >10,000 | <0.1% |
% Cross-Reactivity Calculation: (IC50 of Target / IC50 of Analog) * 100
The data clearly indicates a high degree of specificity of the anti-CDC-CoA mAb for its intended target. While some cross-reactivity is observed with analogs possessing a similar cyclic carbonyl-CoA structure, the binding affinity is significantly reduced, particularly for the fully aromatic Benzoyl-CoA and the saturated Cyclohexane-1-carbonyl-CoA. The linear analog, Pimeloyl-CoA, shows negligible cross-reactivity, highlighting the antibody's preference for the cyclic moiety.
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol details the methodology used to determine the IC50 and percent cross-reactivity of the anti-CDC-CoA mAb with potential cross-reactants.
1. Materials and Reagents:
-
96-well microtiter plates (high-binding)
-
Anti-CDC-CoA mAb (primary antibody)
-
This compound-BSA conjugate (coating antigen)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
This compound (target antigen standard)
-
Analog compounds: Benzoyl-CoA, Cyclohex-1-enecarbonyl-CoA, Cyclohexane-1-carbonyl-CoA, Pimeloyl-CoA
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk in PBST
-
Assay Buffer: 1% BSA in PBST
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2 M H₂SO₄
-
Microplate reader (450 nm)
2. Plate Coating:
-
Dilute the this compound-BSA conjugate to 2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of Wash Buffer.
3. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with 200 µL/well of Wash Buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the target antigen standard and each analog compound in Assay Buffer. A typical concentration range would be from 0.1 nM to 10,000 nM.
-
Prepare the anti-CDC-CoA mAb at a fixed concentration (predetermined to be in the linear range of the titration curve, e.g., 50 ng/mL) in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the antibody/antigen mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL/well of Wash Buffer.
5. Detection:
-
Dilute the HRP-conjugated secondary antibody in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL/well of Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
6. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the competitor concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity using the formula provided in the data presentation section.
Visualizations
Below are diagrams illustrating the experimental workflow and the relevant metabolic pathway for contextual understanding.
Caption: Workflow for the competitive ELISA.
Caption: Anaerobic Benzoate Degradation Pathway.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Cyclohex-2,5-dienecarbonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Cyclohex-2,5-dienecarbonyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the potential hazards derived from its constituent parts: the reactive cyclohexadiene ring and the biochemically active acyl-CoA moiety. A conservative approach to handling is advised.
Hazard Assessment
This compound is presumed to be a potentially hazardous substance. The cyclohexadiene component suggests possible flammability and a tendency to undergo aromatization, indicating reactivity.[1] Acyl-CoA derivatives are key intermediates in metabolism and can be unstable in aqueous solutions.
Potential Hazards:
-
Skin and Eye Irritation: Assumed based on general properties of reactive organic molecules.
-
Respiratory Irritation: Possible if handled as a powder or aerosol.
-
Flammability: The cyclohexadiene moiety suggests the compound may be flammable, particularly if in a flammable solvent.[1]
-
Reactivity: The compound may be unstable, particularly at elevated temperatures or in non-neutral pH conditions.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Body Protection | Standard laboratory coat. | Protects against minor spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or chemical fume hood. Consider a dust mask if handling a powder. | Prevents inhalation of aerosols or powder. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory to ensure a safe laboratory environment.
-
Preparation:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure easy access to a safety shower and eyewash station.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling:
-
If the compound is in a solid form, handle it carefully to avoid generating dust. Use appropriate tools (e.g., a spatula) for transfer.
-
If the compound is in a solution, avoid splashes and the generation of aerosols.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
Avoid inhalation.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Follow any specific storage temperature recommendations provided by the manufacturer.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all contaminated solid waste (e.g., pipette tips, gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Collect all contaminated liquid waste in a separate, labeled hazardous waste container.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not pour any waste containing this compound down the drain.
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
